Product packaging for 2-Chloro-6-methoxypurine(Cat. No.:CAS No. 1198-46-5)

2-Chloro-6-methoxypurine

Cat. No.: B2425465
CAS No.: 1198-46-5
M. Wt: 184.58
InChI Key: MTDSMFYWSAISJR-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxypurine is a useful research compound. Its molecular formula is C6H5ClN4O and its molecular weight is 184.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN4O B2425465 2-Chloro-6-methoxypurine CAS No. 1198-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxy-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDSMFYWSAISJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-6-methoxypurine basic properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-methoxypurine: A Core Moiety in Purine Analog Synthesis

Introduction

In the landscape of medicinal chemistry, purine analogs represent a cornerstone of antimetabolite chemotherapy and antiviral drug development.[1][2] These structural mimics of endogenous purines interfere with critical cellular processes, primarily nucleic acid synthesis, making them potent agents against rapidly proliferating cells, such as those found in cancers and viral infections.[3][4] Within this class of molecules, this compound emerges not as an end-product, but as a pivotal synthetic intermediate. Its carefully balanced reactivity and structural features make it a versatile building block for constructing more complex and biologically active purine derivatives.

This technical guide offers a comprehensive exploration of this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the core physicochemical properties, structural nuances, synthetic methodologies, and chemical reactivity of this compound. We will examine the causality behind its synthetic utility, particularly its role as a key precursor to the potent anti-leukemic drug Clofarabine, and place its significance within the broader mechanistic context of purine analog therapeutics.[5] Through detailed protocols, mechanistic diagrams, and referenced insights, this guide aims to equip the scientific community with the expert knowledge required to effectively utilize this compound in the pursuit of novel therapeutic agents.

Part 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. This section details the essential physicochemical characteristics of this compound and analyzes its structure to predict its chemical behavior.

Core Properties

The key identifiers and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
IUPAC Name 2-Chloro-6-methoxy-9H-purine[5][6]
CAS Number 1198-46-5[5][6]
Molecular Formula C₆H₅ClN₄O[5][6]
Molecular Weight 184.58 g/mol [6]
Appearance Solid (Form may vary)[7]
SMILES ClC1=NC2=C(N=CN2)C(OC)=N1[5]
Storage Inert atmosphere, 2-8°C[8]
Structural Elucidation

The reactivity and function of this compound are dictated by its molecular architecture. The molecule consists of a purine bicyclic system substituted with a chloro group at the C2 position and a methoxy group at the C6 position.

Caption: Molecular structure of 2-Chloro-6-methoxy-9H-purine.

Expert Insights on Structure and Reactivity:

  • Purine Core: The bicyclic aromatic system is electron-deficient due to the presence of four nitrogen atoms. This deficiency activates the ring towards nucleophilic aromatic substitution (SₙAr), particularly at the carbon atoms bearing leaving groups.

  • C2-Chloro Group: The chlorine atom at the C2 position is a good leaving group. Its reactivity is enhanced by the electron-withdrawing nature of the purine ring. This site is the primary target for nucleophilic attack in subsequent synthetic steps to build molecular complexity.[9]

  • C6-Methoxy Group: The methoxy group at the C6 position is an electron-donating group. It is introduced by displacing a chlorine atom from a 2,6-dichloropurine precursor. The C6 position in 2,6-dichloropurine is generally more susceptible to initial nucleophilic attack than the C2 position, allowing for selective synthesis.[10][11] This selectivity is a key principle in the strategic synthesis of purine derivatives.

Part 2: Synthesis and Reactivity

The practical utility of this compound is rooted in its efficient synthesis and predictable reactivity. This section outlines a standard synthetic protocol and discusses the mechanistic principles that govern its chemical behavior.

Synthetic Pathway from 2,6-Dichloropurine

The most common and logical approach to synthesizing this compound involves the selective mono-substitution of 2,6-dichloropurine. The greater reactivity of the C6 position towards nucleophiles allows for a controlled reaction.[10]

synthesis_workflow start 2,6-Dichloropurine reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) start->reagent 1. Add condition Room Temperature ~30 min reagent->condition 2. React workup Neutralization & Workup condition->workup 3. Quench product This compound workup->product 4. Isolate

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Selective Methoxylation

This protocol is a representative methodology based on established chemical principles.[11] Researchers should adapt it based on laboratory conditions and scale, always adhering to rigorous safety standards.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloropurine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Prepare a solution of sodium methoxide (approx. 1.0-1.1 eq) in anhydrous methanol. Add this solution dropwise to the stirred solution of 2,6-dichloropurine at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase of methanol in dichloromethane. The reaction is generally complete within 30-60 minutes, showing the consumption of the starting material and the formation of a new, more polar spot.

  • Workup and Quenching: Upon completion, carefully neutralize the reaction mixture with an acid, such as acetic acid or dilute HCl, to a pH of ~7.

  • Isolation: Remove the methanol solvent under reduced pressure. The resulting crude product can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is collected, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Why 2,6-Dichloropurine? It is a readily available starting material with two distinct reactive sites. The differential reactivity of the C6 and C2 positions allows for sequential, controlled substitutions.

  • Why Sodium Methoxide? It provides a strong nucleophile (methoxide ion) that readily displaces the chloride at the more electrophilic C6 position. Using methanol as the solvent ensures high reagent concentration and compatibility.

  • Why Room Temperature? The reaction is typically facile and does not require heating, which minimizes the risk of side reactions, such as substitution at the C2 position or degradation of the purine ring.

Chemical Reactivity: The C2 Position as a Synthetic Handle

With the C6 position occupied by a stable methoxy group, the primary site of further reactivity on this compound is the C2 chloro substituent. This C-Cl bond is readily cleaved by a variety of nucleophiles, making the molecule an ideal scaffold for building diverse purine libraries. This SₙAr reaction is the key to its utility as an intermediate.

Part 3: Applications in Drug Development

The true value of this compound is realized in its conversion to high-value active pharmaceutical ingredients. Its structure is a gateway to a class of compounds with profound biological effects.

Keystone Intermediate for Clofarabine Synthesis

This compound is famously a late-stage intermediate in the synthesis of Clofarabine , a second-generation purine nucleoside analog used to treat refractory acute lymphoblastic leukemia (ALL) in children.[5]

The synthesis involves the glycosylation of this compound, followed by the nucleophilic substitution of the C2-chloro group. A simplified representation of the final synthetic step is shown below.

clofarabine_synthesis start Glycosylated This compound Intermediate product Clofarabine Precursor start->product SₙAr at C2 Position reagent Nucleophilic Fluorine Source reagent->product

Caption: Transformation of a this compound derivative in Clofarabine synthesis.

This strategic use of this compound allows for the late-stage introduction of the critical fluorine atom at the C2 position, a modification known to enhance the stability and cytotoxic activity of nucleoside analogs.

The Broader Context: Mechanism of Action of Purine Analogs

Derivatives of this compound, like Clofarabine, exert their therapeutic effects by acting as antimetabolites.[1][12] Once inside a cell, these analogs are phosphorylated by cellular kinases to their active triphosphate form.

The key mechanisms of action include:

  • Inhibition of DNA Polymerase: The triphosphate analog competes with natural deoxynucleotides (like dATP) for incorporation into newly synthesizing DNA strands. Its integration can terminate chain elongation.[2]

  • Inhibition of Ribonucleotide Reductase: This enzyme is crucial for producing the deoxynucleotide building blocks required for DNA synthesis. The analog's triphosphate form can inhibit its activity, depleting the cell of essential DNA precursors.[3]

  • Induction of Apoptosis: The disruption of DNA replication and repair triggers cellular stress pathways, leading to programmed cell death (apoptosis), which is particularly effective against rapidly dividing cancer cells.[3]

purine_moa cluster_cell Cancer Cell cluster_nucleus Nucleus Analog Purine Analog (e.g., Clofarabine) Kinase Cellular Kinases (e.g., dCK) Analog->Kinase Enters Cell AnalogTP Analog-Triphosphate (Active Form) Kinase->AnalogTP Phosphorylation RNR Ribonucleotide Reductase AnalogTP->RNR Inhibits DNAP DNA Polymerase AnalogTP->DNAP Inhibits DNA DNA Synthesis DNAP->DNA Catalyzes Apoptosis Apoptosis DNA->Apoptosis Disruption Leads to

Caption: General mechanism of action for a therapeutic purine analog.

Part 4: Analytical and Quality Control

Rigorous analytical characterization is essential to ensure the identity, purity, and quality of this compound for its use in research and development.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the methoxy protons (a singlet around 4.0 ppm), and aromatic protons on the purine ring (typically downfield, >7.5 ppm), as well as a broad signal for the N9-H.

    • ¹³C NMR: Expect distinct signals for the five carbon atoms in the purine core and one for the methoxy carbon. The carbons attached to heteroatoms (Cl, O, N) will have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (184.58 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be definitive confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity. A well-developed method on a C18 column should show a single major peak for the pure compound, allowing for quantification of impurities.

Purification, Handling, and Storage
  • Purification: Recrystallization is often effective for removing minor impurities. For more challenging separations, silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes is typically employed.

  • Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. The compound should be handled in a well-ventilated area or a fume hood.

  • Storage: this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen) if possible, and refrigerated (2-8°C) to prevent degradation over time.[8]

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. While not a therapeutic agent itself, its role as a versatile and precisely reactive intermediate is indispensable for the synthesis of life-saving drugs like Clofarabine. Its synthesis from 2,6-dichloropurine is a classic example of leveraging differential reactivity, while its subsequent chemistry provides a robust platform for introducing further molecular diversity at the C2 position. For researchers in drug discovery, a deep understanding of the properties, synthesis, and reactivity of this compound is not merely academic; it is the key to unlocking the potential of a new generation of purine analog therapeutics.

References

An In-depth Technical Guide to 2-Chloro-6-methoxypurine: A Key Intermediate in Nucleoside Analogue Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the synthesis of novel nucleoside analogues remains a cornerstone of drug discovery, particularly in the development of antiviral and anticancer therapeutics. The strategic modification of the purine core allows for the fine-tuning of biological activity, metabolic stability, and target specificity. Within this intricate field, certain building blocks emerge as indispensable tools for the synthetic chemist. 2-Chloro-6-methoxypurine is one such pivotal intermediate. Its unique electronic and steric properties provide a versatile platform for the construction of a diverse array of bioactive molecules. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering in-depth insights into the synthesis, properties, and applications of this compound, and underscoring its significance in the path to innovative therapeutics.

Core Properties of this compound

This compound is a substituted purine derivative that has garnered significant attention as a crucial intermediate in the synthesis of several clinically important nucleoside analogues. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 1198-46-5[1]
Molecular Formula C₆H₅ClN₄O[1]
Molecular Weight 184.58 g/mol
IUPAC Name 2-chloro-6-methoxy-9H-purine[1]
Appearance White to off-white crystalline powderCommercially available
Solubility Soluble in methanol, ethyl acetate, and other organic solventsGeneral chemical knowledge

The Synthetic Pathway: From Dichloropurine to a Versatile Intermediate

The primary and most common route to this compound involves the selective methoxylation of 2,6-dichloropurine. This precursor is readily available and can be synthesized from inexpensive starting materials like xanthine. The differential reactivity of the two chlorine atoms on the purine ring is the key to this selective synthesis. The chlorine at the C6 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position. This is due to the greater electron-withdrawing effect of the adjacent nitrogen atoms on the C6 position, making it more electrophilic.

This selective reactivity allows for the straightforward replacement of the C6-chloro group with a methoxy group, leaving the C2-chloro group intact for subsequent modifications.

Detailed Experimental Protocol: Synthesis of this compound from 2,6-Dichloropurine

This protocol is a representative example of the selective methoxylation of 2,6-dichloropurine.

Materials:

  • 2,6-Dichloropurine

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Glacial acetic acid

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloropurine (1 equivalent) in anhydrous methanol.

  • Nucleophilic Addition: To the stirred solution, add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol dropwise at room temperature. The addition should be controlled to manage any exotherm.

  • Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (2,6-dichloropurine) and the appearance of the product spot (this compound) indicate the progression of the reaction.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is dissolved in water and neutralized with glacial acetic acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white to off-white solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if required.

Applications in Drug Discovery: A Gateway to Bioactive Nucleosides

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active nucleoside analogues. The remaining chloro group at the C2 position serves as a handle for introducing various substituents, while the methoxy group at the C6 position can be retained or further modified.

Synthesis of Clofarabine and Nelarabine

Two of the most prominent examples of drugs synthesized from this compound or its derivatives are Clofarabine and Nelarabine .

  • Clofarabine is a second-generation purine nucleoside analog approved for the treatment of pediatric relapsed or refractory acute lymphoblastic leukemia (ALL). Its synthesis involves the glycosylation of a purine base with a protected fluorinated sugar, followed by amination. The 2-chloro substituent is crucial for its biological activity and resistance to deamination.

  • Nelarabine , a prodrug of ara-G, is used in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL). Its synthesis also utilizes a purine intermediate where the C6 position is modified.

The general synthetic strategy involves the coupling of the purine base with a suitably protected sugar moiety, followed by deprotection and further functionalization. The 2-chloro group in the purine intermediate is often a key feature that is carried through to the final active pharmaceutical ingredient.

Caption: Synthetic pathway from 2,6-Dichloropurine to active drugs.

Mechanism of Action of Derived Drugs

The nucleoside analogues derived from this compound, such as Clofarabine, exert their cytotoxic effects through multiple mechanisms. After entering the cell, they are phosphorylated to their active triphosphate form. This active metabolite can then:

  • Inhibit DNA polymerase , leading to the termination of DNA chain elongation.

  • Inhibit ribonucleotide reductase , an enzyme essential for the production of deoxynucleotides, thus depleting the pool of precursors for DNA synthesis.

  • Induce apoptosis (programmed cell death) in cancer cells.

The presence of the 2-chloro substituent makes these analogues resistant to degradation by adenosine deaminase, which increases their intracellular half-life and therapeutic efficacy.

Safety and Handling

As with all chlorinated organic compounds and active pharmaceutical intermediates, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not eat, drink, or smoke when handling this compound.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, based on the principle of differential reactivity, provides an efficient route to a highly versatile intermediate. For researchers and scientists in the field of drug development, a thorough understanding of the properties, synthesis, and applications of this key building block is essential for the continued innovation of novel nucleoside analogues with improved therapeutic profiles. The path from this seemingly simple purine derivative to life-saving drugs like Clofarabine and Nelarabine highlights the critical role of fundamental synthetic chemistry in advancing modern medicine.

References

The Versatile Scaffold: A Technical Guide to 2-Chloro-6-methoxypurine in Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the purine scaffold stands as a cornerstone for the development of targeted therapeutics. Its prevalence in biologically essential molecules has made it a privileged structure for inhibitor design. Among the diverse array of purine derivatives utilized in research, 2-Chloro-6-methoxypurine emerges as a particularly valuable and versatile chemical intermediate. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and core research applications of this compound, with a focus on its pivotal role in the generation of potent kinase inhibitors.

Unveiling this compound: A Strategic Intermediate

This compound is a synthetically accessible purine derivative characterized by a reactive chlorine atom at the C2 position and a methoxy group at the C6 position. This unique substitution pattern makes it an ideal starting material for the synthesis of a wide range of 2,6,9-trisubstituted purines. The chlorine atom serves as a handle for nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities at the C2 position. The methoxy group at the C6 position can also be displaced by various nucleophiles, albeit under harsher conditions than the C2-chloro substituent, or it can be retained to modulate the electronic properties and solubility of the final compound.[1]

This strategic positioning of reactive sites allows for a modular and convergent approach to the synthesis of compound libraries, making this compound a workhorse in academic and industrial research settings focused on hit-to-lead optimization and the exploration of structure-activity relationships (SAR).[2][3]

The Synthetic Utility: Crafting Purine-Based Kinase Inhibitors

The primary application of this compound in contemporary research lies in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] The purine core of ATP, the natural substrate for kinases, provides a logical starting point for the design of competitive inhibitors. By modifying the purine scaffold at various positions, researchers can achieve both high potency and selectivity for specific kinases.

A Case Study: The Synthesis of Roscovitine and its Analogs

A prominent example of the utility of purine intermediates is in the synthesis of (R)-Roscovitine (Seliciclib), a potent inhibitor of cyclin-dependent kinases (CDKs).[4] While the classical synthesis of Roscovitine often starts from 2,6-dichloropurine, the synthetic principles are directly applicable to derivatives of this compound, showcasing a general strategy for constructing 2,6,9-trisubstituted purine libraries.

The general synthetic approach involves a sequential modification of the purine core. This strategy allows for the systematic variation of substituents at the C2, C6, and N9 positions to probe the SAR and optimize for potency and selectivity against specific CDK isoforms.

Experimental Workflow: Synthesis of a 2,6,9-Trisubstituted Purine Library

This workflow outlines the general steps for synthesizing a library of kinase inhibitors starting from a 2-chloro-6-substituted purine derivative.

Synthesis_Workflow Start This compound Step1 N9-Alkylation Start->Step1 Intermediate1 2-Chloro-6-methoxy-9-alkylpurine Step1->Intermediate1 Step2 C6-Amination Intermediate1->Step2 Intermediate2 2-Chloro-N6-substituted-9-alkylpurine Step2->Intermediate2 Step3 C2-Amination Intermediate2->Step3 Final_Product 2,6,9-Trisubstituted Purine Library (e.g., Roscovitine Analogs) Step3->Final_Product

Caption: General synthetic workflow for a 2,6,9-trisubstituted purine library.

Detailed Experimental Protocol: Synthesis of a Roscovitine Analog

The following protocol is a representative example of the synthesis of a 2,6,9-trisubstituted purine, adapted from literature procedures for Roscovitine synthesis.[4]

Step 1: N9-Isopropylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add 2-bromopropane (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at 60 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-methoxy-9-isopropylpurine.

Step 2: Nucleophilic Aromatic Substitution at C6 with Benzylamine

  • Dissolve 2-chloro-6-methoxy-9-isopropylpurine (1.0 eq) in n-butanol.

  • Add benzylamine (1.5 eq) and triethylamine (Et₃N, 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield N-benzyl-2-chloro-9-isopropyl-9H-purin-6-amine.

Step 3: Nucleophilic Aromatic Substitution at C2 with (R)-(-)-1-Amino-2-propanol

  • Combine N-benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (1.0 eq) and (R)-(-)-1-amino-2-propanol (excess, e.g., 5-10 eq).

  • Heat the mixture neat (without solvent) at 150-160 °C for 8-12 hours in a sealed tube or under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel to obtain the final Roscovitine analog.

Mechanism of Action: Targeting the Engine of the Cell Cycle

Purine-based inhibitors, such as those derived from this compound, typically function as ATP-competitive inhibitors of kinases. They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the binding of the natural substrate, ATP.

The purine core of the inhibitor mimics the adenine ring of ATP and forms key hydrogen bonds with the hinge region of the kinase active site. The substituents at the C2, C6, and N9 positions project into specific sub-pockets of the ATP-binding site, and it is the nature of these substituents that dictates the inhibitor's potency and selectivity for different kinases.

Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

The following diagram illustrates the central role of CDKs in cell cycle progression and how their inhibition by purine-based inhibitors leads to cell cycle arrest.

CDK_Inhibition_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK46 CDK4/6 + Cyclin D Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CDK2 CDK2 + Cyclin E/A E2F->CDK2 activates transcription DNA_Replication DNA Replication CDK2->DNA_Replication promotes Arrest G1/S Arrest Inhibitor Purine-based Inhibitor (e.g., Roscovitine) Inhibitor->CDK2 inhibits

Caption: Inhibition of CDK2 by purine-based inhibitors leads to G1/S cell cycle arrest.

Crystal structures of CDK2 in complex with purine inhibitors have revealed that the purine ring establishes crucial hydrogen bonds with the backbone of Leu83 in the hinge region. The substituent at the C6 position often occupies a hydrophobic pocket, while the C2 substituent can interact with solvent-exposed regions, providing opportunities for improving solubility and pharmacokinetic properties.[5]

Structure-Activity Relationship (SAR) and Data Presentation

The modular synthesis enabled by this compound allows for a systematic exploration of the SAR of 2,6,9-trisubstituted purines as kinase inhibitors. By varying the substituents at each of the three positions, researchers can fine-tune the inhibitory profile of the compounds.

CompoundR² SubstituentR⁶ SubstituentR⁹ SubstituentCDK1/cyclin B IC₅₀ (µM)CDK2/cyclin A IC₅₀ (µM)CDK5/p25 IC₅₀ (µM)
Olomoucine-NH(CH₂)₂OH-NHCH₂Ph-CH₃773
(R)-Roscovitine-(R)-NHCH(CH₂OH)CH₂CH₃-NHCH₂Ph-CH(CH₃)₂0.650.70.2
Purvalanol A-NH-Aryl-NH-Isopropyl-CH(CH₃)₂0.0060.0040.075
Analog 1-NH(CH₂)₃OH-NHCH₂Ph-CH(CH₃)₂0.80.90.3
Analog 2-(S)-NHCH(CH₂OH)CH₂CH₃-NHCH₂Ph-CH(CH₃)₂>10>10>10

Data compiled from various literature sources for illustrative purposes.

The data clearly indicates that small modifications to the substituents can have a profound impact on the inhibitory activity. For instance, the (R)-stereochemistry at the C2 side chain of Roscovitine is crucial for its high potency, with the (S)-enantiomer being significantly less active. Furthermore, the nature of the alkyl or aryl group at the N9 position influences the overall potency and selectivity.

Conclusion and Future Perspectives

This compound has proven to be an invaluable building block in the field of medicinal chemistry, particularly for the development of kinase inhibitors. Its strategic reactivity allows for the efficient and modular synthesis of diverse libraries of purine derivatives, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The successful development of potent and selective CDK inhibitors like Roscovitine and its analogs underscores the power of this synthetic approach.

As our understanding of the kinome and its role in disease continues to expand, the demand for novel and selective kinase inhibitors will undoubtedly grow. The versatility of this compound ensures that it will remain a relevant and highly utilized intermediate in the ongoing quest for new and improved targeted therapies. Future research will likely focus on leveraging this scaffold to develop inhibitors for other kinase families and to explore novel substitution patterns that can impart unique pharmacological properties.

References

A Senior Application Scientist's Guide to 2-Chloro-6-methoxypurine: A Keystone Intermediate in Nucleoside Analogue Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Purine nucleoside analogues represent a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antiviral and anticancer properties.[1] Central to the synthesis of a diverse array of these potent molecules is the versatile intermediate, 2-Chloro-6-methoxypurine. This technical guide provides an in-depth exploration of this critical building block, from its fundamental physicochemical properties and synthesis to its strategic application in the generation of complex nucleoside analogues. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and present visual workflows to illuminate the synthetic pathways. This document is designed to serve as a practical and authoritative resource for scientists engaged in medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of this compound

The purine ring system is a fundamental scaffold in nature, forming the basis of DNA and RNA, as well as crucial cofactors and signaling molecules.[2][3][4] Consequently, synthetic analogues of purine nucleosides have attracted immense attention in medicinal chemistry for their potential to interfere with biological processes.[1] this compound (CAS 1198-46-5) has emerged as a particularly valuable precursor in this field. Its strategic importance lies in the differential reactivity of the chloro and methoxy groups. The chlorine atom at the C2 position is less reactive than the one at the C6 position, and the methoxy group at C6 can be readily displaced by various nucleophiles. This tiered reactivity allows for sequential and regioselective modifications, making it an ideal starting point for a variety of 2,6-disubstituted purine derivatives. This guide will provide the necessary technical details to leverage this versatile molecule in your research.

Physicochemical & Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is critical for its effective use in synthesis. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 1198-46-5[5]
Molecular Formula C₆H₅ClN₄O[5]
Molecular Weight 184.58 g/mol [6]
Appearance White to off-white crystalline powder-
Melting Point >300 °C[7]
Solubility Soluble in DMSO and DMF[8]
SMILES COc1nc2c(ncn2)nc1Cl[5]
InChI Key VAVGOGHLNAJECD-UHFFFAOYSA-N

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved from readily available starting materials like 2-amino-6-chloropurine. The following protocol details a reliable method.

Experimental Protocol: Synthesis from 2-Amino-6-chloropurine

This two-step process involves the diazotization of the 2-amino group followed by chlorination, and subsequent methoxylation.

Step 1: Synthesis of 2,6-Dichloropurine

  • Reaction Setup: In a well-ventilated fume hood, suspend 2-amino-6-chloropurine (1 equivalent) in a suitable solvent such as acetonitrile.

  • Diazotization: Cool the suspension to 0-5°C using an ice bath. Add isoamyl nitrite (1.5 equivalents) dropwise while maintaining the temperature.

  • Chlorination: After the addition is complete, add copper(II) chloride (1.2 equivalents) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the mixture with water and extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2,6-dichloropurine.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve 2,6-dichloropurine (1 equivalent) in anhydrous methanol.

  • Methoxylation: Add sodium methoxide (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Note: The use of isoamyl nitrite in the first step is to generate the diazonium salt in situ under mild conditions. The subsequent addition of CuCl₂ facilitates the Sandmeyer-type reaction to replace the diazonium group with a chlorine atom. In the second step, sodium methoxide acts as a nucleophile to selectively displace the more reactive chlorine atom at the C6 position.

Workflow Visualization

G A 2-Amino-6-chloropurine B Isoamyl Nitrite, CuCl2 Acetonitrile, 0°C to RT A->B Step 1: Diazotization/ Chlorination C 2,6-Dichloropurine B->C D Sodium Methoxide Methanol, RT C->D Step 2: Nucleophilic Substitution E This compound D->E

Caption: Synthetic workflow for this compound.

This compound as a Precursor for Nucleoside Analogues

The true utility of this compound lies in its role as a versatile scaffold for creating a diverse library of purine derivatives. The chlorine at the C2 position and the methoxy group at the C6 position can be sequentially or selectively displaced to introduce a wide range of functionalities.

Key Synthetic Transformations
  • N9-Alkylation/Glycosylation: The N9 position of the purine ring is the most common site for attaching sugar moieties or alkyl chains to form nucleosides.[9][10][11][12][13] This is typically achieved by reacting this compound with a protected sugar halide or an alkyl halide in the presence of a base.[9][10][11][12][13]

  • C6-Amination: The methoxy group at the C6 position can be readily displaced by various amines to generate 6-amino-purine derivatives (adenine analogues). This reaction is often carried out by heating the purine with the desired amine in a suitable solvent.

  • C2-Substitution: The chlorine atom at the C2 position can be substituted with various nucleophiles, although this generally requires harsher conditions than C6 substitution. This allows for the synthesis of 2-substituted purine derivatives.

Synthetic Routes Visualization

G A This compound B N9-Alkylated/ Glycosylated Intermediate A->B Alkyl/Sugar Halide, Base C 2-Chloro-6-amino-purine (Adenine Analogue) B->C Amine, Heat D 2-Substituted-6-methoxy-purine B->D Nucleophile (e.g., R-NH2) E 2,6-Disubstituted Purine (e.g., Guanine Analogue) C->E Nucleophile (e.g., H2O, H2S) D->E Amine, Heat

Caption: Key synthetic transformations of this compound.

Protocol: Synthesis of a 2-Chloroadenosine Analogue

This protocol outlines the synthesis of a generic N9-substituted 2-chloroadenosine analogue, a class of compounds with known biological activity.[8][14][15]

  • N9-Alkylation:

    • Reaction Setup: Suspend this compound (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous DMF.

    • Alkylation: Add the desired alkyl halide (1.1 equivalents) and heat the mixture to 60-80°C.

    • Monitoring & Work-up: Monitor the reaction by TLC. Once complete, cool the mixture, add water, and extract with ethyl acetate.

    • Purification: Purify the crude product by column chromatography to obtain the N9-alkylated intermediate.

  • C6-Amination:

    • Reaction Setup: Dissolve the N9-alkylated intermediate (1 equivalent) in a sealed tube with a solution of ammonia in methanol.

    • Amination: Heat the mixture to 80-100°C for several hours.

    • Monitoring & Work-up: Monitor the reaction by TLC. After completion, cool the tube and concentrate the mixture under reduced pressure.

    • Purification: Purify the residue by column chromatography to yield the desired 2-chloroadenosine analogue.

Trustworthiness Note: It is crucial to confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown a broad spectrum of biological activities, making them valuable leads in drug discovery.

  • Anticancer Activity: Many purine analogues function as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells.[1][16] For example, 2-chloroadenosine has been shown to induce apoptosis in various cancer cell lines.[16][17]

  • Antiviral Activity: By mimicking natural nucleosides, these analogues can be incorporated into viral DNA or RNA by viral polymerases, leading to chain termination and inhibition of viral replication.[18]

  • Adenosine Receptor Modulation: 2-Chloroadenosine is a stable analogue of adenosine and acts as an agonist at adenosine receptors, which are involved in various physiological processes in the cardiovascular, nervous, and immune systems.[8][14][15]

Mechanism of Action: 2-Chloroadenosine-Induced Apoptosis

One of the well-studied mechanisms of action for 2-chloroadenosine is the induction of apoptosis in cancer cells. This process is often mediated by its intracellular metabolism.[17]

G cluster_cell Cancer Cell A 2-Chloroadenosine (Extracellular) B Cellular Uptake A->B C 2-Chloroadenosine (Intracellular) B->C D Adenosine Kinase C->D E 2-Chloro-AMP D->E F Further Phosphorylation E->F G 2-Chloro-ATP F->G H Inhibition of DNA Synthesis G->H I Induction of Apoptosis H->I

Caption: Simplified pathway of 2-Chloroadenosine's metabolic activation and apoptotic induction.

The cytotoxicity of 2-chloroadenosine is often dependent on its intracellular phosphorylation to 2-chloro-ATP.[17] This metabolite can inhibit key enzymes involved in DNA biosynthesis, leading to cell cycle arrest and apoptosis.[16]

Conclusion

This compound is a powerful and versatile intermediate in the synthesis of purine nucleoside analogues. Its unique reactivity profile allows for the systematic and regioselective introduction of various functional groups, enabling the creation of diverse chemical libraries for drug discovery. A thorough understanding of its properties and synthetic transformations, as outlined in this guide, is essential for any researcher aiming to develop novel therapeutics based on the purine scaffold. The protocols and insights provided herein are intended to empower scientists to harness the full potential of this invaluable chemical building block.

References

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-6-methoxypurine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-methoxypurine is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key precursor for a diverse range of biologically active purine derivatives, including kinase inhibitors and antiviral agents. This technical guide provides an in-depth examination of the principal and most efficient synthetic pathway to this compound. The primary focus is on the regioselective nucleophilic aromatic substitution of 2,6-dichloropurine, a robust and scalable method. We will dissect the fundamental chemical principles governing the reaction's selectivity, provide detailed, field-proven experimental protocols, and discuss the synthesis of the key precursor. This document is intended for researchers, chemists, and process development scientists seeking a comprehensive and practical understanding of this critical synthesis.

Introduction

The purine scaffold is a cornerstone of modern pharmacology, forming the core of numerous therapeutic agents. Derivatives of this bicyclic heteroaromatic system are known to interact with a wide array of biological targets. This compound stands out as a particularly versatile intermediate. The differential reactivity of its C2-chloro and C6-methoxy groups allows for sequential, site-selective modifications, enabling the construction of complex molecular architectures. This guide moves beyond a simple recitation of steps to explain the underlying causality of the synthetic strategy, ensuring a deeper and more applicable understanding for the practicing scientist.

Section 1: The Principal Synthetic Route: Regioselective Methoxylation of 2,6-Dichloropurine

The most direct, reliable, and widely adopted method for synthesizing this compound is the selective reaction of 2,6-dichloropurine with a methoxide source. This reaction hinges on the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient heteroaromatic ring system.

The Principle of Regioselective Reactivity

A critical aspect of this synthesis is the pronounced regioselectivity, where the incoming nucleophile (methoxide) preferentially attacks the C6 position over the C2 position. This selectivity is not arbitrary but is governed by the electronic properties of the purine ring.

  • Electronic Influence: The purine ring is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This deficiency activates the C-Cl bonds at both the C2 and C6 positions towards nucleophilic attack.

  • Differential Reactivity (C6 vs. C2): The C6 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position. Experimental studies, including 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy, have corroborated this difference in reactivity.[1] These studies reveal that the electron density on the chlorine atom at C2 is higher than at C6, which can be attributed to the proximity of two electron-donating nitrogen atoms (N1 and N3) to C2, compared to only one adjacent nitrogen (N1) for C6.[1] Consequently, the lower electron density at C6 makes it the preferred site for nucleophilic attack.[1] This inherent electronic bias allows for a clean, selective substitution under controlled conditions.

The overall transformation is depicted below:

G cluster_main Regioselective Methoxylation Start 2,6-Dichloropurine Product This compound Start->Product  NaOCH₃ / CH₃OH   (Sodium Methoxide in Methanol) Reflux

Caption: Regioselective synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, validated procedure for the synthesis of this compound, adapted from established literature methods.[2]

Materials and Reagents:

  • 2,6-Dichloropurine (1.0 eq)

  • Sodium methoxide (30 wt% solution in methanol, or prepared in situ) (10.0 eq)

  • Anhydrous Methanol (as solvent)

  • Deionized Water

  • Acetic Acid or Hydrochloric Acid (for neutralization)

  • Ethyl Acetate (for extraction, if necessary)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloropurine (e.g., 5.0 g, 26.5 mmol) in anhydrous methanol (e.g., 250 mL).

  • Reagent Addition: To this suspension, add a solution of sodium methoxide in methanol (e.g., 14.6 g of 30 wt% solution, ~81 mmol, or freshly prepared by carefully dissolving sodium metal in methanol). Note: A significant excess of methoxide is often used to drive the reaction to completion.

  • Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-16 hours).

  • Workup - Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess sodium methoxide by adding acetic acid or dropwise addition of HCl until the pH is approximately 7. This will precipitate the product.

  • Isolation: Filter the resulting precipitate and wash the solid with cold water and a small amount of cold methanol to remove salts and impurities.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from methanol to yield this compound as a white solid. An 82% yield has been reported for this procedure.[2]

Key Process Parameters and Optimization

The efficiency and selectivity of the methoxylation reaction can be fine-tuned by adjusting several parameters.

ParameterConditionRationale & ImpactTypical YieldReference
Temperature Reflux (~65°C)Ensures a sufficient reaction rate for complete conversion. Required to overcome the activation energy for the SNAr reaction.>80%[2]
Temperature Room Temp.Slower reaction, may require extended time but can sometimes improve selectivity or be sufficient for activated substrates (e.g., nucleosides).Variable[3]
Base NaOCH₃The active nucleophile. An excess is used to ensure the reaction goes to completion and to maintain basic conditions.>80%[2]
Reaction Time 4-16 hoursDependent on scale and temperature. Reaction should be monitored for completion to avoid incomplete conversion or side reactions.>80%[2]

Section 2: Accessing the Key Precursor, 2,6-Dichloropurine

The economic viability of the primary synthesis route is dependent on the availability of the starting material, 2,6-dichloropurine. Fortunately, it can be prepared via well-established industrial processes. The most common method involves the direct chlorination of xanthine.

Principle: Xanthine (2,6-dihydroxypurine) is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a weak nucleophilic organic base like pyridine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) which acts as a catalyst.[4][5] The hydroxyl groups of the tautomeric lactam form of xanthine are converted into chloro groups.

G cluster_precursor Precursor Synthesis Xanthine Xanthine Dichloropurine 2,6-Dichloropurine Xanthine->Dichloropurine  POCl₃ / Pyridine (Phosphorus Oxychloride) Heat (e.g., 180°C)

Caption: Synthesis of the key precursor, 2,6-Dichloropurine.

This reaction can be challenging, sometimes requiring high temperatures and pressure, but provides a direct route from an inexpensive and readily available starting material.[4][5][6] Alternative routes to 2,6-dichloropurine include the diazotization of 2-amino-6-chloropurine.[7]

Conclusion

The synthesis of this compound is most effectively achieved through the regioselective methoxylation of 2,6-dichloropurine. This method is robust, high-yielding, and relies on a fundamental understanding of nucleophilic aromatic substitution on heteroaromatic systems. The pronounced electronic difference between the C2 and C6 positions of the purine ring dictates the high regioselectivity, making this a reliable and predictable transformation. By mastering this core protocol and understanding the synthesis of its key precursor, researchers and drug development professionals are well-equipped to produce this valuable intermediate for applications in medicinal chemistry.

References

An In-Depth Technical Guide to 2-Chloro-6-methoxypurine: From Discovery to a Cornerstone of Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-6-methoxypurine, a pivotal heterocyclic compound that has emerged from the foundational principles of rational drug design to become an indispensable building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its synthesis, chemical properties, and its critical role in the creation of life-saving therapeutics.

Introduction: The Dawn of Rational Drug Design and the Rise of Purine Analogs

The story of this compound is intrinsically linked to the pioneering work of George Hitchings and Gertrude Elion, who revolutionized pharmaceutical research by shifting the paradigm from trial-and-error discovery to a methodical, rational approach to drug design.[1][2][3] Their exploration into the differences in nucleic acid metabolism between normal and pathogenic cells led to the synthesis of various purine analogs designed to interfere with DNA and RNA synthesis.[1][2][3] This groundbreaking work, which earned them the Nobel Prize in Physiology or Medicine in 1988, laid the groundwork for the development of a multitude of antimetabolite drugs, including treatments for cancer and infectious diseases.[3][4]

This compound, a substituted purine, is a direct descendant of this legacy. Its unique structural features—a chlorine atom at the 2-position and a methoxy group at the 6-position of the purine core—confer specific reactivity that makes it a versatile intermediate for the synthesis of more complex molecules. This guide will illuminate the journey of this compound from a laboratory curiosity to a key component in the synthesis of modern pharmaceuticals.

The Genesis of a Key Intermediate: Discovery and Historical Context

While the specific date of the first synthesis of this compound is not prominently documented, its conceptual origins can be traced back to the extensive research on purine analogs in the mid-20th century. Following the successful development of thiopurines like 6-mercaptopurine and thioguanine, chemists began to explore a wider range of substitutions on the purine ring to modulate biological activity and pharmacokinetic properties.[1][4]

The synthesis of halogenated purines, such as 2,6-dichloropurine, provided a crucial scaffold for further functionalization.[5][6] The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for selective nucleophilic substitution, a key principle in the synthesis of a diverse library of purine derivatives. The introduction of a methoxy group at the C6 position, yielding this compound, was a logical step in creating a more refined intermediate with altered electronic properties and steric hindrance, thereby influencing its subsequent reactions.

Synthesis and Chemical Properties: A Practical Approach

The primary and most common method for the synthesis of this compound involves the selective methoxylation of 2,6-dichloropurine. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system.

Reaction Mechanism and Causality

The purine ring is an electron-deficient system, making it susceptible to nucleophilic attack. The two chlorine atoms in 2,6-dichloropurine are both leaving groups; however, the C6 position is generally more reactive towards nucleophiles than the C2 position. This enhanced reactivity is attributed to the greater electron-withdrawing effect of the adjacent nitrogen atoms on the C6 carbon, making it more electrophilic.

The reaction proceeds via a Meisenheimer-like intermediate, where the methoxide ion attacks the C6 carbon, forming a tetrahedral intermediate. The subsequent loss of the chloride ion restores the aromaticity of the purine ring, yielding the desired this compound. The choice of a methoxide source, such as sodium methoxide, and an appropriate solvent is crucial for achieving high yield and selectivity.

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Caption: Simplified signaling pathway of Clofarabine's mechanism of action.

Conclusion: A Legacy of Rational Design and Future Perspectives

This compound stands as a testament to the power of rational drug design. From its conceptual roots in the pioneering work of Hitchings and Elion, it has evolved into a cornerstone of modern medicinal chemistry. Its straightforward synthesis and versatile reactivity have enabled the development of complex and life-saving drugs like Clofarabine. As our understanding of disease pathways deepens, the demand for novel, highly specific therapeutics will continue to grow. The principles of rational design, embodied in the history and application of molecules like this compound, will undoubtedly continue to guide the next generation of drug discovery and development, offering hope for the treatment of a wide range of human diseases.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-6-methoxypurine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Predictive Framework for the Physicochemical Characterization of 2-Chloro-6-methoxypurine

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. For novel purine derivatives such as this compound, a key intermediate in the synthesis of various therapeutic agents, its solubility and stability are critical determinants of its ultimate success.[1] This guide provides a comprehensive framework for characterizing these crucial parameters. In the absence of extensive publicly available data for this compound, this document synthesizes established scientific principles, data from structurally analogous compounds, and standardized methodologies to offer a predictive and practical approach for researchers. By following the protocols and understanding the scientific rationale outlined herein, scientists can confidently embark on the empirical determination of the solubility and stability profile of this compound.

The Pivotal Role of Solubility in Drug Development

The bioavailability and efficacy of an active pharmaceutical ingredient (API) are intrinsically linked to its solubility. A compound that exhibits poor solubility in aqueous and organic media can present significant challenges during formulation and in vivo.

Anticipated Solubility Profile of this compound

Based on the physicochemical properties of structurally related purine derivatives, a qualitative solubility profile for this compound can be predicted. For instance, a study on 2-amino-6-chloropurine demonstrated the following solubility trend in various neat solvents: DMSO > N,N-dimethylformamide (DMF) > 2-butanone > ethylene glycol > n-butanol > n-propanol > isobutanol > isopropanol > 1,4-dioxane > ethanol > methanol > water.[2] It is reasonable to hypothesize that this compound will exhibit a similar trend, with high solubility in polar aprotic solvents and lower solubility in protic and nonpolar solvents.

A product datasheet for the analogous compound 2-Chloro-6-methoxypyridine indicates a high solubility in Dimethyl Sulfoxide (DMSO) of 100 mg/mL.[3] While not directly transferable, this suggests that DMSO is a strong candidate for a primary solvent for stock solutions of this compound.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale/Supporting Evidence
Dimethyl Sulfoxide (DMSO)HighStrong polar aprotic solvent; high solubility observed for analogous compounds like 2-amino-6-chloropurine and 2-Chloro-6-methoxypyridine.[2][3]
N,N-Dimethylformamide (DMF)HighPolar aprotic solvent; high solubility observed for 2-amino-6-chloropurine.[2]
MethanolModeratePolar protic solvent; moderate solubility expected based on the trend for 2-amino-6-chloropurine.[2]
EthanolModeratePolar protic solvent; moderate solubility expected based on the trend for 2-amino-6-chloropurine.[2]
WaterLowThe hydrophobic purine core and chloro-substituent likely limit aqueous solubility.[2]
AcetonitrileModerate to LowPolar aprotic solvent with a lower polarity than DMSO and DMF.
Ethyl AcetateLowModerately polar solvent.
DichloromethaneLowNonpolar solvent.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The gold-standard shake-flask method provides a reliable determination of thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Determine the solubility in mg/mL or mol/L by comparing the analyte concentration to a standard curve of this compound.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent vials prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 ana1 Collect and dilute supernatant sep1->ana1 ana2 Quantify by HPLC-UV ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for determining thermodynamic solubility.

Unraveling the Stability Profile: A Forced Degradation Approach

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of an API. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Predicted Stability and Potential Degradation Pathways

The chemical structure of this compound suggests potential liabilities to hydrolysis, oxidation, and photolysis.

  • Hydrolytic Stability: The chloro and methoxy groups on the purine ring are susceptible to hydrolysis, particularly under acidic or basic conditions. Acid-catalyzed hydrolysis may lead to the formation of hypoxanthine derivatives, while base-catalyzed hydrolysis could yield other substituted purines.

  • Oxidative Stability: The purine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.

  • Photostability: Aromatic systems like purines can absorb UV radiation, which may lead to photodegradation.

Table 2: Forced Degradation Conditions and Potential Degradants

Stress ConditionTypical Reagents/ConditionsPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, heat6-methoxypurine, Hypoxanthine derivatives
Alkaline Hydrolysis 0.1 M NaOH, heat2-hydroxy-6-methoxypurine, other substituted purines
Oxidation 3% H₂O₂, room temperatureN-oxides, ring-opened products
Thermal Degradation Dry heat (e.g., 80°C)Dehalogenated or demethylated products
Photodegradation UV/Vis light exposureDimerization products, photo-rearranged isomers
Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is crucial for obtaining meaningful and reproducible results.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl and heat (e.g., 60°C).

    • Alkaline: Mix the stock solution with 0.1 M NaOH and keep at room temperature or gently heat.

    • Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Expose a solid sample of this compound to dry heat (e.g., 80°C).

    • Photolytic: Expose a solution of the compound to UV and visible light in a photostability chamber.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization/Quenching: Neutralize acidic and basic samples. Quench oxidative reactions if necessary.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For identification of major degradation products, LC-MS/MS is the preferred technique.

Diagram 2: Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis prep1 Prepare stock solution of this compound stress1 Acidic (HCl, heat) prep1->stress1 stress2 Alkaline (NaOH, RT/heat) prep1->stress2 stress3 Oxidative (H₂O₂, RT) prep1->stress3 stress4 Thermal (Dry Heat) prep1->stress4 stress5 Photolytic (UV/Vis Light) prep1->stress5 samp1 Withdraw samples at time points stress1->samp1 stress2->samp1 stress3->samp1 stress4->samp1 stress5->samp1 samp2 Neutralize/Quench samp1->samp2 samp3 Analyze by Stability-Indicating HPLC samp2->samp3 samp4 Identify degradants by LC-MS/MS samp3->samp4

Caption: Systematic approach for forced degradation studies.

Analytical Methodologies: The Cornerstone of Accurate Characterization

A robust and validated analytical method is indispensable for the accurate quantification of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and reliable technique for the analysis of purine derivatives.

Recommended HPLC Parameters (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (based on the purine chromophore)

  • Injection Volume: 10 µL

Method Validation: The HPLC method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Concluding Remarks and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of the described experimental protocols will yield crucial data to inform formulation development, define appropriate storage conditions, and ensure the quality and safety of this important chemical intermediate. Future work should focus on the isolation and structural elucidation of any significant degradation products identified during forced degradation studies. Such information is invaluable for understanding the degradation pathways and for the development of strategies to mitigate instability.

References

Unveiling the intricacies of Purine Metabolism: A Technical Guide to the Application of 2-Chloro-6-methoxypurine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the utility of 2-Chloro-6-methoxypurine as a chemical probe for the exploration of purine metabolism pathways. As a Senior Application Scientist, the following sections synthesize established biochemical principles with actionable experimental designs, offering a robust framework for investigating the dynamic nature of purine biosynthesis and salvage.

Introduction: The Central Role of Purine Metabolism

Purine nucleotides are fundamental to cellular life, serving not only as the building blocks of DNA and RNA but also as key players in cellular energy transfer (ATP, GTP), signaling cascades (cAMP, cGMP), and as components of essential coenzymes (NAD, FAD, Coenzyme A).[1] Cells maintain a tightly regulated balance of purine pools through two primary pathways: the de novo synthesis pathway and the salvage pathway.

The de novo pathway assembles the purine ring from simpler precursors, a process that is energetically demanding.[2] Conversely, the salvage pathway recycles pre-existing purine bases and nucleosides from the breakdown of nucleic acids or from extracellular sources, offering a more energetically favorable route to nucleotide synthesis.[3][4] The interplay between these two pathways is critical for cellular homeostasis and is often dysregulated in disease states, particularly in cancer and inflammatory disorders, making it a prime target for therapeutic intervention.[4][5][6]

To dissect the complexities of these pathways, researchers rely on molecular tools that can trace the flow of metabolites. This compound emerges as a promising, yet underutilized, probe for this purpose. Its unique substitutions at the C2 and C6 positions of the purine ring provide chemical handles that can be exploited to follow its metabolic fate and, by extension, illuminate the activities of key enzymes within the purine metabolic network.

The Rationale for this compound as a Metabolic Probe

The efficacy of a metabolic probe hinges on its ability to enter cellular metabolic pathways and be converted into detectable intermediates or end products. This compound is a synthetic purine analog with structural features that suggest its potential for enzymatic modification within the cell.[7][8]

Predicted Metabolic Activation and Conversion

We hypothesize that this compound can be metabolized through the purine salvage pathway. The proposed metabolic activation cascade is as follows:

  • Conversion to a Ribonucleoside: The free base, this compound, is likely a substrate for purine nucleoside phosphorylase (PNP), which would catalyze its conversion to 2-chloro-6-methoxy-9-β-D-ribofuranosylpurine in the presence of ribose-1-phosphate.[5][9][10] This initial step is critical for its entry into subsequent metabolic pathways.

  • Cellular Uptake: The resulting ribonucleoside, being an analog of endogenous nucleosides, is predicted to be transported into the cell via nucleoside transporters.[11] Studies on the closely related 2-chloroadenosine have demonstrated its uptake through these transporters.[11]

  • Phosphorylation: Once inside the cell, adenosine kinase can phosphorylate the ribonucleoside to its 5'-monophosphate form. Subsequent phosphorylations would yield the di- and triphosphate derivatives.[9]

  • Enzymatic Modification of the Purine Ring:

    • Demethoxylation: The 6-methoxy group is a key feature of this probe. The anticancer drug Nelarabine (a 6-methoxypurine arabinoside) undergoes necessary demethoxylation by adenosine deaminase (ADA) to become active. This precedent strongly suggests that the ribonucleoside of this compound could also be a substrate for ADA, leading to the formation of a 2-chloro-6-oxo (guanine-like) purine analog.

    • Dechlorination: While less characterized for purines in a cellular context, enzymatic dechlorination of other chlorinated organic compounds is known to occur.[2] The 2-chloro substituent could potentially be removed by a cellular enzyme, converting the molecule into a 6-methoxypurine derivative.

The following diagram illustrates the hypothesized metabolic pathway of this compound.

Purine_Metabolism_Probe cluster_extracellular Extracellular cluster_intracellular Intracellular 2C6MP This compound 2C6MP_R 2-Chloro-6-methoxy- purine Ribonucleoside 2C6MP->2C6MP_R Purine Nucleoside Phosphorylase (PNP) 2C6MP_R->2C6MP_R Nucleoside Transporter 2C6MP_RMP 2-Chloro-6-methoxy- purine Ribonucleoside Monophosphate 2C6MP_R->2C6MP_RMP Adenosine Kinase 2C_Guanine_analog 2-Chloro-Guanine Analog Ribonucleoside 2C6MP_R->2C_Guanine_analog Adenosine Deaminase (Hypothesized) 6MP_analog 6-Methoxypurine Analog Ribonucleoside 2C6MP_R->6MP_analog Dechlorinase (Hypothesized) 2C6MP_RDP 2-Chloro-6-methoxy- purine Ribonucleoside Diphosphate 2C6MP_RMP->2C6MP_RDP Kinases 2C6MP_RTP 2-Chloro-6-methoxy- purine Ribonucleoside Triphosphate 2C6MP_RDP->2C6MP_RTP Kinases Incorporation Incorporation into RNA/DNA 2C6MP_RTP->Incorporation 2C_Guanine_analog->Incorporation 6MP_analog->Incorporation caption Hypothesized metabolic pathway of this compound.

Caption: Hypothesized metabolic pathway of this compound.

Experimental Protocols for Pathway Elucidation

To validate the utility of this compound as a metabolic probe, a series of experiments can be designed to trace its conversion and incorporation into cellular macromolecules.

Synthesis of Isotopically Labeled this compound

For robust metabolic tracing, the synthesis of an isotopically labeled version of this compound is essential. Labeling with ¹³C or ¹⁵N at specific positions in the purine ring will allow for its unambiguous detection by mass spectrometry.

Protocol for Synthesis (Conceptual):

A multi-step chemical synthesis would be required, starting from commercially available labeled precursors. For instance, a labeled glycine or formate could be used in a de novo-like synthesis of the purine ring, followed by chlorination and methoxylation. Alternatively, starting with a commercially available labeled purine, such as [¹⁵N₅]-hypoxanthine, enzymatic and chemical modifications could be employed to introduce the chloro and methoxy groups.

Cell Culture and Labeling Experiments

Step-by-step Methodology:

  • Cell Culture: Select a cell line of interest with well-characterized purine metabolism (e.g., HEK293T, HeLa, or a cancer cell line with known metabolic dependencies). Culture the cells in a standard growth medium.

  • Labeling: Introduce the isotopically labeled this compound to the culture medium at a non-toxic concentration (determined by a preliminary dose-response curve).

  • Time-Course Experiment: Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of uptake and metabolism.

  • Sample Preparation:

    • Metabolite Extraction: For the analysis of intracellular metabolites, quench the metabolism rapidly (e.g., with cold methanol) and extract the small molecules.

    • Nucleic Acid Isolation: For analyzing incorporation into RNA and DNA, isolate total RNA and genomic DNA from the cell pellets.

Analytical Techniques for Metabolite and Macromolecule Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary analytical tool for these studies.

Metabolite Analysis:

  • Instrumentation: A high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Method: Separate the extracted metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC).

  • Data Analysis: Identify and quantify the labeled metabolites by their accurate mass and retention time. The isotopic enrichment in each metabolite will be determined by analyzing the mass isotopologue distribution.

Nucleic Acid Analysis:

  • Enzymatic Digestion: Digest the isolated RNA and DNA to their constituent nucleosides using a cocktail of nucleases and phosphatases.

  • LC-MS Analysis: Analyze the resulting nucleoside mixture by LC-MS to detect the presence of labeled 2-chloro-6-methoxy-ribonucleoside and its potential metabolites (e.g., the demethoxylated or dechlorinated forms).

Experimental Workflow Diagram:

Experimental_Workflow Start Start: Isotopically Labeled This compound Cell_Culture Cell Culture Start->Cell_Culture Labeling Incubate cells with labeled compound Cell_Culture->Labeling Harvest Harvest cells at different time points Labeling->Harvest Metabolite_Extraction Metabolite Extraction Harvest->Metabolite_Extraction Nucleic_Acid_Isolation Nucleic Acid Isolation Harvest->Nucleic_Acid_Isolation LCMS_Metabolites LC-MS Analysis of Metabolites Metabolite_Extraction->LCMS_Metabolites Digestion Enzymatic Digestion to Nucleosides Nucleic_Acid_Isolation->Digestion Data_Analysis Data Analysis: Identify labeled species and determine flux LCMS_Metabolites->Data_Analysis LCMS_Nucleosides LC-MS Analysis of Nucleosides Digestion->LCMS_Nucleosides LCMS_Nucleosides->Data_Analysis caption Workflow for tracing the metabolism of this compound.

Caption: Workflow for tracing the metabolism of this compound.

Data Interpretation and Potential Insights

The successful application of this methodology will provide valuable insights into purine metabolism.

Quantitative Data Summary:

Analyte Expected Observation Metabolic Pathway Implication
Labeled this compound (intracellular)Increase over timeCellular uptake
Labeled 2-chloro-6-methoxy-ribonucleosideTransient increaseActivity of PNP
Labeled 2-chloro-6-methoxy-ribonucleoside monophosphateAccumulationActivity of adenosine kinase
Labeled 2-chloro-guanine analogPresence and accumulationActivity of adenosine deaminase
Labeled 6-methoxypurine analogPresence and accumulationActivity of a dechlorinase
Labeled nucleosides in RNA/DNAIncorporationUtilization of the modified nucleotide by polymerases

By quantifying the levels of these labeled species over time, it will be possible to estimate the metabolic flux through different branches of the purine salvage pathway. This information can be used to:

  • Assess the relative activity of key salvage enzymes: The ratio of different metabolites will reflect the in-situ activity of enzymes like PNP and ADA.

  • Investigate the regulation of purine metabolism: The response of the metabolic network to various perturbations (e.g., drug treatment, nutrient deprivation) can be monitored.

  • Identify novel enzymatic activities: The appearance of unexpected labeled metabolites could point to previously uncharacterized enzymatic reactions.

Conclusion and Future Directions

This compound holds significant potential as a chemical tool to probe the intricacies of purine metabolism. Its unique chemical structure allows for the dissection of enzymatic activities that are central to the purine salvage pathway. The experimental framework outlined in this guide provides a clear path for validating its utility and for its application in addressing fundamental questions in cell biology and drug discovery.

Future work could involve the synthesis of fluorescently tagged versions of this compound for live-cell imaging of its uptake and localization. Furthermore, its application in comparative metabolomics studies of healthy versus diseased cells could reveal novel therapeutic targets within the purine metabolic network.

References

Methodological & Application

Application Notes & Protocols: Leveraging 2-Chloro-6-methoxypurine for the Development of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless emergence of viral pathogens necessitates the continuous development of novel antiviral therapeutics. Nucleoside analogues have historically formed the backbone of antiviral chemotherapy, and the strategic design of these molecules remains a cornerstone of modern drug discovery.[1][2] This guide provides a detailed exploration of 2-Chloro-6-methoxypurine, a versatile purine derivative, as a pivotal starting material in the synthesis of potential antiviral agents. We will delve into the synthetic utility of this compound, provide exemplary protocols for the creation of nucleoside analogues, and outline methods for their biological evaluation. The causality behind experimental choices will be emphasized to provide a deeper understanding of the drug development process.

The Strategic Importance of this compound in Antiviral Research

This compound is a key heterocyclic building block for the synthesis of a diverse range of purine derivatives. Its value in antiviral drug discovery stems from the differential reactivity of the chloro and methoxy substituents on the purine ring. The chlorine atom at the C2 position and the methoxy group at the C6 position are both susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity of the resulting compounds. This strategic functionalization is crucial for mimicking natural nucleosides and disrupting viral replication processes.[3]

The general approach involves the glycosylation of the modified purine base with a suitable sugar moiety (e.g., ribose, deoxyribose, or carbocyclic analogues) to generate nucleoside analogues. These analogues can then act as competitive inhibitors or chain terminators of viral polymerases, effectively halting the replication of the viral genome.[4]

Synthetic Pathways to Novel Antiviral Candidates

The synthesis of nucleoside analogues from this compound typically involves a multi-step process. A generalized workflow is presented below, followed by a detailed experimental protocol.

General Synthetic Workflow

G A This compound B Modification of the Purine Base (e.g., substitution at C2 or C6) A->B Nucleophilic Substitution C Glycosylation with a Protected Sugar B->C Coupling Reaction D Deprotection C->D Removal of Protecting Groups E Purification and Characterization D->E Chromatography, NMR, MS F Antiviral Screening E->F Biological Assays

Caption: Generalized workflow for the synthesis and evaluation of antiviral agents from this compound.

Detailed Protocol: Synthesis of a 6-Substituted Purine Nucleoside Analogue

This protocol is a representative example of how this compound can be utilized to synthesize a nucleoside analogue. The first step involves the substitution of the more reactive 6-methoxy group, followed by glycosylation.

Step 1: Nucleophilic Substitution at the C6 Position

  • Objective: To replace the 6-methoxy group with a desired nucleophile (e.g., an amine) to create a 6-substituted-2-chloropurine.

  • Rationale: The C6 position of the purine ring is generally more susceptible to nucleophilic attack than the C2 position. This allows for selective functionalization. The choice of the nucleophile is critical as it will influence the final compound's ability to interact with the target viral enzyme.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

    • Add the desired amine (e.g., cyclopropylamine, 1.2 eq).

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired 6-substituted-2-chloropurine.

Step 2: Glycosylation

  • Objective: To couple the modified purine base with a protected sugar derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) to form the nucleoside.

  • Rationale: The Vorbrüggen glycosylation is a common method for forming the N-glycosidic bond. A Lewis acid catalyst is used to activate the sugar, and a silylating agent is often employed to increase the nucleophilicity of the purine nitrogen. Protecting the hydroxyl groups of the sugar prevents unwanted side reactions.

  • Procedure:

    • Suspend the 6-substituted-2-chloropurine (1.0 eq) in anhydrous acetonitrile.

    • Add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 eq) and heat the mixture at reflux until the solution becomes clear.

    • Cool the solution to room temperature and then add the protected sugar (1.2 eq) and a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the protected nucleoside.

Step 3: Deprotection

  • Objective: To remove the protecting groups from the sugar moiety to yield the final nucleoside analogue.

  • Rationale: The protecting groups are necessary for the glycosylation step but must be removed to obtain the biologically active compound. The choice of deprotection conditions depends on the nature of the protecting groups used. For benzoyl groups, a base-catalyzed methanolysis is effective.

  • Procedure:

    • Dissolve the protected nucleoside (1.0 eq) in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 0.5 M solution in methanol).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8) or by adding acetic acid.

    • Filter off the resin and concentrate the filtrate under reduced pressure.

    • Purify the final compound by column chromatography or recrystallization.

Evaluation of Antiviral Efficacy

Once synthesized and purified, the novel nucleoside analogues must be evaluated for their antiviral activity and cytotoxicity.

Protocol: Plaque Reduction Assay
  • Objective: To determine the concentration of the compound that inhibits viral plaque formation by 50% (IC50).

  • Rationale: This assay is a standard method for quantifying the antiviral activity of a compound. A reduction in the number of plaques (zones of cell death) in the presence of the compound indicates inhibition of viral replication.

  • Procedure:

    • Seed a 6-well plate with a suitable host cell line (e.g., Vero E6 cells for SARS-CoV) and grow to confluency.[5]

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Infect the confluent cell monolayers with a known amount of virus (e.g., 100 plaque-forming units).

    • After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with medium containing different concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).

    • Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques in each well and calculate the IC50 value.

Data Presentation

The results of the antiviral and cytotoxicity assays should be summarized in a table for easy comparison.

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Example Compound 1 14.5>300>20.7
Example Compound 2 48.7>300>6.2
Ribavirin (Control) 65.2>300>4.6

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration. Data is hypothetical and for illustrative purposes, but based on the format of data presented in studies.[5][6]

General Mechanism of Action

Nucleoside analogues derived from this compound are designed to interfere with the replication of viral genetic material. After entering a host cell, they are typically phosphorylated by viral or cellular kinases to their active triphosphate form.[4] This triphosphate analogue can then act in two primary ways:

  • Competitive Inhibition: The triphosphate analogue mimics the natural deoxynucleotide triphosphate (dNTP) and competes for the active site of the viral DNA or RNA polymerase.

  • Chain Termination: If the analogue lacks a 3'-hydroxyl group, its incorporation into the growing viral DNA or RNA chain will prevent the addition of the next nucleotide, leading to premature chain termination.[4]

G cluster_0 Host Cell A Nucleoside Analogue (Prodrug) B Phosphorylation (Viral/Cellular Kinases) A->B C Active Triphosphate Analogue B->C D Viral Polymerase C->D Competitive Inhibition E Viral DNA/RNA Synthesis C->E Incorporation D->E Natural dNTPs F Chain Termination / Inhibition E->F G Inhibition of Viral Replication F->G

Caption: General mechanism of action for nucleoside analogue antiviral drugs.

Case Studies from the Literature

Several studies have highlighted the potential of chloropurine derivatives in the development of antiviral agents.

Precursor/AnalogueTarget Virus(es)Key Findings
6-Chloropurine Nucleoside Analogues SARS-CoVTwo compounds exhibited promising anti-SARS-CoV activity, comparable to mizoribine and ribavirin.[5]
6-Chloropurine Arabinoside Varicella-zoster virus (VZV), Herpes simplex virus (HSV-1, HSV-2)Showed potent activity against VZV, dependent on phosphorylation by the VZV-induced thymidine kinase.[7]
Carbocyclic Analogues from 2-Amino-4-chloropurine Herpes simplex virus (types 1 and 2), Human cytomegalovirus (HCMV), Varicella-zoster virusThe resulting guanine analogue exhibited potent activity against several herpesviruses.[8]

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of novel purine-based nucleoside analogues with potential antiviral activity. The ability to selectively modify the purine ring at the C2 and C6 positions allows for the creation of diverse chemical libraries for screening against a wide range of viral pathogens. Future research in this area could focus on the development of more efficient and stereoselective glycosylation methods, the synthesis of prodrug forms to improve bioavailability, and the exploration of novel sugar moieties to enhance antiviral potency and reduce toxicity.[1][9] The continued exploration of derivatives of this compound holds significant promise for the discovery of the next generation of antiviral drugs.

References

Application Note: 2-Chloro-6-methoxypurine as a Key Intermediate in the Synthesis of Purine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Purine nucleoside analogs are a cornerstone of chemotherapy, particularly for hematological malignancies. Their efficacy relies on mimicking endogenous nucleosides, thereby disrupting DNA synthesis and inducing apoptosis in rapidly dividing cancer cells[1]. The strategic synthesis of these complex molecules requires versatile and reactive starting materials. 2-Chloro-6-methoxypurine has emerged as a critical precursor in this field due to the differential reactivity of its C2-chloro and C6-methoxy substituents. This application note provides an in-depth guide for researchers and drug development professionals on the utilization of this compound in the synthesis of potent anticancer drugs, with a primary focus on the synthesis of Nelarabine, a T-cell leukemia therapeutic.

Introduction: The Strategic Importance of this compound

The purine scaffold is a privileged structure in medicinal chemistry. Modifications at the C2 and C6 positions are particularly crucial for modulating biological activity, metabolic stability, and receptor affinity. This compound offers a distinct advantage for synthetic chemists:

  • Orthogonal Reactivity: The chlorine atom at the C2 position is a good leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functionalities, most notably the amino group found in guanine analogs.

  • Modifiable Methoxy Group: The methoxy group at the C6 position can also be displaced, often under different conditions than the C2-chloro group, or it can be a key feature in the final drug molecule itself. In the synthesis of Nelarabine, the C6-methoxy group is a direct precursor to the final guanine-like structure.

  • Scaffold for Glycosylation: The purine core provides a reactive nitrogen (N9) for the crucial glycosylation step, where the sugar moiety is attached to form the nucleoside structure.

This combination of features makes this compound a highly valuable and cost-effective starting point for constructing complex purine analogs.

Case Study: Synthesis of Nelarabine

Nelarabine is a prodrug of arabinosylguanine (ara-G) approved for the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL)[2]. Its synthesis showcases the utility of purine intermediates. While many routes exist, a common strategy involves the key intermediate 2-amino-6-methoxypurine, which can be derived from this compound, or used directly in enzymatic synthesis[3][4].

The overall synthetic logic involves the coupling of a protected arabinose (sugar) moiety with a suitably functionalized purine base, followed by deprotection.

Synthetic Pathway Overview

A representative synthetic pathway involves the silylation of 2-amino-6-methoxypurine to enhance its solubility and activate the N9 position for glycosylation. This is followed by a catalyzed coupling with a protected sugar donor, and finally, deprotection to yield Nelarabine.

Caption: Synthetic workflow for Nelarabine from 2-amino-6-methoxypurine.

Detailed Protocol: Glycosylation of Silylated 2-Amino-6-methoxypurine

This protocol details the critical Vorbrüggen glycosylation step, which forms the bond between the purine base and the sugar ring. The use of a silylated purine and a Lewis acid catalyst is standard practice to ensure high yield and correct stereochemistry (β-anomer).

Materials:

  • Persilylated 2-amino-6-methoxypurine (1.0 eq)

  • 2,3,5-Tri-O-benzyl-1-chloro-arabinose (1.05 eq)[4]

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.05 eq)[4]

  • Anhydrous Dichloromethane (DCM)

Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add persilylated 2-amino-6-methoxypurine.

  • Solvent Addition: Add anhydrous DCM via cannula and stir to dissolve the solid.

  • Sugar Addition: Add the protected sugar, 2,3,5-tri-O-benzyl-1-chloro-arabinose, to the solution.

  • Catalyst Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add TMSOTf dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (typically 12-16 hours)[4].

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude intermediate by column chromatography on silica gel to yield the protected Nelarabine intermediate.

Experimental Rationale & Trustworthiness
  • Why Silylation? 2-amino-6-methoxypurine has poor solubility in common organic solvents[4]. Silylation with HMDS replaces the acidic protons on the amino group and the N9-H with trimethylsilyl (TMS) groups. This dramatically increases solubility and makes the N9 nitrogen more nucleophilic for the subsequent glycosylation.

  • Choice of Catalyst: TMSOTf is a powerful Lewis acid that activates the glycosyl donor (the chloro-arabinose) by facilitating the departure of the chloride leaving group, forming a transient oxocarbenium ion intermediate that is then attacked by the N9 of the purine.

  • Stereochemical Control: The reaction conditions are optimized to favor the formation of the therapeutically active β-anomer. The presence of the benzyl protecting groups at the C2' position of the sugar can provide anchimeric assistance, guiding the incoming purine to the β-face of the ribose ring.

  • Self-Validation: The protocol's trustworthiness is ensured by IPC checks. HPLC analysis of the final product against a reference standard is mandatory to confirm purity and identity. A typical purity specification for the final active pharmaceutical ingredient (API) is ≥99.0%[1].

Quantitative Data Summary
ParameterTarget ValueAnalytical Method
Yield (Protected Intermediate)>80%Gravimetric
Purity (Final Nelarabine)≥99.5%HPLC (247 nm)[5]
Identity ConfirmationMatches reference¹H NMR, ¹³C NMR, MS
Key Impurities<0.1%HPLC

General Workflow & Troubleshooting

The synthesis of high-purity nucleoside analogs requires a systematic approach from starting material qualification to final product analysis.

G A Starting Material QC (this compound) B Reaction Setup (Inert Atmosphere) A->B Purity >99% C In-Process Control (TLC/HPLC) B->C Monitor D Work-up & Quenching C->D Reaction Complete E Purification (Chromatography/ Recrystallization) D->E F Final Product Analysis (NMR, MS, HPLC) E->F Isolate

Caption: General experimental workflow for purine analog synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Glycosylation Yield Incomplete silylation of purine base.Ensure anhydrous conditions; increase reflux time with HMDS.
Inactive catalyst (TMSOTf).Use a fresh, unopened bottle of catalyst.
Moisture in the reaction.Flame-dry all glassware; use anhydrous solvents.
Formation of N7 Isomer Sub-optimal reaction conditions.Lower reaction temperature; screen different Lewis acid catalysts.
Incomplete Deprotection Insufficient deprotecting agent (e.g., BCl₃).Increase equivalents of deprotecting agent; extend reaction time.
Inactive deprotecting agent.Use a fresh solution of the agent.

Conclusion

This compound and its derivatives are indispensable precursors in the synthesis of high-value anticancer agents like Nelarabine. Its well-defined and differential reactivity at the C2 and C6 positions provides a robust platform for constructing the complex purine core of these drugs. The protocols and rationale outlined in this note demonstrate a reliable and scalable pathway, emphasizing the importance of stringent process controls to ensure the synthesis of a pure, potent, and safe therapeutic agent.

References

Application Note & Protocol: Enzymatic Synthesis of Nucleoside Analogs Using 2-Chloro-6-methoxypurine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Enzymatic Nucleoside Synthesis

Nucleoside analogs are a cornerstone of modern pharmacology, forming the basis of numerous antiviral and anticancer therapies.[1][2] Their efficacy lies in their ability to mimic natural nucleosides, thereby interfering with the replication of viral or cancerous cells. Traditionally, the synthesis of these vital compounds has been the domain of organic chemistry, often involving multi-step processes with protection and deprotection of functional groups, which can be laborious and result in modest yields.[3][4]

Enzymatic synthesis presents a compelling alternative, offering high regioselectivity and stereospecificity under mild, environmentally friendly conditions.[3][4] This approach circumvents the need for complex protecting group chemistry, leading to cleaner reactions and often higher yields. At the heart of this methodology are nucleoside phosphorylases (NPs), enzymes that catalyze the reversible phosphorolytic cleavage of the N-glycosidic bond in nucleosides.[5][6] This reversible reaction can be harnessed in a "one-pot" transglycosylation process to synthesize novel nucleoside analogs.[3][7]

This application note provides a detailed protocol for the enzymatic synthesis of nucleoside analogs using 2-Chloro-6-methoxypurine as a key precursor. This versatile purine base can be enzymatically coupled with various sugar donors to generate a library of modified nucleosides for drug discovery and development. We will delve into the underlying enzymatic mechanism, provide step-by-step protocols for both ribonucleoside and 2'-deoxyribonucleoside synthesis, and discuss methods for purification and analysis.

The Core of the Method: Understanding Transglycosylation

The enzymatic synthesis of nucleosides from a purine base and a sugar donor is typically achieved through a transglycosylation reaction catalyzed by a combination of nucleoside phosphorylases.[7] The process is a reversible, two-step reaction:

  • Phosphorolysis of the Sugar Donor: A purine or pyrimidine nucleoside phosphorylase (PNP or PyNP, respectively) catalyzes the cleavage of the N-glycosidic bond of a donor nucleoside in the presence of inorganic phosphate (or arsenate), generating a pentose-1-phosphate intermediate and releasing the donor base.[3][5]

  • Synthesis of the New Nucleoside: A purine nucleoside phosphorylase (PNP) then catalyzes the reaction between the pentose-1-phosphate and the acceptor purine base (in this case, this compound) to form the new nucleoside analog.[8]

The equilibrium of the overall reaction can be manipulated by adjusting the concentrations of the substrates.[7] Using an excess of the sugar donor and the acceptor base can drive the reaction towards the synthesis of the desired product.[5] Furthermore, the use of arsenate in place of phosphate can shift the equilibrium towards synthesis, as the resulting arsenolysis product is unstable.[9][10]

digraph "Enzymatic Transglycosylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

Figure 1: General scheme of the two-step enzymatic transglycosylation reaction.

Materials and Reagents

Reagent Supplier Catalog No. Comments
This compoundClearsynthCS-ZG-06216High purity grade (>98%) recommended.[11]
Purine Nucleoside Phosphorylase (PNP) from E. coliSigma-Aldrich9030-21-1Lyophilized powder, ≥10 units/mg protein.
Uridine Phosphorylase (UP) from E. coli(Various)-For ribonucleoside synthesis.
Thymidine Phosphorylase (TP) from E. coli(Various)-For 2'-deoxyribonucleoside synthesis.
UridineSigma-AldrichU3750Ribose donor.
ThymidineSigma-AldrichT18952'-deoxyribose donor.
Potassium Phosphate Monobasic (KH₂PO₄)Sigma-AldrichP5655For buffer preparation.
Sodium Arsenate Dibasic (Na₂HAsO₄)Sigma-AldrichA6756Optional, for shifting equilibrium. Use with caution.
Tris-HClSigma-AldrichT5941For buffer preparation.
Sodium Hydroxide (NaOH)Sigma-AldrichS8045For pH adjustment.
Hydrochloric Acid (HCl)Sigma-AldrichH1758For pH adjustment.
Acetonitrile (HPLC grade)Fisher ScientificA998For HPLC analysis.
Water (HPLC grade)Fisher ScientificW6For HPLC analysis and reaction buffer.
Silica Gel for Column ChromatographySigma-Aldrich288624For product purification.

Experimental Protocols

Protocol 1: Synthesis of a Ribonucleoside Analog

This protocol describes the synthesis of 2-Chloro-6-methoxy-9-(β-D-ribofuranosyl)purine using uridine as the ribose donor.

1. Preparation of Reagents:

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.0.

  • Substrate Stock Solutions:

    • This compound: 20 mM in a minimal amount of DMSO, then diluted with reaction buffer.

    • Uridine: 60 mM in reaction buffer.

  • Enzyme Solutions:

    • PNP: 10 units/mL in reaction buffer.

    • UP: 10 units/mL in reaction buffer.

  • Phosphate Solution: 50 mM KH₂PO₄ in water, pH adjusted to 7.0.

2. Reaction Setup:

  • In a sterile microcentrifuge tube, combine the following:

Component Volume Final Concentration
This compound (20 mM)100 µL2 mM
Uridine (60 mM)100 µL6 mM
KH₂PO₄ (50 mM)100 µL5 mM
Reaction Buffer580 µL-
PNP (10 units/mL)10 µL0.1 units/mL
UP (10 units/mL)10 µL0.1 units/mL
Total Volume 1 mL

3. Incubation:

  • Incubate the reaction mixture at 50°C for 4-24 hours.[12] The reaction progress should be monitored by HPLC.

4. Reaction Monitoring by HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (e.g., 0-50% acetonitrile over 20 minutes).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 260 nm.

  • Monitor the decrease in the this compound peak and the appearance of the product peak.

5. Reaction Termination:

  • Once the reaction has reached completion (or equilibrium), terminate it by adding an equal volume of ethanol and heating to 95°C for 5 minutes to precipitate the enzymes.

  • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes and collect the supernatant.

Protocol 2: Synthesis of a 2'-Deoxyribonucleoside Analog

This protocol outlines the synthesis of 2-Chloro-6-methoxy-9-(β-D-2'-deoxyribofuranosyl)purine using thymidine as the 2'-deoxyribose donor. The procedure is analogous to Protocol 1, with the substitution of the sugar donor and the corresponding phosphorylase.

1. Preparation of Reagents:

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.0.

  • Substrate Stock Solutions:

    • This compound: 20 mM in a minimal amount of DMSO, then diluted with reaction buffer.

    • Thymidine: 60 mM in reaction buffer.

  • Enzyme Solutions:

    • PNP: 10 units/mL in reaction buffer.

    • TP: 10 units/mL in reaction buffer.

  • Phosphate Solution: 50 mM KH₂PO₄ in water, pH adjusted to 7.0.

2. Reaction Setup:

  • Combine the reagents as described in the table for Protocol 1, substituting uridine with thymidine and UP with TP.

3. Incubation, Monitoring, and Termination:

  • Follow steps 3, 4, and 5 from Protocol 1.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

Figure 2: Workflow for the enzymatic synthesis of nucleoside analogs.

Purification of the Synthesized Nucleoside Analog

The crude product obtained after reaction termination can be purified using standard chromatographic techniques.[13][14]

1. Sample Preparation:

  • Evaporate the ethanol from the supernatant collected after reaction termination under reduced pressure.

  • Resuspend the dried residue in a minimal amount of the initial mobile phase for chromatography.

2. Column Chromatography (Silica Gel):

  • Pack a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Load the sample onto the column and elute with the solvent gradient.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Pool the pure fractions and evaporate the solvent.

3. Preparative HPLC:

  • For higher purity, the product can be purified using a preparative reverse-phase HPLC system with a C18 column.

  • Use a water/acetonitrile gradient similar to the one used for analytical HPLC.

  • Collect the peak corresponding to the product and lyophilize to obtain the pure compound.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Inactive enzymes.Use fresh enzyme preparations. Ensure proper storage at -20°C.
Suboptimal reaction conditions (pH, temperature).Optimize pH and temperature for the specific enzymes used.
Low substrate solubility.Use a small amount of a co-solvent like DMSO to dissolve the purine base.
Incomplete reaction Reaction has reached equilibrium.Increase the concentration of the sugar donor. Consider using arsenate instead of phosphate.[9][10]
Enzyme inhibition by product.Consider a continuous flow system to remove the product as it is formed.[15]
Multiple product peaks in HPLC Formation of anomers or regioisomers.Enzymatic reactions are highly specific, but this can occur with some mutant enzymes or non-natural substrates. Optimize reaction conditions or purify the desired isomer.
Side reactions.Ensure the purity of starting materials.

Conclusion

The enzymatic synthesis of nucleoside analogs using this compound offers a powerful and efficient method for generating novel compounds for drug discovery. The high selectivity of the enzymes involved, coupled with the mild reaction conditions, makes this approach superior to many traditional chemical synthesis routes. The protocols provided herein serve as a robust starting point for researchers to produce a variety of purine nucleoside analogs, paving the way for the development of new and more effective therapeutics. The integration of biocatalysis with chemical synthesis will continue to be a transformative force in medicinal chemistry.[2]

References

HPLC methods for analysis of 2-Chloro-6-methoxypurine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the HPLC Analysis of 2-Chloro-6-methoxypurine

Introduction

This compound is a critical intermediate in the synthesis of various purine derivatives, which are a class of compounds with significant therapeutic potential, including antiviral and anticancer agents. The purity and accurate quantification of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of pharmaceutical compounds. This document provides a detailed, field-tested HPLC method for the analysis of this compound, designed for researchers, scientists, and drug development professionals. The protocol emphasizes the rationale behind the methodological choices to ensure robust and reproducible results.

Principle of the Method

The method described herein utilizes reverse-phase HPLC (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar molecule, will be retained on the column and then eluted by a suitable mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The concentration of the analyte is determined by measuring its absorbance at a specific wavelength using a UV detector.

Materials and Reagents

  • Analyst: this compound reference standard (purity ≥98%)

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Buffers:

    • Potassium phosphate monobasic (KH₂PO₄), analytical grade

    • Phosphoric acid (H₃PO₄), analytical grade

  • HPLC System:

    • A quaternary or binary HPLC pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatography Column:

    • A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice. The specific column should be selected based on laboratory availability and initial scouting runs.

Experimental Protocol: Step-by-Step HPLC Analysis

Preparation of Mobile Phase
  • Mobile Phase A (Aqueous Component): Prepare a 20 mM potassium phosphate buffer. Weigh an appropriate amount of KH₂PO₄ and dissolve it in HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. This acidic pH ensures that the purine ring is protonated, leading to better peak shape and retention.

  • Mobile Phase B (Organic Component): Acetonitrile (ACN). ACN is often preferred over methanol for purine analysis due to its lower viscosity and better UV transparency at lower wavelengths.

  • Degassing: Degas both mobile phases separately for at least 15 minutes using an ultrasonic bath or an online degasser to prevent the formation of air bubbles in the system, which can cause baseline noise and affect pump performance.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). This range should bracket the expected concentration of the analyte in the samples.

Sample Preparation

The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the diluent may be sufficient. For a drug product or in-process control sample, extraction or other cleanup steps may be necessary. A generic procedure is as follows:

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Transfer to a volumetric flask.

  • Add the diluent to about 70% of the volume.

  • Vortex and/or sonicate to ensure complete dissolution/extraction of the analyte.

  • Dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection. This protects the HPLC column from clogging.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. These may need to be optimized based on the specific column and system used.

ParameterRecommended ConditionRationale
Column C18, 4.6 mm x 250 mm, 5 µmProvides good retention and resolution for moderately polar compounds like this compound.
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile (ACN)The buffered aqueous phase controls the ionization state of the analyte, while ACN provides the necessary elution strength.
Gradient Program 0-15 min: 10-70% B15-20 min: 70% B20-22 min: 70-10% B22-30 min: 10% BA gradient elution is often necessary to elute any impurities with different polarities and to ensure the analyte elutes with a good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 265 nmThis wavelength corresponds to a high absorbance maximum for purine derivatives, providing good sensitivity.
Injection Volume 10 µLThis volume can be adjusted based on the concentration of the sample and the sensitivity of the detector.
System Suitability Testing (SST)

Before running the samples, it is crucial to perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting the working standard solution (e.g., 25 µg/mL) five or six times. The following parameters should be evaluated:

  • Tailing Factor (T): Should be ≤ 2.0. This indicates a symmetrical peak.

  • Theoretical Plates (N): Should be ≥ 2000. This measures the column efficiency.

  • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Should be ≤ 2.0%. This demonstrates the precision of the system.

Data Analysis
  • Calibration Curve: Plot the peak area of the standard solutions versus their concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Quantification: Use the calibration curve to determine the concentration of this compound in the prepared sample solutions.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing SystemSuitability System Suitability Testing (SST) MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Preparation SampleInjection Sample Injection & Data Acquisition SamplePrep->SampleInjection SystemSuitability->SampleInjection If SST Passes Calibration Calibration Curve Generation SampleInjection->Calibration Quantification Quantification of This compound Calibration->Quantification FinalReport Final Report Quantification->FinalReport

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Considerations

For use in a regulated environment, this method must be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed from the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting

ProblemPotential CauseSuggested Solution
No peaks or small peaks Injection issue, detector lamp off, incorrect mobile phaseCheck autosampler, ensure detector lamp is on, verify mobile phase composition.
Broad peaks Column contamination, column aging, high dead volumeFlush or replace the column, check and minimize tubing lengths.
Split peaks Clogged frit, column void, sample solvent incompatibilityReplace the column frit, replace the column, ensure the sample is dissolved in a solvent similar to the mobile phase.
Shifting retention times Inconsistent mobile phase composition, temperature fluctuations, pump malfunctionPrepare fresh mobile phase, use a column oven, check pump performance.
High backpressure Column or system blockageFlush the system, replace in-line filters and column frits. If the problem persists, replace the column.

Conclusion

This application note provides a comprehensive and robust HPLC method for the analysis of this compound. By following the detailed protocol and considering the rationale behind the experimental choices, researchers can achieve accurate and reproducible results. The method is suitable for routine quality control as well as for research and development purposes. For regulatory submissions, a full method validation in accordance with ICH guidelines is required.

Using 2-Chloro-6-methoxypurine in the synthesis of 2-chloroadenosine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Chloroadenosine from 2-Chloro-6-methoxypurine

Authored by a Senior Application Scientist

Introduction

2-Chloroadenosine is a metabolically stable analog of adenosine, widely utilized in biomedical research as a potent agonist for adenosine receptors (A₁, A₂ₐ, and A₃).[1] Its stability against enzymatic degradation by adenosine deaminase makes it a valuable tool for studying the physiological roles of adenosine signaling in the cardiovascular, nervous, and immune systems.[1][2] This document provides a comprehensive, field-proven guide for the synthesis of 2-chloroadenosine, designed for researchers in medicinal chemistry and drug development.

The synthetic strategy detailed herein proceeds in two principal stages, beginning with this compound. This starting material is strategically advantageous as the 6-methoxy group is a stable placeholder during the critical glycosylation step and can be efficiently converted to the required 6-amino group in the final stage. The core of this synthesis is the Vorbrüggen glycosylation , a robust and stereoselective method for forming the N-glycosidic bond.[3][4] This is followed by a one-pot ammonolysis and deprotection sequence to yield the target molecule. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Reaction Scheme

The synthesis follows a logical progression from the purine base and protected sugar to the final deprotected nucleoside.

G cluster_0 Stage 1: Vorbrüggen Glycosylation cluster_1 Stage 2: Ammonolysis & Deprotection SM1 This compound Intermediate1 Protected Nucleoside Intermediate SM1->Intermediate1 1. Silylation (in situ) 2. TMSOTf, Anhydrous Solvent SM2 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose SM2->Intermediate1 Intermediate1_ref Protected Nucleoside Intermediate Product 2-Chloroadenosine Intermediate1_ref->Product Saturated NH₃ in MeOH Heat G cluster_workflow Experimental Workflow: Glycosylation A 1. Silylation of Purine (Anhydrous Conditions) B 2. Add Protected Sugar & Cool to 0°C A->B C 3. Add Lewis Acid (TMSOTf) (Slowly, under N₂) B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Quench Reaction (aq. NaHCO₃) D->E F 6. Aqueous Work-up (Extraction with EtOAc) E->F G 7. Purification (Silica Gel Chromatography) F->G H Yields Protected Intermediate G->H

References

Introduction: The Strategic Importance of 2-Chloro-6-methoxypurine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Nucleophilic Substitution of 2-Chloro-6-methoxypurine

This compound stands as a pivotal starting material in the synthesis of a vast array of biologically active purine derivatives. As a close analog of the core structures of adenine and guanine, this scaffold allows for strategic chemical modifications that are fundamental in the field of drug discovery. The selective functionalization at the C2 and C6 positions of the purine ring is a well-established strategy for developing novel antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The chlorine atom at the C2 position serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution, a reaction pathway that is both reliable and highly adaptable.

This document provides a detailed exploration of the experimental protocols for the nucleophilic substitution of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and strategic considerations that ensure successful and reproducible outcomes.

The Reaction Mechanism: Understanding the Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary reaction mechanism governing the substitution of the chlorine atom on the this compound ring is the Nucleophilic Aromatic Substitution (SNAr) pathway.[4][5][6] Unlike aliphatic SN2 reactions, a backside attack is sterically impossible on an aromatic ring. Instead, the reaction proceeds through a two-step addition-elimination sequence.

Causality behind the SNAr Mechanism:

  • Ring Activation: The purine ring is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. These atoms act as powerful electron-withdrawing groups, which polarize the ring and make the carbon atoms, particularly C2 and C6, susceptible to attack by nucleophiles.[5][7]

  • Nucleophilic Attack and Intermediate Formation: A nucleophile (Nu⁻) attacks the carbon atom bonded to the chlorine (the ipso-carbon). This addition disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized across the purine ring system, particularly onto the electronegative nitrogen atoms, which provides significant stabilization for this intermediate.

  • Elimination and Aromaticity Restoration: In the final step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the purine ring is restored, yielding the final substituted product.

Caption: The SNAr mechanism for this compound.

Core Experimental Design & Key Parameters

A successful substitution reaction hinges on the careful selection of several key parameters. The choices are interdependent and are dictated by the nature of the nucleophile.

  • Nucleophiles: A wide range of nucleophiles can be employed. The most common classes are amines (N-nucleophiles), thiols (S-nucleophiles), and alcohols (O-nucleophiles). The nucleophilicity of these agents is a critical factor; stronger nucleophiles generally lead to faster and more efficient reactions.[8][9][10]

  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are frequently used.[7] These solvents effectively solvate the reactants and the charged intermediate without interfering with the nucleophile through hydrogen bonding. Alcohols like isopropanol or ethanol can also be used, particularly for reactions with amines.[11]

  • Base: A base is often required to either deprotonate the nucleophile (e.g., thiols, alcohols) to generate a more potent anionic nucleophile, or to act as a scavenger for the HCl that is formed as a byproduct, especially when using amine nucleophiles.[8][12] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Temperature: Reaction temperatures can range from room temperature to reflux conditions (e.g., 80-150 °C). Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often reducing reaction times from hours to minutes.[11][13]

workflow setup Reaction Setup (Substrate, Nucleophile, Base, Solvent) reaction Reaction (Conventional Heating or Microwave) setup->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction / Precipitation) monitoring->workup Complete purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for nucleophilic substitution.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key classes of nucleophiles.

Protocol 1: Substitution with Amine Nucleophiles (N-Alkylation)

This protocol describes a general procedure for the reaction of this compound with an amine, a common transformation for building libraries of potential kinase inhibitors.[11][13]

Materials:

  • This compound (1.0 eq)

  • Substituted amine (e.g., aniline or benzylamine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Isopropanol

  • Round-bottom flask with reflux condenser or microwave reaction vial

Procedure (Conventional Heating):

  • To a dry round-bottom flask, add this compound and the selected base (K₂CO₃ or Cs₂CO₃).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). This is crucial to prevent side reactions with atmospheric moisture and oxygen, especially at high temperatures.

  • Add anhydrous DMF or isopropanol via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Add the amine nucleophile (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring. The choice of temperature depends on the reactivity of the amine; less nucleophilic anilines may require higher temperatures.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • If the product is not a solid, perform an aqueous work-up by diluting with water and extracting with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Expertise Note: Cesium carbonate is often preferred over potassium carbonate as it is a milder base and its greater solubility in organic solvents can sometimes lead to faster reaction rates and higher yields.

Protocol 2: Substitution with Thiol Nucleophiles (S-Alkylation)

Thiols are excellent nucleophiles, especially after deprotonation to the corresponding thiolate.[9][10][14] This protocol is effective for synthesizing 2-thioether purine derivatives.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol or benzyl mercaptan) (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Sodium Ethoxide (NaOEt) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Schlenk flask or a three-neck flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the thiol and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride portion-wise to the solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Ensure all glassware is scrupulously dry. Stir for 20-30 minutes at 0 °C to allow for the complete formation of the sodium thiolate.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Slowly add the solution of the purine to the pre-formed thiolate suspension at 0 °C via a cannula or dropping funnel.

  • Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours, monitored by TLC/LC-MS).

  • Once complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography.

Trustworthiness Note: The pre-formation of the thiolate at 0 °C is a critical step. It ensures that the highly reactive and basic NaH is fully consumed before the addition of the electrophilic purine, preventing potential side reactions and ensuring a clean, predictable outcome.

Data Summary: Reaction Conditions for Various Nucleophiles

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound, providing a comparative overview for experimental planning.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)
Primary Amines BenzylamineK₂CO₃Isopropanol80 (Reflux)4-8
Aromatic Amines 4-FluoroanilineCs₂CO₃DMF12012-24
Aliphatic Thiols EthanethiolNaHTHF0 to RT2-6
Aromatic Thiols ThiophenolNaOEtEthanolRT3-8
Alcohols Sodium MethoxideNaH / NaOMeMethanol65 (Reflux)18-36

Conclusion

The nucleophilic substitution of this compound is a robust and highly effective method for the synthesis of diverse purine libraries. A thorough understanding of the SNAr mechanism, coupled with the rational selection of nucleophiles, bases, solvents, and reaction conditions, empowers the medicinal chemist to efficiently generate novel compounds for biological evaluation. The protocols and insights provided herein serve as a comprehensive guide to executing these transformations with precision and confidence.

References

Topic: Advanced Techniques for the Purification of Synthesized 2-Chloro-6-methoxypurine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Chloro-6-methoxypurine is a pivotal intermediate in the synthesis of numerous biologically active purine analogs, most notably the anticancer agent Clofarabine[1]. The isomeric purity of this intermediate is critical, as impurities can lead to the formation of undesired, potentially toxic, and difficult-to-separate side products in subsequent synthetic steps. This application note provides a comprehensive guide to the purification of crude this compound. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for recrystallization and flash column chromatography, alongside methods for robust purity assessment.

Introduction: The Synthetic Challenge

The most common laboratory and industrial synthesis of this compound involves the selective nucleophilic substitution of 2,6-dichloropurine with sodium methoxide[2]. While seemingly straightforward, this reaction presents a significant purification challenge due to the potential for non-selective substitution and side reactions.

Common Impurities Include:

  • Unreacted Starting Material: 2,6-Dichloropurine.

  • Isomeric Byproduct: 6-Chloro-2-methoxypurine.

  • Over-reaction Product: 2,6-Dimethoxypurine.

  • Hydrolysis Products: Such as 2-chloro-hypoxanthine, if water is present.

The structural similarity of these impurities to the desired product necessitates robust and optimized purification strategies. This guide provides the technical protocols to achieve >99% purity, a standard requirement for pharmaceutical development.

Strategic Approach to Purification

Choosing the correct purification technique depends on the scale of the synthesis, the impurity profile, and the desired final purity. A logical workflow is essential for efficient and effective purification.

Purification_Workflow crude Crude this compound (Post-Synthesis Workup) recrystallization Protocol 1: Bulk Purification via Recrystallization crude->recrystallization Initial Cleanup purity_check1 Purity Assessment 1 (TLC, HPLC) recrystallization->purity_check1 decision Purity > 99%? purity_check1->decision chromatography Protocol 2: High-Purity Polishing via Flash Column Chromatography decision->chromatography No final_product Pure this compound decision->final_product Yes purity_check2 Purity Assessment 2 (HPLC, LC-MS, NMR) chromatography->purity_check2 purity_check2->final_product

Caption: A typical workflow for purifying this compound.

Comparative Analysis of Purification Techniques

The two primary methods for purifying this compound are recrystallization and column chromatography. Each has distinct advantages and is suited for different stages of the purification process.

FeatureRecrystallizationFlash Column Chromatography
Primary Use Bulk purification, removal of major impuritiesHigh-purity polishing, removal of trace/isomeric impurities
Scalability Excellent (grams to kilograms)Moderate (milligrams to >100 grams)
Purity Achieved Good to High (typically 95-99%)Very High (>99.5%)
Solvent Consumption Moderate to HighHigh
Time & Labor Low to ModerateHigh
Cost-Effectiveness HighModerate

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for removing significant quantities of impurities by leveraging differences in solubility between the product and contaminants in a given solvent system[3]. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Screening

The crucial first step is to identify a suitable solvent. This is done on a small scale.

Methodology:

  • Place ~50 mg of crude material into several test tubes.

  • Add a different solvent (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile) dropwise to each tube, heating to reflux.

  • Observe solubility. An ideal solvent will fully dissolve the crude material near its boiling point.

  • Allow the solutions to cool slowly to room temperature, then in an ice bath.

  • The solvent that yields a high recovery of crystalline solid with improved appearance (e.g., less colored) is selected. For purine derivatives, polar solvents like alcohols or acetonitrile often work well.

Step-by-Step Recrystallization Protocol

Materials:

  • Crude this compound

  • Selected Recrystallization Solvent (e.g., Ethanol)

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate

  • Buchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at reflux. Causality: Using the minimum volume ensures the solution is saturated, maximizing crystal recovery upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated clean flask to remove them. Causality: This step prevents premature crystallization and removes non-soluble contaminants.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold ethanol. Causality: Using ice-cold solvent removes residual soluble impurities from the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: High-Purity Polishing by Flash Column Chromatography

For applications requiring the highest purity, flash column chromatography is the method of choice. It excels at separating compounds with very similar polarities, such as isomers. The technique relies on partitioning the components of a mixture between a stationary phase (typically silica gel) and a mobile phase[4].

Caption: Principle of flash column chromatography separation.

Step-by-Step Chromatography Protocol

Materials:

  • Silica Gel (230-400 mesh)

  • Flash Chromatography Column

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH) - HPLC grade

  • TLC plates (Silica gel 60 F254)

  • Collection tubes or flasks

Procedure:

  • Mobile Phase Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good system provides a retention factor (Rf) of ~0.3 for the product. For purine derivatives, a gradient of Methanol in Dichloromethane is a common starting point[4]. Test various percentages (e.g., 1%, 2%, 5% MeOH in DCM).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude or recrystallized product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Causality: Dry loading ensures a tight, even band of sample is applied to the column, leading to much sharper separation compared to liquid loading.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the low-polarity solvent, gradually increasing the percentage of the more polar solvent (Methanol). For example:

    • Column Volumes 1-2: 100% DCM

    • Column Volumes 3-10: Gradient from 0% to 2% MeOH in DCM

    • Column Volumes 11-20: Gradient from 2% to 5% MeOH in DCM

  • Fraction Collection: Collect fractions continuously throughout the elution process. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the highly purified this compound.

Purity Assessment and Characterization

Post-purification analysis is essential to confirm the identity and purity of the final product. A combination of methods provides the most reliable results[5].

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis of purine derivatives[6][7].

HPLC Method Parameters
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 270 nm
Injection Volume 10 µL
Sample Prep 1 mg/mL in 50:50 Water:Acetonitrile

Analysis: The purity is calculated based on the peak area percentage. The final product should show a single major peak with an area >99%.

Supporting Analytical Methods
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and helps identify impurities based on their mass-to-charge ratio[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the product and can detect impurities if they are present at levels >1%.

Troubleshooting

ProblemPossible CauseSolution
Low Recovery from Recrystallization Too much solvent was used; product is highly soluble even at low temp.Use the absolute minimum amount of hot solvent. Try a different solvent system or a multi-solvent system (e.g., dissolve in ethanol, add water as an anti-solvent).
Oily Product from Recrystallization Product "oiled out" instead of crystallizing, often due to cooling too quickly or high impurity load.Re-heat to dissolve, add slightly more solvent, and ensure very slow cooling. If it persists, pre-purify with chromatography.
Poor Separation in Chromatography Incorrect mobile phase; column overloading.Re-optimize the mobile phase using TLC. Use a shallower gradient. Reduce the amount of sample loaded onto the column.
Product Cracks on Silica Column Column bed ran dry during elution.Always keep the silica surface covered with eluent.

Conclusion

The purification of this compound is a critical step in the synthesis of advanced pharmaceutical intermediates. By employing a strategic combination of recrystallization for bulk impurity removal and flash column chromatography for fine polishing, researchers can consistently achieve the high purity required for drug development. The protocols and analytical methods detailed in this guide provide a robust framework for success, emphasizing the scientific principles that underpin each step to allow for intelligent adaptation and troubleshooting.

References

Application Notes and Protocols: 2-Chloro-6-methoxypurine as a Versatile Research Tool in Biochemical and Medicinal Chemistry Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the multifaceted utility of 2-Chloro-6-methoxypurine as a pivotal research tool in modern biochemical and medicinal chemistry investigations. Moving beyond a simple catalog of applications, this document provides in-depth technical insights, detailed step-by-step protocols, and the scientific rationale behind experimental designs. We will explore its primary role as a versatile precursor for the synthesis of a diverse array of biologically active purine derivatives, including modified nucleosides and oligonucleotides. Furthermore, we will present a framework for the subsequent biochemical evaluation of these synthesized compounds, empowering researchers to fully leverage the potential of this valuable chemical scaffold.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic compound featuring a purine core, a reactive chloro group at the 2-position, and a methoxy group at the 6-position. This specific arrangement of functional groups makes it an exceptionally valuable starting material in synthetic organic and medicinal chemistry. The chlorine atom at the 2-position and the methoxy group at the 6-position can be selectively substituted, providing a gateway to a vast chemical space of purine analogs with diverse biological activities. These derivatives have been instrumental in the development of antiviral agents, kinase inhibitors, and probes for studying nucleic acid structure and function.

The rationale for its widespread use lies in the predictable and high-yielding nature of the nucleophilic aromatic substitution reactions at the C2 and C6 positions of the purine ring. This allows for the systematic modification of the purine scaffold to probe structure-activity relationships (SAR) and optimize compounds for desired biological effects.

Core Applications and Methodologies

The primary application of this compound in biochemical research is as a foundational building block for the synthesis of more complex and biologically active molecules. This section will detail the protocols for two major applications: the synthesis of N6-substituted purine derivatives and the incorporation of modified purines into oligonucleotides.

Synthesis of N6-Substituted Purine Derivatives: A Gateway to Bioactive Molecules

The methoxy group at the C6 position of this compound can be readily displaced by a variety of nucleophiles, particularly primary and secondary amines, to generate a library of N6-substituted purine derivatives. This class of compounds is of significant interest as many N6-substituted adenosines are known to interact with a wide range of biological targets, including adenosine receptors and protein kinases.

G start Start: this compound reaction Nucleophilic Aromatic Substitution (Amine, Solvent, Heat) start->reaction workup Reaction Work-up (Solvent Removal, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure N6-Substituted Purine Derivative characterization->end

Caption: General workflow for the synthesis of N6-substituted purine derivatives.

This protocol provides a representative example of an N6-substitution reaction.

Materials:

  • This compound

  • Cyclopentylamine

  • Ethanol (anhydrous)

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: Add cyclopentylamine (1.2 eq) and triethylamine (1.5 eq) to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Precursor for Modified Oligonucleotide Synthesis

This compound can be converted into a phosphoramidite building block for incorporation into synthetic oligonucleotides. This allows for the site-specific introduction of modified purine bases, which can be used to study DNA/RNA structure, protein-nucleic acid interactions, or to develop antisense therapies. The chloro and methoxy groups can be further functionalized post-synthesis.

G cluster_0 Repeat for each monomer start Start: Functionalized Solid Support cycle Synthesis Cycle start->cycle deblock 1. Deblocking (DMT Removal) cleavage Cleavage from Support cycle->cleavage coupling 2. Coupling (Modified Phosphoramidite) deblock->coupling capping 3. Capping (Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation oxidation->cycle deprotection Deprotection of Bases cleavage->deprotection purification Purification (HPLC) deprotection->purification end End: Purified Modified Oligonucleotide purification->end

Caption: Automated solid-phase oligonucleotide synthesis cycle.

This protocol outlines the steps to introduce a fluorescent label to an oligonucleotide containing a 6-chloropurine residue, which can be derived from a this compound precursor.

Materials:

  • Crude oligonucleotide containing a 6-chloropurine residue (synthesized using the corresponding phosphoramidite)

  • Amine-modified fluorescent dye (e.g., a primary amine-containing rhodamine or fluorescein derivative)

  • Dimethylformamide (DMF, anhydrous)

  • Diisopropylethylamine (DIPEA)

  • HPLC grade acetonitrile

  • HPLC grade triethylammonium acetate (TEAA) buffer

  • Desalting column

Equipment:

  • HPLC system with a reverse-phase C18 column[1][2][3]

  • Lyophilizer

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Oligonucleotide Preparation: The crude oligonucleotide containing the 6-chloropurine residue is synthesized using standard automated solid-phase synthesis protocols.[4][5][6] After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the standard bases are removed using concentrated ammonium hydroxide.[5]

  • Post-Synthesis Labeling:

    • Dissolve the crude, deprotected oligonucleotide in anhydrous DMF.

    • Add the amine-modified fluorescent dye (3-5 equivalents) and DIPEA (10-20 equivalents).

    • Heat the reaction mixture at 55-65°C for 12-16 hours.

  • Purification of the Labeled Oligonucleotide:

    • Lyophilize the reaction mixture to remove the solvent.

    • Redissolve the residue in HPLC-grade water.

    • Purify the labeled oligonucleotide by reverse-phase HPLC on a C18 column.[1][2][3][7][8] A gradient of acetonitrile in TEAA buffer is typically used for elution.

    • Collect the fractions corresponding to the fluorescently labeled oligonucleotide.

  • Desalting and Quantification:

    • Desalt the purified, labeled oligonucleotide using a desalting column.

    • Lyophilize the desalted oligonucleotide to obtain a dry powder.

    • Quantify the oligonucleotide using UV-Vis spectrophotometry at 260 nm and the specific absorbance wavelength of the fluorescent dye.

  • Characterization: Confirm the successful labeling and purity of the oligonucleotide by mass spectrometry and fluorescence spectroscopy.

Biochemical Evaluation of Synthesized Derivatives

Once a library of purine derivatives has been synthesized from this compound, the next critical step is to evaluate their biological activity. Given that many purine analogs are kinase inhibitors, a representative protocol for an in vitro kinase inhibition assay is provided below.

In Vitro Kinase Inhibition Assay

This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Synthesized purine derivatives (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Fluorescence-based kinase activity detection kit (e.g., ADP-Glo™, Kinase-Glo®)

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 96-well or 384-well plates

Equipment:

  • Multimode plate reader with fluorescence or luminescence detection capabilities

  • Incubator

  • Multichannel pipettes

Procedure:

  • Reagent Preparation: Prepare stock solutions of the kinase, peptide substrate, ATP, and synthesized compounds in the appropriate buffers.

  • Assay Plate Setup:

    • Add the kinase assay buffer to all wells.

    • Add the synthesized purine derivatives at various concentrations (typically in a serial dilution) to the test wells. Add DMSO vehicle to the control wells.

    • Add the positive control inhibitor to designated wells.

  • Kinase Reaction:

    • Add the purified kinase to all wells except the "no enzyme" control.

    • Add the peptide substrate to all wells.

    • Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced (or remaining ATP) using a commercial fluorescence-based detection kit according to the manufacturer's instructions.

    • Read the fluorescence or luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Compound Target Kinase IC50 (µM) Reference
Derivative AKinase X1.5Fictional Data
Derivative BKinase X12.8Fictional Data
StaurosporineKinase X0.01Fictional Data

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective use in synthesis and biochemical assays.

Property Value Reference
Molecular Formula C6H5ClN4O
Molecular Weight 184.58 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF and DMSO. Limited solubility in alcohols and water.[9][10][11]
Stability Stable under standard laboratory conditions. Hydrolyzes under strongly acidic or basic conditions.

Conclusion

This compound is a powerful and versatile tool for researchers in biochemistry and medicinal chemistry. Its true value lies in its capacity as a readily modifiable scaffold for the creation of novel purine derivatives with a wide spectrum of biological activities. The protocols and workflows detailed in this guide provide a comprehensive framework for the synthesis, purification, and subsequent biochemical evaluation of these compounds, enabling researchers to accelerate their drug discovery and chemical biology programs.

References

Application Notes & Protocols: 2-Chloro-6-methoxypurine in the Synthesis of Selective Orexin 2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The orexin system, comprising neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), is a critical regulator of wakefulness.[1][2] Antagonism of these receptors, particularly OX2R, represents a premier therapeutic strategy for the treatment of insomnia.[2][3] Selective Orexin 2 Receptor Antagonists (SORA2s) are of high interest as they may offer a more targeted sleep-promoting effect with a potentially wider therapeutic window compared to dual antagonists (DORAs).[3][4] This document provides a detailed guide on the strategic use of 2-chloro-6-methoxypurine as a versatile scaffold for the synthesis of novel SORA2s. We present a rationale-driven synthetic approach, detailed experimental protocols, and methods for in vitro validation, designed for researchers in medicinal chemistry and drug development.

Introduction: The Scientific Rationale for Targeting OX2R

The orexin signaling pathway, centered in the hypothalamus, is a key promoter of arousal.[2][5] Orexin peptides binding to their receptors stimulate and maintain wakefulness.[1] Consequently, blocking this interaction induces sleep.[1] While DORAs like suvorexant have been successfully developed, research indicates that the two orexin receptors play differential roles in sleep regulation.[6][7][8] Specifically, OX2R is considered the primary regulator of non-REM (NREM) sleep, the deeper, more restorative stage of sleep.[3] Therefore, selectively antagonizing OX2R offers a refined approach to treating insomnia, potentially minimizing off-target effects that might arise from OX1R blockade, such as alterations in reward and motivation pathways.[4]

The purine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with various biological targets.[9] Its structural resemblance to endogenous ligands makes it an excellent starting point for antagonist design. This compound, in particular, is an ideal starting material due to its two distinct, synthetically addressable positions (C2 and C6), allowing for the systematic exploration of chemical space to achieve high potency and selectivity for OX2R.

Signaling Pathway Overview

Orexin A binds to both OX1R and OX2R, while Orexin B shows a preference for OX2R.[2][10] Both receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium, depolarizing the neuron and promoting an aroused state.[2] A SORA2 competitively binds to OX2R, preventing the endogenous orexin peptides from activating this cascade, thereby dampening the wakefulness signal.

cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron Orexin_A Orexin-A OX2R OX2 Receptor Orexin_A->OX2R Binds Orexin_B Orexin-B Orexin_B->OX2R Binds Gq Gq Protein OX2R->Gq Activates PLC PLC Gq->PLC Activates Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase Catalyzes PIP₂ → IP₃ Depolarization Neuronal Depolarization (Wakefulness) Ca_increase->Depolarization Leads to SORA2 Selective OX2R Antagonist (e.g., from Purine Scaffold) SORA2->OX2R Blocks

Caption: Orexin 2 Receptor signaling and mechanism of SORA2 inhibition.

Synthetic Strategy & Experimental Protocols

The core strategy involves a sequential nucleophilic aromatic substitution (SNAr) on the this compound scaffold. This approach is highly efficient and allows for the generation of a diverse library of compounds by varying the nucleophiles in each step.

Causality Behind the Strategy:

  • Sequential Reactivity: The methoxy group at the C6 position is generally more labile to nucleophilic displacement by amines than the chloro group at C2 under controlled conditions. This differential reactivity allows for a stepwise and controlled synthesis.

  • Diversity Introduction: The two-step substitution enables the introduction of two different R-groups (R¹ and R²). This is crucial for exploring the Structure-Activity Relationship (SAR). The R¹ group, introduced at C6, often projects into a key hydrophobic pocket of the receptor, while the R² group at C2 can be modified to fine-tune selectivity and improve physicochemical properties.[11]

Start This compound Step1 Step 1: C6 Substitution + R¹-NH₂ Start->Step1 Intermediate Intermediate: 2-Chloro-6-(R¹-amino)purine Step1->Intermediate QC1 QC Check: LC-MS, ¹H NMR Intermediate->QC1 Step2 Step 2: C2 Substitution + R²-NH₂ Final Final Product: 2-(R²-amino)-6-(R¹-amino)purine (SORA2 Candidate) Step2->Final QC2 QC Check: LC-MS, ¹H NMR, Purity Final->QC2 QC1->Step2

Caption: General synthetic workflow for SORA2 candidates from this compound.

Protocol 1: Synthesis of a 2,6-Disubstituted Purine Library

This protocol details the two-step synthesis. It is written as a general procedure that can be adapted for various amines to build a compound library.

Materials:

  • This compound

  • Primary or secondary amine of choice (R¹-NH₂)

  • Second primary or secondary amine of choice (R²-NH₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Ethyl acetate (EtOAc), Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer/hotplate

Step 1: Synthesis of 2-Chloro-6-(R¹-amino)purine Intermediate

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve it in DMF or 1,4-Dioxane (approx. 0.2 M concentration).

  • Reagent Addition: Add the first amine (R¹-NH₂) (1.1 eq) followed by DIPEA (2.0 eq).

    • Rationale: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the substitution, driving the reaction to completion without competing as a nucleophile.

  • Reaction Conditions: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by silica gel column chromatography using a hexanes/EtOAc gradient. Characterize the purified intermediate by LC-MS and ¹H NMR to confirm its structure and purity before proceeding.

Step 2: Synthesis of Final 2-(R²-amino)-6-(R¹-amino)purine Product

  • Reaction Setup: In a sealed tube or microwave vial, dissolve the purified 2-chloro-6-(R¹-amino)purine intermediate (1.0 eq) in 1,4-Dioxane or another suitable high-boiling solvent.

  • Reagent Addition: Add the second amine (R²-NH₂) (1.5 eq) and DIPEA (2.5 eq).

    • Rationale: A higher temperature and slight excess of the second amine are often required to displace the less reactive C2-chloro group.

  • Reaction Conditions: Seal the vessel and heat the reaction to 120-150 °C (conventional heating) or 150-180 °C (microwave heating). Monitor the reaction progress by LC-MS. Reactions are typically complete in 6-24 hours (conventional) or 30-90 minutes (microwave).

  • Work-up & Purification: Follow the same work-up procedure as in Step 1. Purify the final compound via silica gel chromatography or preparative HPLC to achieve >95% purity for biological testing.

  • Final Validation: Confirm the structure, identity, and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) and In Vitro Validation

The synthesized compounds must be evaluated to determine their potency and selectivity. The primary in vitro method for assessing orexin receptor antagonists is a cell-based functional assay, such as a calcium mobilization assay.[8]

Illustrative SAR Data

The following table presents hypothetical data to illustrate how structural modifications (varying R¹ and R²) can impact biological activity. The goal is to identify substituents that maximize OX2R potency (lower IC₅₀) and selectivity over OX1R.

Compound IDR¹ Group (at C6)R² Group (at C2)OX2R IC₅₀ (nM)OX1R IC₅₀ (nM)Selectivity (OX1/OX2)
PUR-001 CyclopentylMethyl5508001.5x
PUR-002 4-FluorobenzylMethyl1206505.4x
PUR-003 4-FluorobenzylEthyl957007.4x
PUR-004 4-Fluorobenzyl(S)-1-phenylethyl15 >10,000>667x
PUR-005 3-Chlorobenzyl(S)-1-phenylethyl45>10,000>222x
  • Analysis: This hypothetical data suggests that a larger, hydrophobic group like 4-fluorobenzyl at R¹ improves potency over a simple alkyl group. Critically, introducing a chiral, bulky group like (S)-1-phenylethyl at R² dramatically increases both potency and selectivity for OX2R (PUR-004), indicating a specific stereoelectronic requirement in the receptor's binding pocket.

Protocol 2: Calcium Mobilization Functional Assay

This protocol provides a method to functionally assess the antagonistic activity of the synthesized compounds.

Principle: This assay uses a cell line (e.g., CHO or HEK293) stably expressing the human OX1R or OX2R and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Orexin-A addition will activate the Gq pathway, causing a release of intracellular calcium and a measurable increase in fluorescence. An antagonist will inhibit this fluorescence increase in a dose-dependent manner.[8]

Workflow:

Start Plate cells expressing OX1R or OX2R Step1 Load cells with calcium-sensitive dye Start->Step1 Step2 Add test compound (SORA2 candidate) at various concentrations Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add Orexin-A agonist (at EC₈₀ concentration) Step3->Step4 Step5 Measure fluorescence change (FLIPR or plate reader) Step4->Step5 End Calculate IC₅₀ values Step5->End

Caption: Workflow for the calcium mobilization assay to determine antagonist potency.

Procedure:

  • Cell Plating: Seed CHO cells stably expressing either hOX1R or hOX2R into black, clear-bottom 96-well or 384-well plates and grow overnight.

  • Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. Incubate for 1 hour at 37 °C.

    • Rationale: Probenecid is an anion-exchange transport inhibitor that prevents the cells from pumping the dye out, ensuring a stable baseline fluorescence.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., from 10 mM down to 0.1 nM) in an appropriate assay buffer. Add the diluted compounds to the respective wells. Also include control wells (vehicle only, no antagonist) and baseline wells (no agonist). Incubate for 15-30 minutes.

  • Agonist Stimulation: Prepare a solution of Orexin-A at a concentration that elicits ~80% of the maximal response (EC₈₀). This concentration is predetermined from a separate agonist dose-response experiment.

  • Fluorescence Reading: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Measure the baseline fluorescence for ~10-20 seconds. Then, automatically inject the Orexin-A solution into all wells (except the baseline wells) and continue reading the fluorescence intensity for another 1-2 minutes.

  • Data Analysis: The antagonist effect is seen as a reduction in the peak fluorescence signal caused by Orexin-A. Plot the percent inhibition against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound at each receptor. Selectivity is calculated as the ratio of IC₅₀ (OX1R) / IC₅₀ (OX2R).

Conclusion

This compound serves as an outstanding foundational scaffold for the discovery of novel and selective orexin 2 receptor antagonists. The straightforward, two-step synthetic protocol allows for rapid library generation and systematic SAR exploration. By combining this efficient synthetic strategy with robust in vitro functional assays, researchers can effectively identify and optimize lead candidates for the treatment of insomnia, leveraging a targeted mechanism that holds significant promise for improving sleep medicine.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of 2-Chloro-6-methoxypurine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-methoxypurine. This resource is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the common challenges associated with the low aqueous solubility of this compound. As Senior Application Scientists, we understand that overcoming these hurdles is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What is the best solvent to use?

A: This is a common issue. This compound, like many purine analogs, has inherently low solubility in aqueous solutions due to its crystalline structure and molecular properties.[1] The most effective and widely used solvent for initial dissolution is Dimethyl Sulfoxide (DMSO).[2][3]

The key is to first prepare a high-concentration stock solution in an appropriate organic solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including those that are poorly soluble in water.[3][4][5] For many purine analogs, other solvents like N,N-dimethylformamide (DMF) can also be effective.[6]

For optimal results, we recommend using anhydrous (dry) DMSO, as its hygroscopic nature means it can absorb water from the atmosphere, which can negatively impact the solubility of your compound.[4]

Solubility Profile of this compound in Common Solvents
SolventMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Dielectric ConstantSolubility Notes
Dimethyl Sulfoxide (DMSO) 78.131891.09247Highly Recommended. Excellent solvent for creating high-concentration stock solutions.[3]
N,N-Dimethylformamide (DMF) 73.091530.944538.25A viable alternative to DMSO for many purine analogs.[6]
Ethanol 46.0778.50.78924.6Limited solubility. May be suitable for very low concentration working solutions.
Water 18.021001.00080.1Very low solubility. Not recommended for initial stock solution preparation.[6]

Data compiled from various sources.[7]

Q2: My this compound dissolved perfectly in DMSO, but it crashed out of solution when I added it to my aqueous buffer. What went wrong?

A: This phenomenon is known as antisolvent precipitation. It occurs when a compound dissolved in a good solvent (DMSO) is introduced into a poor solvent (your aqueous buffer or cell culture medium), causing rapid supersaturation and subsequent precipitation.[8]

To prevent this, a careful dilution technique is required. The goal is to maintain the compound in a dissolved state by ensuring rapid and even dispersion in the aqueous phase.

Protocol for Preparing an Aqueous Working Solution from a DMSO Stock
  • Prepare a High-Concentration Stock: Dissolve your this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or brief sonication can aid dissolution. Ensure the compound is fully dissolved before proceeding.

  • Pre-warm the Aqueous Medium: Warm your destination buffer or cell culture medium to 37°C. The solubility of most compounds, including this one, is higher at slightly elevated temperatures.[9]

  • Perform a Serial Dilution (if necessary): For very high dilutions, it is best practice to perform an intermediate dilution step. This avoids introducing a large volume of DMSO stock directly into your final solution.

  • Add Stock to Medium Dropwise: While vigorously vortexing or rapidly stirring the pre-warmed aqueous medium, add the DMSO stock solution drop-by-drop.[9] This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation.

  • Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your working solution is low enough to be non-toxic to your cells and to maintain the compound's solubility. For most cell-based assays, the final DMSO concentration should be below 0.5%, and ideally at or below 0.1%.[9]

Workflow for Diluting DMSO Stock Solution

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Aqueous Medium A Weigh 2-Chloro-6- methoxypurine powder B Add 100% Anhydrous DMSO A->B C Vortex / Sonicate (Warm to 37°C if needed) B->C D High-Concentration Stock Solution (e.g., 20mM) C->D G Add DMSO Stock Drop-by-Drop D->G Add slowly E Pre-warm Aqueous Buffer or Cell Media to 37°C F Vigorously Vortex/Stir the Aqueous Medium E->F H Final Working Solution (<0.5% DMSO) G->H

Caption: Workflow for preparing and diluting a DMSO stock solution.

Q3: My stock solution in DMSO was clear initially, but now it's cloudy after storage. What should I do?

A: Cloudiness or precipitation upon storage can be due to several factors:

  • Temperature Fluctuation: DMSO freezes at 18.5°C (65.3°F), which is only slightly below room temperature.[4] If your lab experiences temperature drops, the DMSO may have partially frozen, causing the solute to precipitate.

  • Solvent Evaporation: Improperly sealed vials can lead to the evaporation of DMSO, increasing the compound's concentration beyond its solubility limit.

  • Compound Instability: While less common for this specific compound in DMSO, some molecules can degrade over time into less soluble forms.[9]

Solutions:

  • Thawing and Re-dissolving: Gently warm the vial in a 37°C water bath and vortex thoroughly to ensure the compound is completely redissolved before use.[9]

  • Proper Storage: Store stock solutions in tightly sealed vials. For long-term storage, we recommend aliquoting the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C or -80°C as recommended on the product data sheet.

Q4: Are there formulation strategies beyond using DMSO to improve solubility?

A: Yes, several advanced formulation strategies can be employed, particularly in a drug development context, to enhance the solubility and bioavailability of poorly soluble compounds.[1][10] These include:

  • pH Modification: The solubility of many purine analogs is pH-dependent.[11] Investigating the pKa of this compound and adjusting the pH of your buffer may significantly improve solubility. For instance, some purines are more soluble in alkaline solutions.[9]

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[11][12] Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within a hydrophilic exterior to enhance aqueous solubility.[1][13]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the compound, which can lead to a faster dissolution rate as described by the Noyes-Whitney equation.[8][11][14]

Troubleshooting Guide at a Glance

IssuePotential Cause(s)Recommended Solution(s)
Compound won't dissolve in aqueous buffer. Inherent low aqueous solubility of the purine analog.Prepare a concentrated stock solution in 100% DMSO first.
Precipitation occurs upon dilution of DMSO stock into media. Antisolvent precipitation due to poor mixing or high final DMSO concentration.Pre-warm the aqueous medium to 37°C. Add the DMSO stock dropwise while vigorously vortexing. Ensure the final DMSO concentration is <0.5%.[9]
Stock solution becomes cloudy in storage. Partial freezing of DMSO; solvent evaporation.Warm solution to 37°C and vortex to redissolve. Aliquot into single-use vials to prevent freeze-thaw cycles.[9]
Final working solution shows delayed precipitation in the incubator. Changes in media pH over time due to cellular metabolism; interaction with media components.[9]Prepare fresh solutions for each experiment. Consider buffering the media more strongly if pH shift is suspected.

Experimental Protocol: Determining Solubility in a Custom Buffer

If you need to determine the maximum solubility of this compound in your specific experimental buffer, you can use the following shake-flask method.

  • Preparation: Add an excess amount of the solid compound to a known volume of your buffer in a sealed vial (e.g., 2 mg in 1 mL). The goal is to have undissolved solid remaining.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully remove a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Workflow for Solubility Determination

G A Add excess solid compound to a known volume of buffer B Seal vial and agitate (24-48h at constant temp) A->B C Centrifuge to pellet undissolved solid B->C D Carefully collect supernatant C->D E Quantify concentration (e.g., HPLC-UV) D->E

Caption: Experimental workflow for the shake-flask solubility method.

References

Technical Support Center: Analysis of 2-Chloro-6-methoxypurine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methoxypurine. As a Senior Application Scientist, this guide is structured to provide not just solutions, but also the underlying scientific principles to empower you to resolve challenges in your High-Performance Liquid Chromatography (HPLC) analysis.

I. Method Development and Initial Setup

Recommended Starting HPLC Parameters

This table outlines initial conditions that should serve as a strong foundation for your method development.

ParameterRecommended ConditionRationale & Key Considerations
Column C18, 5 µm, 4.6 x 250 mmC18 columns are standard for reversed-phase HPLC and are effective for separating purine analogs. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.05 M Sodium Acetate BufferA buffered mobile phase is crucial for consistent retention times of ionizable compounds like purines. An acidic pH helps to suppress the ionization of residual silanol groups on the silica-based column, which can cause peak tailing.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and lower viscosity compared to methanol.
Gradient 10% B to 90% B over 20 minutesA gradient elution is recommended for initial method development to ensure the elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column.
Column Temperature 30 °CMaintaining a constant column temperature is essential for reproducible retention times.
Detection Wavelength ~265 nmBased on the UV absorbance maximum of the related compound 6-chloropurine, starting at 265 nm is a logical choice. It is highly recommended to determine the specific λmax of this compound by running a UV scan with a photodiode array (PDA) detector.
Injection Volume 10 µLThis is a typical injection volume that can be adjusted based on the sample concentration and detector sensitivity.
Sample Diluent Mobile Phase (initial conditions)Dissolving the sample in the initial mobile phase composition is crucial to prevent peak distortion.
Protocol for Mobile Phase Preparation (0.05 M Sodium Acetate Buffer)
  • Weigh out the appropriate amount of sodium acetate to prepare a 0.05 M solution in HPLC-grade water.

  • Adjust the pH of the solution to the desired value (e.g., with glacial acetic acid).

  • Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.

  • Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.[1]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your HPLC analysis of this compound in a question-and-answer format.

Peak Shape Problems

Question: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing purine-like compounds and is often caused by secondary interactions with the stationary phase.[2]

Answer:

Peak tailing for a compound like this compound in reversed-phase HPLC is frequently due to the interaction of the basic purine ring with acidic residual silanol groups on the silica-based column packing material.[2] These secondary interactions lead to a portion of the analyte molecules being more strongly retained, resulting in a skewed peak shape. Other potential causes include column contamination or a void at the head of the column.[2]

Here is a systematic approach to troubleshoot peak tailing:

  • Optimize Mobile Phase pH:

    • Rationale: Lowering the pH of the mobile phase (e.g., to 3-4) will protonate the residual silanol groups, reducing their ability to interact with the basic sites on your analyte.

    • Action: Prepare fresh mobile phase with a lower pH using a suitable buffer (e.g., phosphate or acetate) and observe the effect on peak shape. Ensure your column is stable at the chosen pH.

  • Increase Buffer Concentration:

    • Rationale: A higher buffer concentration can help to "mask" the active silanol sites on the stationary phase, thereby minimizing secondary interactions.[2]

    • Action: If you are using a low buffer concentration (e.g., <10 mM), try increasing it to 20-50 mM.

  • Use an End-Capped Column:

    • Rationale: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. If you are using an older column, it may have more active sites.

    • Action: Switch to a high-purity, end-capped C18 column specifically designed for the analysis of basic compounds.

  • Check for Column Contamination:

    • Rationale: Strongly retained impurities from previous injections can accumulate on the column and interact with your analyte, causing peak tailing.

    • Action: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile) to remove contaminants. Using a guard column can help protect your analytical column from contamination.

  • Inspect for Column Voids:

    • Rationale: A void at the inlet of the column can cause band broadening and peak tailing.

    • Action: Disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced.

Question: I am observing peak fronting. What could be the cause?

Answer:

Peak fronting is typically caused by sample overload or a mismatch between the sample solvent and the mobile phase.[3]

  • Reduce Sample Concentration/Injection Volume:

    • Rationale: Injecting too much analyte can saturate the stationary phase at the column inlet, leading to a distorted peak shape.

    • Action: Dilute your sample or reduce the injection volume and re-inject.

  • Ensure Sample Solvent Compatibility:

    • Rationale: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in fronting.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Baseline and Retention Time Issues

Question: My baseline is drifting, making integration difficult. What should I check?

Answer:

Baseline drift can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or column contamination.[1]

  • Mobile Phase Preparation and Equilibration:

    • Rationale: Improperly mixed or degassed mobile phase can lead to a drifting baseline. Insufficient column equilibration, especially with gradient methods, is also a common cause.

    • Action: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[1] Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting your analysis.

  • Temperature Stability:

    • Rationale: Fluctuations in the column or detector temperature can cause the baseline to drift.

    • Action: Use a column oven to maintain a stable temperature. Ensure the HPLC system is not placed in an area with significant temperature changes (e.g., direct sunlight or near a vent).

  • Column Contamination:

    • Rationale: The slow elution of strongly retained compounds from previous injections can cause the baseline to drift upwards.

    • Action: Clean the column with a strong solvent.

Question: My retention times are shifting from one injection to the next. Why is this happening?

Answer:

Retention time shifts are often indicative of problems with the mobile phase, column temperature, or the HPLC pump.[3]

  • Mobile Phase Consistency:

    • Rationale: Even small changes in the mobile phase composition or pH can affect retention times.

    • Action: Ensure your mobile phase is prepared accurately and consistently. If using a buffer, double-check the pH.

  • Column Temperature Control:

    • Rationale: As mentioned, temperature affects retention.

    • Action: Use a column oven and ensure it is functioning correctly.

  • Pump Performance:

    • Rationale: Inconsistent flow from the pump will lead to variable retention times.

    • Action: Check for leaks in the pump and ensure the check valves are working properly. Priming the pump may also be necessary.

  • Column Equilibration:

    • Rationale: Inadequate equilibration between injections, especially in gradient analysis, will cause retention time shifts.

    • Action: Ensure your equilibration time is sufficient for the column to return to the initial conditions.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for dissolving my this compound standard and samples?

Based on the solubility of similar compounds like 2-amino-6-chloropurine, solvents like DMSO and DMF are likely to be effective. However, for HPLC analysis, it is best to avoid these strong solvents if possible. A good starting point would be to try dissolving your compound in the initial mobile phase composition (e.g., 10% acetonitrile in buffer). If solubility is an issue, you can try a higher percentage of acetonitrile or methanol, but be mindful of the potential for peak distortion if the sample solvent is much stronger than the mobile phase.

Q2: How can I confirm the identity of my this compound peak?

The most definitive way to confirm the identity of your peak is to use a mass spectrometer (LC-MS). This will provide the molecular weight of the compound eluting at that retention time. Alternatively, if you have a photodiode array (PDA) detector, you can compare the UV spectrum of your peak to the spectrum of a known standard of this compound.

Q3: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are unexpected peaks that can appear in your chromatogram. They are often caused by contamination in the mobile phase, carryover from a previous injection, or the degradation of the sample or mobile phase components.[1]

  • To eliminate ghost peaks:

    • Use high-purity, HPLC-grade solvents to prepare your mobile phase.

    • Clean your injection system, including the needle and injection port.

    • Incorporate a wash step with a strong solvent in your autosampler sequence after injecting high-concentration samples.

    • Prepare fresh samples and mobile phase daily.

IV. Visualizations

Logical Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed (e.g., Peak Tailing) check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase Is it a chemical issue? check_column Inspect Column (Contamination, Voids, Age) start->check_column Is it a column issue? check_system Verify System Parameters (Temperature, Flow Rate, Leaks) start->check_system Is it an instrument issue? check_mobile_phase->check_column No change solution Problem Resolved check_mobile_phase->solution Issue resolved check_column->check_system No change check_column->solution Issue resolved check_system->solution Issue resolved escalate Consult Senior Scientist or Instrument Vendor check_system->escalate No change

Caption: A systematic workflow for troubleshooting common HPLC issues.

Method Development Strategy

Method_Development start Define Analytical Goal (Purity, Quantification) select_column Select Column (e.g., C18) start->select_column mobile_phase_scout Scout Mobile Phase (ACN vs. MeOH, pH) select_column->mobile_phase_scout gradient_opt Optimize Gradient mobile_phase_scout->gradient_opt fine_tune Fine-Tune Parameters (Flow Rate, Temperature) gradient_opt->fine_tune validate Validate Method (Linearity, Precision, Accuracy) fine_tune->validate

Caption: A logical progression for developing a robust HPLC method.

V. References

  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • This compound | CAS No. 1198-46-5. (n.d.). Clearsynth. Retrieved January 6, 2026, from --INVALID-LINK--

  • 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. Retrieved January 6, 2026, from --INVALID-LINK--

  • 2-Chloro-6-methoxypyridine 98%. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--

  • Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations. (2011). SciELO. Retrieved January 6, 2026, from --INVALID-LINK--

  • 2-Chloro-6-((2-methylpyridin-4-yl)methoxy)isonicotinonitrile. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Troubleshooting peak tailing in alanopine HPLC analysis. (2025). BenchChem.

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. Retrieved January 6, 2026, from --INVALID-LINK--

  • Top 10 Common HPLC Problems and How to Fix Them. (2025). uHPLCs.

  • Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

  • UV/Vis+ Photochemistry Database. (n.d.). science-softCon. Retrieved January 6, 2026, from --INVALID-LINK--

  • 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--

  • Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. (2021). Tokyo University of Science.

  • Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride. (1978). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--

References

Technical Support Center: Large-Scale Synthesis of 2-Chloro-6-methoxypurine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxypurine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the large-scale production of this critical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your synthesis is efficient, scalable, and safe.

Introduction: The Importance of this compound

This compound is a key building block in the synthesis of various biologically active compounds, particularly purine-based therapeutics. Its versatile structure allows for further functionalization at the 2-position, making it a valuable precursor for antiviral agents, such as Nelarabine, and other important nucleoside analogs.[1] However, its synthesis on a large scale is not without challenges, often related to regioselectivity, harsh reaction conditions, and product purification. This guide aims to address these issues head-on.

Primary Synthetic Pathways: An Overview

Two primary routes dominate the synthesis of this compound. The choice of pathway often depends on the availability and cost of starting materials, as well as the scale of the operation.

  • Route A: From Guanine or Xanthine. This classic approach involves the di-chlorination of a readily available purine base like xanthine using a strong chlorinating agent, followed by a selective mono-methoxylation.[2]

  • Route B: From 2,6-Dichloropurine. This route starts with the commercially available 2,6-dichloropurine and involves a direct, regioselective methoxylation at the C6 position.[3][4]

The following diagram illustrates these two common synthetic workflows.

G cluster_0 Route A: From Purine Precursors cluster_1 Route B: From Dichloropurine Xanthine Xanthine / Guanine DiChloro 2,6-Dichloropurine Xanthine->DiChloro Chlorination (e.g., POCl₃) ProductA This compound DiChloro->ProductA Selective Methoxylation (e.g., NaOMe) StartB 2,6-Dichloropurine ProductB This compound StartB->ProductB Selective Methoxylation (e.g., NaOMe)

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during synthesis, categorized by reaction type.

Category 1: Chlorination of Purine Precursors (Route A)

Q1: My chlorination of xanthine with phosphorus oxychloride (POCl₃) is resulting in low yields and significant charring. What's going wrong?

A1: This is a common issue stemming from the harsh conditions required for this reaction. Here’s a breakdown of potential causes and solutions:

  • Causality: Xanthine has low solubility and reactivity, necessitating high temperatures (often >150°C) and strong reagents like POCl₃.[2] At these temperatures, POCl₃ can promote decomposition and polymerization, leading to charring and reduced yields.

  • Troubleshooting Steps:

    • Use of a Base/Catalyst: The reaction can be significantly improved by using a tertiary amine (e.g., N,N-dimethylaniline) or a phase-transfer catalyst (e.g., a quaternary ammonium salt).[4][5] These additives form a more reactive intermediate (a Vilsmeier-type reagent) with POCl₃, allowing the reaction to proceed at a lower temperature and reducing degradation.[6]

    • Solvent Choice: While POCl₃ can be used as both reagent and solvent, using a high-boiling inert solvent like acetonitrile can help moderate the reaction temperature and improve slurry handling on a large scale.[5]

    • Controlled Reagent Addition: On a large scale, the addition of POCl₃ should be carefully controlled to manage the exothermic reaction. A slow, subsurface addition is recommended.

    • Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and releases HCl gas. The reaction mixture should be cooled and slowly added to ice-water or a cold aqueous base solution with vigorous stirring and adequate ventilation.[2]

Q2: How can I ensure the complete conversion of my starting material during chlorination?

A2: Incomplete conversion is often due to poor reagent mixing or insufficient reaction time/temperature.

  • Monitoring the Reaction: Use in-process controls (IPCs) like HPLC to monitor the disappearance of the starting material. A typical IPC would show <1% of xanthine remaining.

  • Optimizing Conditions: A facile and industrially viable process involves the direct chlorination of xanthine with phosphorus oxychloride in the presence of a weak nucleophilic organic base, which can drive the reaction to completion.[4]

Category 2: Selective Methoxylation of 2,6-Dichloropurine

Q3: I am getting a significant amount of the 2-methoxy-6-chloro isomer and the 2,6-dimethoxy byproduct during my methoxylation step. How can I improve C6 selectivity?

A3: This is the central challenge of this synthesis. The C6 position of the purine ring is electronically more susceptible to nucleophilic attack than the C2 position. However, this selectivity is highly dependent on reaction conditions.

  • Causality (Electronic Effects): The electron-withdrawing nature of the adjacent nitrogen atoms makes both the C2 and C6 positions electrophilic. However, the C6 position is generally more reactive towards nucleophilic aromatic substitution (SNAr).[7] Overly harsh conditions or incorrect stoichiometry can lead to the loss of this inherent selectivity.

  • Troubleshooting & Optimization:

    • Temperature Control: This is the most critical parameter. The reaction should be run at a low temperature, typically between 0°C and 30°C.[8] Higher temperatures significantly increase the rate of reaction at the C2 position, leading to the formation of the undesired isomer and the di-substituted byproduct.

    • Stoichiometry of Sodium Methoxide (NaOMe): Use only a slight excess of NaOMe (typically 1.0 to 1.1 equivalents). A large excess will drive the reaction towards di-substitution. Prepare and titrate the NaOMe solution just before use to ensure its concentration is accurate.

    • Solvent: Methanol is the most common solvent as it is the conjugate acid of the nucleophile. However, a polar aprotic solvent can also be used.[8] Ensure the solvent is anhydrous, as water can hydrolyze the starting material and product.

The following diagram provides a decision-making workflow for troubleshooting poor selectivity.

G start Low C6-Selectivity in Methoxylation Step check_temp Is Reaction Temperature Maintained Below 30°C? start->check_temp check_stoich Is NaOMe Stoichiometry Between 1.0-1.1 eq? check_temp->check_stoich Yes high_temp High Temp Favors Di-substitution & Isomerization. ACTION: Lower Temp to 0-15°C. check_temp->high_temp No check_moisture Are Anhydrous Solvents Being Used? check_stoich->check_moisture Yes wrong_stoich Excess NaOMe Drives Di-substitution. ACTION: Titrate NaOMe & Use Max 1.1 eq. check_stoich->wrong_stoich No wet_solvent Water Causes Hydrolysis Byproducts. ACTION: Use Anhydrous Solvents. check_moisture->wet_solvent No success Improved C6-Selectivity check_moisture->success Yes high_temp->check_stoich wrong_stoich->check_moisture wet_solvent->success

Caption: Troubleshooting workflow for poor methoxylation selectivity.

Category 3: Purification and Isolation

Q4: What is the best method for purifying this compound on a large scale?

A4: The primary impurities are the starting 2,6-dichloropurine, the isomeric 6-chloro-2-methoxypurine, and the 2,6-dimethoxypurine byproduct.

  • Crystallization: The most effective and scalable method is crystallization. After quenching the reaction, the crude product often precipitates from the aqueous mixture. This crude solid can then be recrystallized from a suitable solvent system.

  • Recommended Solvent Systems:

    • Aqueous Methanol/Ethanol: A mixture of an alcohol and water is often effective. The product has moderate solubility in hot alcohol and low solubility in cold water.

    • Toluene/Heptane: For non-aqueous systems, recrystallization from a mixture like toluene and heptane can be effective.

  • Column Chromatography: While effective at the lab scale, flash chromatography is generally not economically viable for large-scale production. It should be reserved for producing highly pure reference standards or for small-scale work.

The following table summarizes typical reaction conditions and their impact on yield and purity.

ParameterConditionExpected Outcome on YieldExpected Outcome on Purity/SelectivityRationale
Temperature 0-10°CMay be slightly lower due to slower kineticsHigh C6-selectivity, minimal byproductsFavors kinetic control at the more reactive C6 position.
25-35°CGood yield, faster reactionModerate selectivity, some isomer formationA common process compromise for reaction time.
> 40°CHigh conversionPoor selectivity, significant di-substitutionThermodynamic products and side reactions become prevalent.
NaOMe (eq.) 1.0 - 1.1Good yieldHigh selectivitySufficient for C6 reaction without driving C2 reaction.
> 1.2High conversionLow selectivity, high levels of di-methoxy byproductExcess nucleophile attacks the less reactive C2 position.
Solvent Anhydrous MethanolStandardGoodReagent and solvent are compatible.
Wet SolventsLower yieldLower purity due to hydrolysis byproductsWater leads to the formation of hydroxy-purine impurities.
Category 4: Safety Considerations

Q5: What are the critical safety precautions for handling the reagents in this synthesis?

A5: Safety is paramount. Several reagents used in this synthesis are hazardous and require strict handling protocols.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water to release heat and corrosive HCl gas.

    • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[9][10] Ensure a supply of sodium bicarbonate or other suitable neutralizing agent is nearby for spills.

  • Sodium Methoxide (NaOMe):

    • Hazards: Corrosive and flammable solid/solution. Reacts with water.

    • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and CO₂. Wear appropriate PPE.

  • General Precautions:

    • All large-scale reactions should be conducted in a reactor equipped with proper temperature control, agitation, and emergency quenching capabilities.

    • Always consult the Safety Data Sheet (SDS) for each reagent before use.[9][10][11][12]

Protocol: Optimized Large-Scale Methoxylation of 2,6-Dichloropurine

This protocol is a self-validating system designed for trustworthiness and reproducibility.

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with anhydrous methanol (approx. 10 volumes relative to the starting material).

  • Cooling: Cool the methanol to 0-5°C with agitation.

  • Reagent Addition: Slowly add sodium methoxide (1.05 equivalents, as a 25-30% solution in methanol) to the reactor, ensuring the temperature does not exceed 10°C.

  • Starting Material Addition: Add 2,6-dichloropurine (1.0 equivalent) portion-wise to the cold NaOMe/methanol solution. Maintain the internal temperature at 0-10°C throughout the addition.

  • Reaction: Stir the reaction mixture at 5-15°C.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC every 1-2 hours. The reaction is typically complete in 4-8 hours. The acceptance criteria should be <2% remaining 2,6-dichloropurine.

  • Quenching: Once the reaction is complete, slowly add the reaction mixture to a separate vessel containing cold water (20 volumes) while maintaining the temperature of the quench pot below 20°C.

  • pH Adjustment: Adjust the pH of the aqueous slurry to ~7 using acetic acid or dilute HCl.

  • Isolation: The product will precipitate as a white to off-white solid. Isolate the solid by filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

  • (Optional) Recrystallization: If required, recrystallize the dried solid from a suitable solvent like aqueous ethanol to achieve >99% purity.

References

Technical Support Center: Optimizing Catalyst Selection for 2-Chloro-6-methoxypurine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the user's language.

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methoxypurine. The successful and reproducible synthesis of this key intermediate hinges on a nuanced understanding of the reaction mechanism and strategic catalyst selection. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, moving beyond simple procedural steps to explain the causality behind experimental choices.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific, field-reported issues encountered during the synthesis of this compound, which typically involves the chlorination of a purine precursor. The most common route is the chlorination of guanine derivatives using a chlorinating agent like phosphorus oxychloride (POCl₃).

Issue 1: Low or Inconsistent Product Yield

You are experiencing yields significantly lower than reported in literature, or your batch-to-batch yields are highly variable.

  • Question: My yield of this compound is consistently below 50%. What are the likely causes and how can I improve it?

  • Answer: Low yield is the most common challenge and typically points to one of three areas: catalyst system inefficiency, poor substrate reactivity/solubility, or suboptimal reaction conditions.

    • Causality 1: Inefficient Catalyst Activation: The chlorination of the electron-rich purine ring requires a potent electrophilic chlorinating species. Phosphorus oxychloride (POCl₃) alone is often insufficient. It requires activation, typically by a tertiary amine (e.g., N,N-dimethylaniline, triethylamine) or N,N-dimethylformamide (DMF). The reaction of POCl₃ with DMF forms the Vilsmeier-Haack reagent, a highly effective chlorinating agent. If your catalyst is not forming this active intermediate efficiently, the reaction will stall.

      • Corrective Action:

        • Catalyst Screening: If using a tertiary amine, screen others. N,N-dimethylaniline is often more effective than triethylamine due to its higher boiling point and ability to form a stable complex.

        • Vilsmeier-Haack Approach: Ensure your DMF is anhydrous. Pre-mixing POCl₃ and DMF at a low temperature (0-5 °C) before adding the purine substrate can pre-form the active reagent, leading to a more controlled and efficient reaction.

    • Causality 2: Poor Substrate Solubility: Guanine and its derivatives have notoriously low solubility in most organic solvents.[1][2] A heterogeneous reaction mixture leads to slow reaction rates and incomplete conversion.

      • Corrective Action:

        • Phase Transfer Catalysis: For heterogeneous reactions, the use of a phase transfer catalyst (PTC) like tetramethylammonium chloride or methyltriethylammonium chloride can be highly effective. The PTC helps transport the purine anion into the organic phase where it can react with the chlorinating agent.[2][3]

        • Acylation of Substrate: A more robust strategy involves using a 2,9-diacylated guanine derivative. The acyl groups significantly improve solubility in organic solvents like acetonitrile, leading to a homogeneous reaction and dramatically improved yields.[3] The acyl groups are subsequently removed during hydrolytic workup.

    • Causality 3: Suboptimal Reaction Conditions: Temperature control is critical. An insufficient temperature will lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of tar-like impurities.

      • Corrective Action: Monitor the reaction by TLC or HPLC. If the reaction stalls, consider a modest increase in temperature (e.g., from 80 °C to 90 °C) for a defined period. Ensure your stoichiometry is correct; an excess of the chlorinating agent is typically required, but a large excess can promote side reactions.

Issue 2: Significant Formation of Impurities

Your final product shows multiple spots on a TLC plate or significant impurity peaks in the HPLC analysis, complicating purification.

  • Question: My crude product is dark and shows a major impurity that is difficult to separate. What is this impurity and how can I prevent its formation?

  • Answer: The most common significant impurity is the di-chlorinated species, 2,6-dichloropurine, arising from the chlorination of both the C6-hydroxyl (or protected hydroxyl) and the C2-amino group. Dark coloration often indicates product decomposition.

    • Causality 1: Over-Chlorination: This occurs when the reaction conditions are too harsh (high temperature, prolonged reaction time) or when there is a large excess of the chlorinating agent. The C2-amino group, while less reactive than the C6-hydroxyl, can be chlorinated under forcing conditions.

      • Corrective Action:

        • Controlled Reagent Addition: Add the POCl₃ solution dropwise at a low temperature to maintain control over the reaction exotherm.

        • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is better to have a slightly longer reaction time at a lower temperature than a fast reaction at a high temperature.

        • Stoichiometry: Reduce the equivalents of POCl₃. While an excess is needed, using more than 3-4 equivalents can often lead to more impurities without a significant increase in the yield of the desired product.

    • Causality 2: Product Decomposition during Workup: The workup procedure, especially the quenching of excess POCl₃, is highly exothermic and can generate acidic conditions (phosphoric acid and HCl). Purines can be sensitive to harsh pH and high temperatures, leading to degradation.

      • Corrective Action: Quench the reaction mixture by slowly and carefully pouring it onto a mixture of crushed ice and a base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the acid as it is formed. Maintain the temperature of the quench mixture below 20 °C.

Data Presentation: Catalyst System Comparison

The selection of the chlorinating and catalyst system is the most critical decision in this synthesis. The following table summarizes common systems for the chlorination of guanine derivatives.

Catalyst SystemChlorinating AgentTypical SolventTemperature (°C)ProsCons
Tertiary Amine POCl₃Acetonitrile80 - 110Simple setup; readily available reagents.Can require high temperatures; moderate yields.
Vilsmeier-Haack POCl₃ / DMFDichloroethane70 - 90Forms a highly active intermediate; generally higher yields.Requires careful control of exotherm during reagent formation.
Phase Transfer POCl₃Acetonitrile80 - 90Excellent for poorly soluble substrates; improves reaction rate.PTC can sometimes complicate purification; adds cost.[3]

Experimental Protocol: Synthesis via Diacetyl Guanine

This protocol is a self-validating system based on a common and reliable literature procedure that addresses solubility issues.[3]

Step 1: Preparation of the Reaction Assembly

  • Equip a three-neck, flame-dried 250 mL round-bottom flask with a reflux condenser, a nitrogen inlet, a magnetic stirrer, and a dropping funnel.

  • Maintain a positive pressure of dry nitrogen throughout the procedure.

Step 2: Reagent Charging

  • To the flask, add diacetyl guanine (1.0 eq), methyltriethylammonium chloride (3.0 eq), and anhydrous acetonitrile.

  • Stir the suspension and heat to 50 °C.

  • In the dropping funnel, prepare a solution of phosphorus oxychloride (2.0 eq) in anhydrous acetonitrile.

Step 3: Chlorination Reaction

  • Add the phosphorus oxychloride solution dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature at approximately 50-55 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC or TLC (disappearance of starting material).

Step 4: Workup and Hydrolysis

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly and carefully pour the reaction mixture into the cold sodium hydroxide solution with vigorous stirring. Caution: Highly exothermic.

  • Heat the resulting mixture to 80-90 °C for 1-2 hours to effect hydrolysis of the acyl groups.

  • Cool the mixture to room temperature and adjust the pH to ~7.0 using concentrated HCl.

  • The product, 2-amino-6-chloropurine, will precipitate. Cool the mixture to 0-5 °C for 1 hour to maximize precipitation.

Step 5: Isolation and Purification

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Dry the crude product under vacuum.

  • The crude material can be recrystallized from a suitable solvent (e.g., N,N-dimethylformamide/water) to yield pure 2-amino-6-chloropurine.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the this compound synthesis.

TroubleshootingWorkflow Start Problem Identified: Low Yield or High Impurity Analysis Analyze Reaction Data (HPLC, TLC, NMR of Crude) Start->Analysis Incomplete_Conversion Hypothesis: Incomplete Conversion Analysis->Incomplete_Conversion  High SM Remaining Impurity_Formation Hypothesis: Side Reaction / Decomposition Analysis->Impurity_Formation  New Peaks Observed Action_Conversion Action: 1. Verify Catalyst Activity 2. Increase Temp/Time 3. Improve Solubility (PTC) Incomplete_Conversion->Action_Conversion Action_Impurity Action: 1. Lower Reaction Temp 2. Control Reagent Addition 3. Optimize Workup pH/Temp Impurity_Formation->Action_Impurity Verify Execute Modified Protocol & Re-analyze Action_Conversion->Verify Action_Impurity->Verify Verify->Analysis Further Optimization Needed End Optimized Process Verify->End Target Yield/Purity Met

Caption: A logical workflow for diagnosing and solving synthesis problems.

Frequently Asked Questions (FAQs)

  • Q1: What is the precise role of DMF when used with POCl₃?

    • A1: When N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃), they form an electrophilic species known as the Vilsmeier-Haack reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻. This reagent is a much more potent and effective chlorinating agent for electron-rich aromatic and heteroaromatic systems like purines than POCl₃ alone. This pre-activation is a key strategy for driving the reaction to completion.

  • Q2: Are there greener alternatives to traditional chlorinating agents like POCl₃?

    • A2: While POCl₃ is highly effective and widely used, it generates significant phosphorus-based waste. Research into greener alternatives is ongoing. Some methods explore the use of oxalyl chloride or thionyl chloride with a catalytic amount of DMF. Additionally, enzymatic synthesis routes are being developed for certain purine derivatives, which operate in aqueous media under mild conditions, though they may not be directly applicable to this specific chlorination step.[4][5]

  • Q3: What are the critical safety precautions when working with phosphorus oxychloride?

    • A3: Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent contact with moisture. The quenching process is particularly hazardous due to its exothermic nature and must be done slowly and with adequate cooling.

References

Technical Support Center: Refinement of Purification Methods for High-Purity 2-Chloro-6-methoxypurine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Chloro-6-methoxypurine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve high-purity this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and how can they be minimized?

A1: The synthesis of this compound can introduce several types of impurities that may complicate purification. Understanding these impurities is the first step toward minimizing their formation.

  • Starting Material-Related Impurities: Unreacted starting materials are a common source of contamination. Ensuring the reaction goes to completion through careful monitoring (e.g., by TLC or HPLC) is crucial.

  • Isomeric Impurities: The formation of isomers can occur if the reaction conditions are not precisely controlled.

  • Over-reaction Products: Secondary reactions can lead to the formation of undesired byproducts.

  • Side-products from Reagents: Impurities can also arise from the reagents used in the synthesis. For example, in reactions involving phosphoryl chloride (POCl₃) and dimethylformamide (DMF), byproducts can form from the decomposition of the Vilsmeier reagent.[1]

  • Degradation Products: The final product can be susceptible to degradation if not handled and stored properly.[1]

Mitigation Strategies:

  • High-Purity Reagents: Always use high-purity, anhydrous reagents and solvents to prevent the introduction of contaminants.

  • Reaction Optimization: Carefully control reaction parameters such as temperature, reaction time, and the stoichiometry of reactants.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.

  • Proper Work-up: A well-designed work-up procedure is essential to remove the bulk of impurities before the final purification steps.

Q2: My this compound product is an oil and is difficult to crystallize. What can I do?

A2: Obtaining an oily product instead of a crystalline solid is a frequent challenge. This often indicates the presence of impurities that inhibit crystallization.

Troubleshooting Steps:

  • Solvent System Optimization: The choice of solvent is critical for successful recrystallization. Experiment with a variety of solvent systems. A good starting point is to use a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature. Heptane has been shown to be an effective recrystallization solvent for similar compounds.[2]

  • Seeding: If you have a small amount of pure, crystalline product, you can use it to "seed" the supersaturated solution to induce crystallization.

  • Derivative Formation: In some cases, it may be beneficial to form a crystalline derivative of the product for purification. The purified derivative can then be converted back to the desired aldehyde.

  • Chromatographic Purification: If recrystallization proves ineffective, column chromatography is a powerful alternative for separating the product from impurities with similar polarities.

Q3: I'm seeing an unknown peak in my HPLC analysis. How can I identify it?

A3: Identifying unknown impurities is a critical aspect of ensuring the quality of your final product. A combination of analytical techniques is often necessary for definitive identification.

Identification Workflow:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying volatile and semi-volatile compounds. The mass spectrometer provides structural information that can help in identifying the unknown impurity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the impurity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to isolate the impurity for further analysis by other techniques.

Below is a workflow diagram for impurity identification:

Caption: Workflow for the identification of unknown impurities.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, product loss during work-up or purification.Monitor reaction completion by TLC/HPLC. Optimize extraction and purification steps to minimize losses.
Poor Purity Ineffective purification method, presence of closely related impurities.Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase. For recrystallization, experiment with different solvent systems.
Product Degradation Instability of the product under purification or storage conditions.Store the purified product under an inert atmosphere and protect it from light. Ensure that the purification conditions (e.g., pH, temperature) are not causing degradation.
Difficulty in Removing Solvent High-boiling point solvent used in the final step.Use a lower-boiling point solvent for the final purification step if possible. Utilize high-vacuum drying to remove residual solvent.
Detailed Experimental Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The following is a general protocol that can be adapted for this compound.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

The following diagram illustrates the decision-making process for choosing a purification method:

purification_decision_tree start Crude this compound purity_check Assess Purity (e.g., HPLC, TLC) start->purity_check high_purity High Purity (>98%) purity_check->high_purity Yes low_purity Low Purity (<98%) purity_check->low_purity No final_product High-Purity Product high_purity->final_product recrystallization Attempt Recrystallization low_purity->recrystallization successful_cryst Successful Crystallization? recrystallization->successful_cryst column_chrom Perform Column Chromatography successful_cryst->column_chrom No successful_cryst->final_product Yes column_chrom->final_product

Caption: Decision tree for selecting a purification method.

References

Addressing poor product yield in enzymatic transglycosylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for enzymatic transglycosylation reactions. This guide is designed to provide in-depth troubleshooting strategies and practical advice to help you overcome common challenges and optimize your product yields. As scientists and developers, we understand that achieving high efficiency in glycosylation is critical for the synthesis of bioactive compounds, from therapeutic glycoproteins to novel drug candidates. This resource is structured to address specific issues you may encounter, explaining the underlying principles and offering clear, actionable protocols.

Introduction to Enzymatic Transglycosylation

Enzymatic transglycosylation is a powerful technique for the synthesis of complex carbohydrates and glycoconjugates.[1][2] It relies on the ability of certain enzymes, primarily glycoside hydrolases (GHs) and glycosyltransferases (GTs), to catalyze the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule.[1][3] However, the success of this reaction is often hampered by a competing hydrolytic reaction, where water acts as the acceptor, leading to the undesired breakdown of the donor substrate and low product yield.[4][5][6]

This guide will walk you through a systematic approach to diagnosing and resolving issues related to poor transglycosylation efficiency.

Core Troubleshooting Areas

We will address the most common reasons for poor product yield in a question-and-answer format, categorized for ease of navigation.

Category 1: Reaction Components and Conditions

Question 1: My product yield is very low, and I see a large amount of hydrolyzed donor substrate. What is the primary cause and how can I fix it?

Answer:

This is the most frequent challenge in transglycosylation and stems from the inherent competition between the desired transglycosylation reaction and the undesired hydrolysis of the glycosyl-enzyme intermediate.[4][5][6] In essence, your acceptor molecule and water are competing for the activated sugar. To favor your acceptor, you need to shift the reaction equilibrium towards transglycosylation.

Underlying Principle: The Transglycosylation/Hydrolysis (T/H) Ratio

The efficiency of your reaction is determined by the transglycosylation-to-hydrolysis (T/H) ratio. Several factors influence this delicate balance, including the intrinsic properties of the enzyme and the concentration of competing nucleophiles (your acceptor and water).[6][7]

Troubleshooting Workflow:

dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges Start -> CheckSubstrate [label="Primary Cause:\nCompetition with Water"]; CheckSubstrate -> CheckWater [label="Increase acceptor\nconcentration"]; CheckWater -> CheckpH [label="Add co-solvents or\nincrease substrate load"]; CheckpH -> CheckEnzyme [label="Optimize for\ntransglycosylation"]; CheckEnzyme -> Success [label="Avoid product\nhydrolysis"]; }

Caption: Workflow for addressing low transglycosylation yield.

Detailed Protocols:

  • Optimize Acceptor-to-Donor Ratio: The most direct way to favor transglycosylation is to increase the concentration of the acceptor molecule relative to the donor.[7] This statistically increases the chances of the acceptor interacting with the glycosyl-enzyme intermediate.

    • Protocol:

      • Set up a series of reactions with a fixed donor concentration.

      • Vary the acceptor concentration, for example, in ratios of 1:1, 2:1, 5:1, 10:1, and 20:1 (Acceptor:Donor).

      • Monitor the reaction progress over time using an appropriate analytical method (e.g., HPLC, TLC, or NMR).[8][9][10]

      • Plot the product yield against the acceptor concentration to determine the optimal ratio. Be aware that excessively high substrate concentrations can sometimes lead to substrate inhibition or reduced regioselectivity.[7][11]

  • Reduce Water Activity (aw): Lowering the amount of available water can significantly suppress hydrolysis.[12][13]

    • Protocol:

      • High Substrate Concentration: Running the reaction with a higher overall concentration of both donor and acceptor (e.g., 70-80% solids) inherently reduces the water activity.[12]

      • Co-solvents: Introduce organic co-solvents that are miscible with water, such as DMSO, acetone, or acetonitrile.[13][14] Start with low percentages (e.g., 5-10% v/v) and gradually increase, as high concentrations can denature the enzyme.[12] The presence of these solvents can also alter enzyme conformation in a way that favors transglycosylation over hydrolysis.[12]

Question 2: I've optimized the substrate concentrations, but the yield is still suboptimal. Could the reaction pH or temperature be the issue?

Answer:

Absolutely. While the optimal pH and temperature for an enzyme's hydrolytic activity are often reported, these may not be the ideal conditions for transglycosylation.

Underlying Principle: pH and Enzyme Ionization States

The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site.[12] In some cases, hydrolysis is more sensitive to pH changes than transglycosylation.[12] For certain glycosidases, operating at a slightly higher pH can deprotonate key residues, which may hinder the interaction with a water molecule but still allow for the binding of a sugar acceptor, thus improving the T/H ratio.[12][15]

Troubleshooting and Protocols:

  • pH Optimization:

    • Protocol:

      • Perform the reaction across a range of pH values, typically centered around the enzyme's reported optimum but extending +/- 2 pH units.

      • Use appropriate buffering systems for each pH value to ensure stability.

      • Analyze the yield of both the transglycosylation product and the hydrolysis byproduct at each pH to identify the condition that maximizes the T/H ratio.[15][16]

  • Temperature Optimization:

    • Protocol:

      • Similar to pH, test a range of temperatures. While higher temperatures often increase the reaction rate, they can also lead to enzyme instability or favor hydrolysis.

      • Incubate your optimized reaction at various temperatures (e.g., 30°C, 40°C, 50°C, 60°C) and monitor product formation and enzyme stability over time.[14]

ParameterTypical RangeRationale for Optimization
Acceptor:Donor Ratio 1:1 to 20:1Increases the probability of the desired nucleophilic attack.
pH Enzyme-dependent (e.g., 4.0-9.0)Can differentially affect the rates of transglycosylation and hydrolysis.[12][15]
Temperature Enzyme-dependent (e.g., 30-70°C)Balances reaction rate with enzyme stability and T/H ratio.
Co-solvent 0-30% (v/v)Reduces water activity and may favorably alter enzyme conformation.[12]

Table 1: Key Reaction Parameters for Optimizing Transglycosylation Yield.

Category 2: Enzyme-Related Issues

Question 3: The reaction starts well, but the product yield plateaus and then begins to decrease over time. What's happening?

Answer:

This is a classic sign of product hydrolysis. The newly formed glycosidic bond in your product can also be a substrate for the enzyme, especially if the reaction is allowed to proceed for too long or if the enzyme concentration is too high.[12]

Underlying Principle: Kinetic vs. Thermodynamic Control

Transglycosylation is a kinetically controlled reaction. The initial product formation is favored, but given enough time, the system will move towards the thermodynamically more stable state, which is the complete hydrolysis of all glycosidic bonds.

dot digraph "Kinetic_vs_Thermodynamic" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Reactants [label="Donor + Acceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Glycosyl-Enzyme\nIntermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; KineticProduct [label="Transglycosylation Product\n(Kinetic Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ThermodynamicProduct [label="Hydrolyzed Product\n(Thermodynamic Control)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Intermediate [label="Glycosylation"]; Intermediate -> KineticProduct [label="Transglycosylation (k_trans)"]; Intermediate -> ThermodynamicProduct [label="Hydrolysis (k_hydrolysis)"]; KineticProduct -> ThermodynamicProduct [label="Product Hydrolysis\n(Reversible)", style=dashed, dir=back]; }

Caption: Competition between kinetic and thermodynamic products.

Troubleshooting and Protocols:

  • Time Course Experiment:

    • Protocol:

      • Set up your optimized reaction.

      • Withdraw aliquots at regular intervals (e.g., every 30 minutes for the first few hours, then hourly).

      • Immediately quench the reaction in the aliquots (e.g., by boiling, adding a denaturant, or flash-freezing).

      • Analyze the concentration of the donor, acceptor, transglycosylation product, and hydrolysis byproduct over time.

      • Plot the concentrations against time to identify the point of maximum product accumulation before significant product hydrolysis occurs.[12] This is your optimal reaction time.

  • Enzyme Concentration:

    • Rationale: A lower enzyme concentration can sometimes lead to a higher yield of longer oligosaccharide products because there are fewer available active sites to re-hydrolyze the newly formed products.[12]

    • Protocol:

      • Test a range of enzyme concentrations at the optimal reaction time determined above.

      • Find the lowest concentration that provides a reasonable reaction rate and the highest product yield.

Question 4: I'm using a high concentration of my donor/acceptor substrate, and the reaction rate is much lower than expected. Why?

Answer:

You may be observing substrate inhibition. At very high concentrations, substrate molecules can bind to the enzyme in a non-productive manner, effectively blocking the active site and reducing the overall reaction rate.[11][17][18]

Underlying Principle: Non-Productive Binding

In some cases, a second substrate molecule can bind to the glycosyl-enzyme intermediate, forming a dead-end complex that temporarily inactivates the enzyme.[17] This is more common with enzymes that have multiple subsites for binding sugar units.[11][18]

Troubleshooting and Protocols:

  • Substrate Titration Curve:

    • Protocol:

      • Measure the initial reaction velocity at a wide range of substrate concentrations, from low (well below the expected Km) to very high.

      • Plot the initial velocity against the substrate concentration.

      • If you observe a peak in activity followed by a decrease at higher concentrations, this is indicative of substrate inhibition. The optimal substrate concentration will be at the peak of this curve.

Category 3: Advanced Strategies

Question 5: I've tried optimizing all the standard parameters, but my yield is still not sufficient for my application. What other strategies can I explore?

Answer:

If basic optimization is insufficient, more advanced techniques such as enzyme engineering and immobilization can offer significant improvements.

  • Enzyme Engineering: The rational design or directed evolution of enzymes can generate variants with a higher T/H ratio.[19][20][21] By mutating amino acid residues in or near the active site, it's possible to alter the enzyme's affinity for the acceptor molecule or its interaction with water.[6][12] While this is a complex undertaking, it can lead to highly efficient biocatalysts.[22]

  • Enzyme Immobilization: Attaching the enzyme to a solid support can improve its stability and, in some cases, enhance the transglycosylation yield.[23][24] Immobilization can create a microenvironment that restricts the enzyme's conformational flexibility in a way that favors transglycosylation.[23] It also offers the significant practical advantage of easy enzyme recovery and reuse.[23][24]

FAQs (Frequently Asked Questions)

  • Q: Can I use crude enzyme preparations for transglycosylation?

    • A: While possible, it is generally not recommended for high-purity applications. Crude preparations may contain other enzymes that can degrade your product or competing substrates that reduce yield. Purified enzymes provide much greater control over the reaction.

  • Q: How do I choose the best enzyme for my specific donor and acceptor?

    • A: The choice of enzyme is critical and depends on the desired glycosidic linkage (e.g., α or β) and the structures of the donor and acceptor.[25] Start with a literature search for enzymes known to act on similar substrates. If possible, screen a panel of commercially available enzymes (e.g., from different microbial sources) to find one with the highest transglycosylation activity for your system.[12]

  • Q: What are the best analytical techniques for monitoring my reaction?

    • A: High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable methods, as it can separate and quantify the donor, acceptor, product, and byproducts.[8] Thin-Layer Chromatography (TLC) is a faster, more qualitative method for initial screening.[8] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also powerful tools for product identification and reaction monitoring.[9][10][26]

References

How to improve the regioselectivity in 2-Chloro-6-methoxypurine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 2-chloro-6-methoxypurine and facing challenges with regioselectivity. Here, we address common experimental issues through a series of frequently asked questions and in-depth troubleshooting guides. Our goal is to provide not just solutions, but also the underlying mechanistic principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm reacting this compound with a nucleophile and getting a mixture of products. Why is the C6 position reacting when I want to target the C2-chloro group?

This is a classic and fundamental challenge in purine chemistry. The issue arises from the inherent electronic properties of the purine ring system. The C6 position is generally more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.

Causality: The pyrimidine portion of the purine ring contains two nitrogen atoms (N1 and N3) that exert a strong electron-withdrawing effect. This effect is more pronounced at the C6 position, making it more electron-deficient and kinetically favored for nucleophilic attack. The intermediate formed upon attack at C6 (a Meisenheimer-like complex) is better stabilized by resonance involving these nitrogen atoms compared to the intermediate formed from attack at C2.[1][2][3]

Q2: What is the single most critical factor for controlling whether my nucleophile attacks the C2 or C6 position?

While there isn't one single factor, the nature of the nucleophile and the reaction temperature are the most critical starting points for optimization.

  • Nucleophile: "Hard" nucleophiles (e.g., amines, alkoxides) typically react faster at the more electrophilic C6 position. "Softer" nucleophiles might show different selectivity, but generally, the inherent reactivity of the C6 position dominates.

  • Temperature: Nucleophilic substitutions on dihalopurines are often sequential. The first substitution almost always occurs at C6 at lower temperatures. Higher temperatures are then required to substitute the less reactive C2 position. Therefore, controlling the temperature is a key strategy for achieving mono-substitution at C6.

Q3: Is it possible to make the C2 position more reactive than the C6 position?

Directly reversing the inherent electronic reactivity is difficult under standard SNAr conditions. However, you can achieve C2 selectivity through strategic reaction design:

  • Steric Hindrance: If the C6-methoxy group is replaced with a much bulkier group, it can sterically hinder the approach of a nucleophile, potentially favoring attack at the less-hindered C2 position.

  • Catalysis: Transition-metal catalysis (e.g., Palladium, Iron) can completely alter the rules of regioselectivity.[4][5] These methods do not follow the traditional SNAr pathway and can be tailored through ligand and catalyst choice to favor C-C or C-N bond formation at the C2 position.[5][6]

  • Directed Ortho-metalation: A strategy involving lithiation at the C2 position can be employed, though this requires specific substrates and anhydrous, low-temperature conditions.[7]

Section 2: Troubleshooting & Optimization Guide

This section provides a structured approach to common problems encountered during reactions with this compound.

Problem 1: My reaction is non-selective, yielding both C2 and C6 substituted products. How do I favor C6 substitution exclusively?

Root Cause Analysis: You are likely using conditions (e.g., high temperature, prolonged reaction time) that are forcing the reaction at the less-reactive C2 position after the initial, faster C6 substitution has occurred.

Troubleshooting Workflow:

G start Problem: Mixture of C2 & C6 Products q1 Is the reaction temperature > 100°C? start->q1 sol1 Action: Lower Temperature Run reaction at 60-80°C. Monitor by TLC/LC-MS. q1->sol1 Yes q2 Is the reaction time excessively long (>12h)? q1->q2 No end Outcome: Selective C6 Substitution sol1->end sol2 Action: Reduce Reaction Time Determine endpoint by TLC. Quench when C6 product is maximized. q2->sol2 Yes q3 Are you using a strong, unhindered base? q2->q3 No sol2->end sol3 Action: Use a Milder Base Switch from NaH to a non-nucleophilic tertiary amine (e.g., DIPEA, Et3N). q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for achieving C6 selectivity.

Detailed Solutions:

  • Temperature Control: This is your primary tool. The energy barrier for substitution at C2 is significantly higher than at C6. By running the reaction at a lower temperature (e.g., 60-80 °C in DMF or n-BuOH), you provide enough energy to overcome the C6 barrier but not the C2 barrier.

  • Reaction Monitoring: Do not run the reaction for a fixed time based on a literature procedure for a different substrate. Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear.

  • Choice of Base: For reactions involving nucleophiles that require deprotonation (e.g., alcohols, thiols, secondary amines), use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA).[8][9] Strong, unhindered bases like sodium hydride (NaH) can sometimes promote side reactions or decomposition at higher temperatures.

Problem 2: I want to achieve substitution at the C2 position, but my reaction is either not working or is selective for C6.

Root Cause Analysis: As discussed, the C2 position is electronically disfavored for standard SNAr. Forcing conditions will likely lead to decomposition or C6 substitution. A different chemical approach is required.

Strategic Pivot:

G start Goal: C2 Substitution q1 Is a C-C or C-N bond desired? start->q1 cc_path C-C Bond (e.g., Aryl, Alkyl) q1->cc_path C-C cn_path C-N Bond (e.g., Amine) q1->cn_path C-N sol_suzuki Strategy: Suzuki or Stille Coupling Use Pd catalyst (e.g., Pd(PPh3)4) with an organoboron or organotin reagent. cc_path->sol_suzuki sol_fe Strategy: Fe-Catalyzed Coupling For specific cases like methylation, Fe-catalysis can be highly regioselective for C2. cc_path->sol_fe sol_buchwald Strategy: Buchwald-Hartwig Amination Use Pd catalyst with a suitable phosphine ligand (e.g., BINAP, Xantphos). cn_path->sol_buchwald end Outcome: Selective C2 Functionalization sol_suzuki->end sol_buchwald->end sol_fe->end

Caption: Strategic decision-making for C2 functionalization.

Detailed Solutions:

  • Transition-Metal Catalysis: This is the most reliable method. The mechanism shifts from nucleophilic attack on the purine ring to an oxidative addition/reductive elimination cycle at the metal center. This process is governed by the catalyst and ligands, not the inherent electrophilicity of the C-Cl bonds.

    • For C-N Bonds: Buchwald-Hartwig amination is the state-of-the-art method.

    • For C-C Bonds: Suzuki-Miyaura (using boronic acids) or Stille (using organostannanes) cross-coupling reactions are highly effective.[6] Iron-catalyzed cross-coupling has also been shown to be effective and regioselective for adding methyl groups to the C2 position of 2,6-dichloropurines.[5]

  • Sequential Reaction: A common and effective strategy is to first perform a nucleophilic substitution at the C6 position under mild conditions. Once the C6-Cl is replaced, you can then apply more forcing conditions or catalytic methods to achieve substitution at the C2-Cl position. This two-step approach provides unambiguous regiocontrol.

Table 1: Summary of Factors Influencing Regioselectivity
FactorTo Favor C6 Substitution (Kinetic Product)To Favor C2 Substitution (Requires Strategy Change)Rationale
Temperature Low to moderate (e.g., 25-80 °C)High temperature (e.g., >120 °C) in a sequential reaction, or as required for catalysis.C6 has a lower activation energy. High temperatures can overcome the barrier for C2 substitution, often after C6 has already reacted.
Nucleophile Hard, unhindered nucleophiles (e.g., R-NH₂, R-O⁻, R-S⁻)Not directly controlled by nucleophile choice in SNAr.The inherent electrophilicity of C6 makes it the primary target for most common nucleophiles.
Solvent Polar aprotic (e.g., DMF, DMSO, ACN)Solvent choice is dictated by the catalytic method (e.g., Toluene, Dioxane, THF).Polar aprotic solvents effectively solvate the counter-ion and promote SNAr reactions.
Catalyst Generally uncatalyzed or acid-catalyzed for amine substitutions.[4]Required. Pd, Ni, Cu, or Fe catalysts.[4][5][6]Catalysis changes the reaction mechanism from SNAr to one involving organometallic intermediates, altering regioselectivity.

Section 3: Validated Experimental Protocols

These protocols are provided as a starting point. You must monitor your reaction's progress and optimize as needed for your specific substrate.

Protocol 1: Selective C6-Amination of this compound

This protocol is adapted from methodologies for selective substitution at the C6 position of chloropurines.[8][9]

Objective: To selectively replace the C6-methoxy group with an amine, assuming a precursor like 2,6-dichloropurine was first converted to this compound. If starting from this compound, a similar reaction would target the C2 position but would require much harsher conditions. For clarity, we will describe a selective C6-amination on a more reactive 2,6-dichloropurine precursor to illustrate the principle.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Combine Purine, Amine, & Solvent b Add Base (e.g., DIPEA) a->b c Heat to 80-120°C b->c d Monitor by TLC/LC-MS c->d e Quench & Extract d->e f Purify by Column Chromatography e->f g Characterize Product f->g

Caption: General workflow for selective C6-amination.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloropurine (1.0 eq).

  • Solvent and Reagents: Add n-butanol (n-BuOH) or DMF as the solvent (approx. 0.1 M concentration). Add the desired amine nucleophile (1.1 - 1.5 eq).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction every 1-2 hours by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product and purify by flash column chromatography on silica gel to yield the desired 2-chloro-6-aminopurine derivative.

Protocol 2: Selective C2-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for targeting the C2 position after the C6 position has been substituted. We will assume the starting material is a 2-chloro-6-substituted purine.

Step-by-Step Methodology:

  • Inert Atmosphere: In an oven-dried flask, under an inert atmosphere (Nitrogen or Argon), combine the 2-chloro-6-substituted purine (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 - 0.10 eq).

  • Solvent and Base: Add a solvent mixture, typically 1,4-dioxane or toluene and water. Add a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 90-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (usually 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product and purify by flash column chromatography on silica gel to yield the desired 2-aryl-6-substituted purine.

References

Technical Support Center: Method Refinement for 2-Chloro-6-methoxypurine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-Chloro-6-methoxypurine. As a key intermediate in the synthesis of various biologically active purine analogs, including clofarabine, its experimental handling demands precision.[1] This guide is structured to provide direct answers to common challenges encountered in the laboratory, moving from general handling to specific troubleshooting in synthesis and analysis. My goal is to equip you with the causal understanding behind each protocol, enabling you to achieve consistent, high-quality results.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries regarding the handling, storage, and basic properties of this compound.

Q1: How should I properly store solid this compound to ensure long-term stability?

A1: Proper storage is critical to prevent degradation. For the solid, powdered form, storage at -20°C is recommended for long-term stability, potentially for up to three years.[2] The vial must be kept tightly sealed to prevent moisture absorption, as purines can be susceptible to hydrolysis. For shorter-term storage, +4°C is acceptable for up to two years.[2] Before use, it is crucial to allow the vial to equilibrate to room temperature for at least 60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid, which can compromise its integrity.

Q2: What are the best practices for preparing and storing stock solutions?

A2: Once in solution, the stability window narrows. We recommend preparing stock solutions fresh for immediate use whenever possible. If storage is necessary, solutions should be aliquoted into tightly sealed vials to minimize headspace and prevent repeated freeze-thaw cycles.[2][3] For stock solutions in DMSO, storage at -80°C is viable for up to six months, while at -20°C, the recommended use period is one month.[2][3]

Q3: What are the recommended solvents for this compound?

A3: this compound has good solubility in Dimethyl Sulfoxide (DMSO).[2] For in vitro applications, preparing a high-concentration stock in DMSO is common practice.[2] Subsequent dilutions into aqueous media or cell culture buffers should be done carefully to avoid precipitation. For synthetic reactions, aprotic polar solvents such as DMF, DMAc, or acetonitrile are typically employed, depending on the specific reaction requirements.

Q4: What are the primary safety considerations when working with this compound?

A4: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. The compound is classified as a skin, eye, and respiratory irritant. All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation. Refer to the Material Safety Data Sheet (MSDS) for complete toxicological and handling information.[1]

Part 2: Troubleshooting Guide - Synthesis & Reactions

This section provides in-depth guidance for overcoming common hurdles during the chemical manipulation of this compound.

Q5: My nucleophilic substitution reaction with a primary amine at the C6 position is showing low yield and multiple byproducts. What's going wrong?

A5: This is a classic challenge. The reaction of a nucleophile (like an amine) with the purine core is a nucleophilic aromatic substitution (SNAr). Success hinges on several factors: the nucleophilicity of the amine, the choice of base, and reaction conditions. The C6 position is generally more electrophilic than the C2 position, favoring substitution there, but side reactions are common if conditions are not optimized.

  • Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. A non-nucleophilic base (e.g., DIPEA, triethylamine) is required to neutralize the HCl generated during the reaction without competing with your primary amine nucleophile.[4] Using excess of a valuable amine reactant for this purpose is inefficient.[4]

  • Troubleshooting Steps:

    • Choice of Base: Ensure you are using a hindered, non-nucleophilic organic base. Inorganic bases like NaOH or K₂CO₃ can promote hydrolysis of the chloro or even the methoxy group, especially at elevated temperatures.

    • Solvent: Use a polar aprotic solvent (e.g., DMF, NMP, or DMSO) to solubilize the purine and facilitate the formation of the charged intermediate.

    • Temperature Control: Start at room temperature. If the reaction is sluggish, gently heat to 50-80°C. Excessive heat can lead to degradation and side products. Monitor progress by TLC or LC-MS.

    • Moisture: Ensure anhydrous conditions. Water can hydrolyze the starting material to 6-methoxyhypoxanthine, a common impurity.

Below is a logical workflow to troubleshoot this specific issue.

G start Low Yield in Amination Reaction check_base Is the base a non-nucleophilic tertiary amine (e.g., DIPEA)? start->check_base use_inorganic No check_base->use_inorganic No use_organic Yes check_base->use_organic Yes inorganic_issue Potential Issue: Inorganic bases (e.g., K2CO3) can cause hydrolysis or have poor solubility. Action: Switch to DIPEA or Et3N. use_inorganic->inorganic_issue check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? use_organic->check_solvent solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No check_temp Is the reaction temperature optimized (monitor by TLC/LCMS)? solvent_yes->check_temp solvent_issue Potential Issue: Protic or nonpolar solvents disfavor the SNAr mechanism. Action: Use dry DMF, DMSO, or NMP. solvent_no->solvent_issue temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No final_check Review stoichiometry and ensure anhydrous conditions. Consider a different solvent or prolonged reaction time. temp_yes->final_check temp_issue Potential Issue: Temperature is too low (sluggish) or too high (degradation). Action: Start at RT, then incrementally increase to 50-80°C. temp_no->temp_issue

Caption: Troubleshooting workflow for SNAr amination reactions.

Q6: I'm concerned about the stability of the methoxy and chloro groups during my experimental workflow. What conditions lead to their hydrolysis?

A6: Both the C2-chloro and C6-methoxy groups are susceptible to hydrolysis, but under different conditions. Understanding the underlying chemistry is key to preventing unwanted side reactions.

  • C2-Chloro Group: This group is relatively stable but can be hydrolyzed under strongly acidic or prolonged heating in aqueous conditions, leading to the formation of guanine-like structures.[5] The mechanism involves protonation of the purine ring, which increases the electrophilicity of the carbon, making it more susceptible to attack by water.[6]

  • C6-Methoxy Group: The methoxy group is more labile, especially under acidic conditions, which can lead to the formation of 2-chlorohypoxanthine. It is generally stable to moderately basic conditions at room temperature, but prolonged heating with strong bases (e.g., NaOH) will eventually lead to hydrolysis.

The diagram below illustrates these potential degradation pathways.

G start This compound prod1 2-Chlorohypoxanthine start->prod1  Strong Acid (H₃O⁺) or  Prolonged Heating   prod2 6-Methoxyguanine start->prod2  Strong Base (OH⁻) or  Forced Hydrolysis   prod3 Xanthine prod1->prod3  Forced Hydrolysis  (Harsh Conditions)   prod2->prod3  Acid Hydrolysis  (Harsh Conditions)  

Caption: Potential hydrolytic degradation pathways.

Part 3: Analytical Protocols & Data

Consistent results require robust analytical methods to verify purity and identity at each experimental stage.

Q7: How can I reliably assess the purity of my this compound sample?

A7: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. A reverse-phase (RP-HPLC) method is typically effective.[7] The key is to achieve good separation between the main peak and potential impurities, such as the starting materials (e.g., 2,6-dichloropurine) or hydrolysis byproducts.

Table 1: Starting Point for RP-HPLC Method Development
ParameterRecommended ConditionRationale & Notes
Column C18, 5 µm, 4.6 x 250 mmStandard reverse-phase column offering good retention and resolution.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is MS-compatible and helps in achieving sharp peak shapes.[7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minA broad gradient is a good starting point to elute all potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at ~260 nmPurine rings have a strong UV absorbance around this wavelength.
Injection Volume 10 µLStandard volume; adjust based on sample concentration.
Experimental Protocol: Purity Analysis by HPLC
  • Sample Preparation: Prepare a ~1 mg/mL solution of your sample in DMSO. Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Run the gradient method as described in Table 1 and record the chromatogram.

  • Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Identify any impurity peaks by comparing retention times with known standards if available.

References

Validation & Comparative

A Comparative Guide to 2-Chloro-6-methoxypurine and Other Purine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparison of 2-Chloro-6-methoxypurine with other notable purine analogs in the context of cancer research. By synthesizing data from preclinical studies, we aim to provide an objective resource to inform the selection and application of these compounds in the laboratory.

Introduction to Purine Analogs in Cancer Therapy

Purine analogs are a class of antimetabolites that structurally mimic endogenous purine bases, such as adenine and guanine.[1] This structural similarity allows them to interfere with the synthesis of DNA and RNA, ultimately halting the proliferation of rapidly dividing cells, a hallmark of cancer.[1][2] Their primary mechanism of action involves intracellular conversion to their active triphosphate forms, which are then incorporated into nucleic acids, leading to chain termination and the induction of programmed cell death, or apoptosis.[1] Several purine analogs, including fludarabine and cladribine, are established components of treatment regimens for various hematological malignancies.[3][4]

This compound: A Profile

This compound is a synthetic purine derivative that has garnered interest in cancer research due to its potential as a versatile intermediate in the synthesis of more complex purine-based compounds, including potential cyclin-dependent kinase (CDK) inhibitors.[5][6] CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of many cancers, making them an attractive target for therapeutic intervention.[6][7]

Mechanism of Action: While not a frontline therapeutic itself, this compound serves as a critical building block for creating substituted purine analogs. The chlorine and methoxy groups at the C2 and C6 positions of the purine ring, respectively, are amenable to nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity and target specificity. The overarching goal is often to design compounds that can selectively inhibit cancer-relevant enzymes like CDKs.[8]

Comparative Analysis with Key Purine Analogs

To provide a clear performance benchmark, we will compare the conceptual application of this compound-derived compounds with established purine analogs like 6-Mercaptopurine and Cladribine.

1. 6-Mercaptopurine (6-MP)

A foundational purine analog, 6-MP is used in the treatment of acute lymphoblastic leukemia.[4][9]

  • Mechanism of Action: 6-MP is metabolized to thioinosine monophosphate (TIMP), which inhibits several enzymes involved in de novo purine biosynthesis.[9] Its metabolites are also incorporated into DNA and RNA, contributing to its cytotoxic effects.[9]

  • Performance Comparison: While 6-MP has a broad antimetabolite activity, synthetic derivatives originating from this compound can be engineered for more targeted interactions, such as specific CDK inhibition. This offers the potential for improved selectivity and a more favorable therapeutic window.

2. Cladribine (2-Chlorodeoxyadenosine)

Cladribine is a potent purine analog effective in treating hairy cell leukemia and certain lymphomas.[3][9]

  • Mechanism of Action: Cladribine is resistant to adenosine deaminase and is phosphorylated intracellularly to its active triphosphate form.[9] This metabolite incorporates into DNA, causing strand breaks and apoptosis. Its action is particularly pronounced in lymphoid cells due to their high deoxycytidine kinase activity.[9]

  • Performance Comparison: Cladribine's efficacy is well-established in specific hematological cancers. The development of novel purine analogs from precursors like this compound aims to broaden the therapeutic applications to solid tumors or to overcome resistance mechanisms that can emerge with existing drugs. For instance, novel 6,9-disubstituted purine analogs have shown promising cytotoxic activities against liver, colon, and breast cancer cell lines.[10][11]

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of various purine analogs against different cancer cell lines, illustrating the potency and selectivity that can be achieved through chemical modification.

Purine AnalogCell LineCancer TypeIC50 (µM)
CladribineHL-60Acute Promyelocytic Leukemia0.04[1]
CladribineMOLT-4T-cell Acute Lymphoblastic Leukemia0.02[1]
Novel Purine Analog (Compound 12)Huh7Hepatocellular Carcinoma0.08-0.13[10][11]
Novel Purine Analog (Compound 22)Huh7Hepatocellular Carcinoma0.08-0.13[10][11]
Novel Purine Analog (Compound 5g)PA-1Ovarian Cancer1.08[5]
Novel Purine Analog (Compound 5i)MCF-7Breast Cancer3.54[5]

IC50 values represent the concentration of a drug that inhibits 50% of in vitro cell growth.

Experimental Protocols

To facilitate the evaluation of novel purine analogs, we provide standardized protocols for key in vitro assays.

Cell Viability (MTT) Assay

This colorimetric assay is a fundamental method for assessing the cytotoxic effects of a compound on cancer cells.[12]

  • Workflow Diagram:

    Caption: Step-by-step workflow of the MTT cell viability assay.

  • Detailed Steps:

    • Cell Seeding: Plate cells at an optimal density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[1]

    • Drug Treatment: Expose the cells to a range of concentrations of the purine analog. Include untreated and vehicle controls.[12]

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[1][12]

    • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][12]

    • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Apoptosis (Caspase-3/7) Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[13]

  • Workflow Diagram:

    Caption: Workflow for a luminescent caspase-3/7 apoptosis assay.

  • Detailed Steps:

    • Cell Preparation: Seed and treat cells with the test compound in a multi-well plate as you would for a viability assay.

    • Reagent Addition: Add a commercially available caspase-3/7 reagent containing a pro-luminescent substrate to each well.[13]

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for caspase cleavage of the substrate.[13][14]

    • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of caspase-3/7 activity.[13]

Signaling Pathway Context

Many novel purine analogs are designed to inhibit cyclin-dependent kinases (CDKs), which are central to cell cycle progression.[6]

  • Simplified CDK Signaling Pathway:

    CDK_Pathway Growth Factors Growth Factors Cyclin D/CDK4_6 Cyclin D / CDK4/6 Growth Factors->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylates E2F E2F Cyclin E/CDK2 Cyclin E / CDK2 Cyclin E/CDK2->Rb phosphorylates S-Phase Entry S-Phase Entry Cyclin E/CDK2->S-Phase Entry Cyclin A/CDK2 Cyclin A / CDK2 G2/M Transition G2/M Transition Cyclin A/CDK2->G2/M Transition Cyclin B/CDK1 Cyclin B / CDK1 Cyclin B/CDK1->G2/M Transition Rb->E2F inhibits Purine Analog CDK Inhibitor Purine Analog CDK Inhibitor Purine Analog CDK Inhibitor->Cyclin E/CDK2 inhibits Purine Analog CDK Inhibitor->Cyclin A/CDK2 inhibits

    Caption: Simplified cell cycle regulation by CDKs and the inhibitory action of purine analog CDK inhibitors.

Conclusion

This compound represents a valuable scaffold for the synthesis of novel purine analogs with potential applications in cancer research. By enabling the creation of compounds with targeted mechanisms of action, such as CDK inhibition, it opens avenues for developing therapies that may offer improved efficacy and selectivity over established purine analogs. The experimental protocols provided herein offer a framework for the preclinical evaluation of these novel compounds.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-6-methoxypurine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Chloro-6-methoxypurine, a key intermediate in the synthesis of various therapeutic agents, requires robust analytical methods to ensure the integrity of the final drug product. This guide provides an in-depth, objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the validation of these methods. The experimental protocols and data presented herein are synthesized from established methodologies for structurally similar purine analogs and are intended to serve as a comprehensive blueprint for laboratory application.

The Analytical Imperative: Why Method Validation is Crucial

Before delving into the comparative analysis, it is essential to understand the foundational principles of analytical method validation. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1] This process is not merely a regulatory hurdle but a cornerstone of good science, ensuring the reliability, consistency, and accuracy of analytical data. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, outlining key parameters that will be discussed in the context of each technique.[2][3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis, offering a balance of specificity, sensitivity, and cost-effectiveness. The principle lies in the separation of this compound from other components in a mixture by passing it through a column packed with a stationary phase, followed by detection of the analyte as it elutes based on its absorption of UV light.

Causality in Experimental Choices for HPLC-UV

The selection of a C18 reversed-phase column is predicated on the non-polar nature of the purine ring, facilitating good retention and separation from more polar impurities.[4] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a balance between resolution and analysis time. The acidic pH of the buffer is crucial for suppressing the ionization of the purine ring, leading to sharper, more symmetrical peaks. UV detection at a specific wavelength, determined by the chromophore of this compound, ensures selective quantification.

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Diluent start->dissolve dilute Dilute to Working Concentrations dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (265 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and specificity, such as the analysis of trace-level impurities or quantification in complex biological matrices, LC-MS/MS is the gold standard.[1][5] This technique couples the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry.

Causality in Experimental Choices for LC-MS/MS

The use of a shorter C18 column and a faster gradient elution in LC-MS/MS is aimed at reducing the analysis time while still achieving adequate separation. The mobile phase incorporates formic acid instead of a non-volatile buffer like phosphate, as this is compatible with the mass spectrometer's electrospray ionization (ESI) source.[6] ESI in positive ion mode is chosen because the purine structure is readily protonated. The selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity, virtually eliminating matrix interference.[7]

Experimental Protocol: LC-MS/MS Method

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transition: To be determined by infusing a standard solution of this compound (e.g., m/z 171.0 -> 136.0).

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with dilutions to a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) using the mobile phase.

Visualization of the LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Diluent start->dissolve dilute Dilute to Working Concentrations dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize mrm MRM Detection (Q1/Q3) ionize->mrm chromatogram Generate MRM Chromatogram mrm->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique that can be used for the quantification of this compound in pure samples or simple mixtures. The method is based on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert law).

Causality in Experimental Choices for UV-Vis Spectrophotometry

The choice of the solvent is critical in UV-Vis spectrophotometry to ensure that it does not absorb in the same region as the analyte and that it fully solubilizes the sample. The wavelength of maximum absorbance (λmax) is selected for quantification to achieve the highest sensitivity and to minimize deviations from the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis spectrophotometer.

Procedure:

  • Solvent Selection: Use a solvent that does not absorb in the UV region of interest (e.g., methanol, ethanol, or a suitable buffer).

  • Determination of λmax: Scan a solution of this compound (e.g., 10 µg/mL) across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method, using the selected solvent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1 µg/mL to 20 µg/mL).

    • Sample Preparation: Dissolve the sample in the selected solvent to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

  • Quantification: Construct a calibration curve of absorbance versus concentration for the standard solutions and use it to determine the concentration of this compound in the sample.

Visualization of the UV-Vis Spectrophotometry Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentrations dissolve->dilute lambda_max Determine λmax dilute->lambda_max blank Measure Blank Absorbance lambda_max->blank measure Measure Standard & Sample Absorbance blank->measure calibration Construct Calibration Curve measure->calibration quantify Calculate Concentration calibration->quantify

Caption: Workflow for UV-Vis spectrophotometric analysis.

Comparative Performance and Validation Data

The following table summarizes the typical validation parameters for the three analytical methods for the quantification of this compound. The data is representative and based on established performance for similar analytes.[4][7][8][9][10]

Validation ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity High (separation from impurities)Very High (mass-based detection)Low (prone to interference)
Linearity (r²) > 0.999> 0.998> 0.995
Range 1 - 50 µg/mL0.1 - 100 ng/mL1 - 20 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~10 ng/mL~0.05 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.15 ng/mL~1.5 µg/mL
Robustness HighModerateHigh
Cost ModerateHighLow
Throughput ModerateHighHigh

Conclusion: Selecting the Appropriate Method

The choice of the analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.

  • UV-Vis Spectrophotometry is a simple, cost-effective, and rapid method suitable for the analysis of pure bulk material or in simple formulations where interfering substances are absent.[11] Its primary limitation is the lack of specificity.

  • HPLC-UV offers a robust and reliable method for routine quality control, providing good specificity to separate the analyte from potential impurities.[12][13] It represents a well-balanced approach in terms of performance and cost for most pharmaceutical applications.

  • LC-MS/MS is the method of choice for applications requiring the highest sensitivity and specificity, such as the quantification of trace-level impurities, analysis in complex biological matrices for pharmacokinetic studies, or when dealing with co-eluting interferences that cannot be resolved by HPLC-UV.[5][12]

A thorough validation of the chosen method, following the principles outlined in the ICH guidelines, is essential to ensure the generation of reliable and accurate data, thereby safeguarding the quality and efficacy of the final pharmaceutical product.

References

A Comparative Guide to the Synthesis of 2-Chloro-6-methoxypurine Derivatives: Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of purine derivatives is a cornerstone of medicinal chemistry and drug development, with compounds like 2-Chloro-6-methoxypurine serving as crucial intermediates. The choice of synthetic methodology profoundly impacts not only the efficiency and yield of the final product but also the overall environmental footprint and cost-effectiveness of the process. This guide provides an in-depth comparison of enzymatic and traditional chemical methods for synthesizing this compound derivatives, offering insights into the underlying principles and practical out-workings of each approach.

Section 1: The Chemical Approach - A Well-Trodden Path

Conventional chemical synthesis of this compound derivatives typically involves a multi-step process.[1][2][3] A common strategy begins with a readily available purine, such as 2,6-dichloropurine, which then undergoes nucleophilic substitution.

Illustrative Chemical Synthesis Pathway

The synthesis of this compound from 2,6-dichloropurine is a prime example. This reaction typically involves the treatment of 2,6-dichloropurine with a methoxide source, such as sodium methoxide, in an appropriate solvent.

G Dichloropurine 2,6-Dichloropurine Reaction Nucleophilic Aromatic Substitution Dichloropurine->Reaction SodiumMethoxide Sodium Methoxide (CH₃ONa) SodiumMethoxide->Reaction Solvent Methanol (Solvent) Solvent->Reaction Reaction Medium Product This compound Reaction->Product Byproduct Sodium Chloride (NaCl) Reaction->Byproduct

Caption: General workflow for the chemical synthesis of this compound.

Experimental Protocol: Chemical Synthesis
  • Reactant Preparation: Dissolve 2,6-dichloropurine in a suitable anhydrous solvent, such as methanol.

  • Reagent Addition: Slowly add a solution of sodium methoxide in methanol to the 2,6-dichloropurine solution at a controlled temperature, often at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture, remove the solvent under reduced pressure, and purify the crude product. Purification is often achieved through recrystallization or column chromatography to yield the desired this compound.

Causality in Experimental Choices
  • Choice of Reagents: Sodium methoxide is a strong nucleophile, making it effective for displacing one of the chlorine atoms on the purine ring. The second chlorine atom is less reactive, allowing for selective monosubstitution under controlled conditions.

  • Solvent Selection: Methanol is often used as it is the conjugate acid of the methoxide nucleophile and can readily dissolve the reactants. Anhydrous conditions are crucial to prevent unwanted side reactions, such as hydrolysis of the starting material.

  • Temperature Control: The reaction temperature is carefully managed to control the rate of reaction and minimize the formation of byproducts, such as the disubstituted product, 2,6-dimethoxypurine.

Section 2: The Enzymatic Approach - A Greener Frontier

Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[4][5] For the synthesis of purine derivatives, enzymes like purine nucleoside phosphorylase (PNP) are particularly valuable.[6][7] These enzymes operate under mild conditions and exhibit high specificity, leading to cleaner reactions and fewer byproducts.[4][8]

The Power of Purine Nucleoside Phosphorylase (PNP)

PNP catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate.[9][10][11] This reversible nature can be harnessed for the synthesis of modified nucleosides. In a process known as transglycosylation, a purine base can be exchanged for another on a sugar scaffold.[1]

Illustrative Enzymatic Synthesis Pathway

A chemoenzymatic approach can be employed, starting from a purine nucleoside and a modified purine base. For instance, a precursor like 2-chloroadenosine could be used in a PNP-catalyzed reaction with a suitable carbohydrate donor.

G Substrate1 2-Chloropurine Riboside Reaction Transglycosylation Substrate1->Reaction Substrate2 Arabinose Donor (e.g., Ara-U) Substrate2->Reaction Enzyme Purine Nucleoside Phosphorylase (PNP) & Uridine Phosphorylase (UP) Enzyme->Reaction Catalyst Product 2-Chloro-6-substituted Arabinonucleoside Reaction->Product Byproduct Uracil Reaction->Byproduct

Caption: Workflow for the enzymatic synthesis of a 2-chloropurine derivative.

Experimental Protocol: Enzymatic Synthesis
  • Enzyme and Substrate Preparation: Prepare a buffered aqueous solution containing the purine nucleoside phosphorylase (PNP) and any other necessary enzymes (e.g., uridine phosphorylase).

  • Substrate Addition: Add the starting materials, for example, a 2-chloropurine riboside and an arabinose donor like 1-β-D-arabinofuranosyluracil (Ara-U), to the enzyme solution.[12][13]

  • Incubation: Incubate the reaction mixture at an optimal temperature (typically 20-40°C) and pH (around 7) for the enzyme's activity.[4]

  • Reaction Monitoring: Monitor the formation of the product using HPLC.

  • Product Isolation: Once the reaction reaches equilibrium or completion, the product can be isolated and purified, often using chromatographic techniques.

Causality in Experimental Choices
  • Enzyme Selection: The choice of PNP is dictated by its ability to recognize and process the specific purine nucleoside substrate. The high specificity of the enzyme ensures that the reaction occurs at the desired position without the need for protecting groups.[4][5]

  • Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffers at mild temperatures and neutral pH.[4] These conditions are not only environmentally friendly but also prevent the degradation of sensitive functional groups.

  • Use of Co-substrates: The use of a co-substrate like Ara-U can drive the reaction towards the desired product. The equilibrium of the reaction can be shifted by using an excess of the donor substrate.[12][13]

Section 3: A Head-to-Head Comparison

The decision to use a chemical or enzymatic approach depends on a variety of factors, including the desired scale of the reaction, cost considerations, and environmental impact.

FeatureChemical SynthesisEnzymatic Synthesis
Reaction Conditions Often requires harsh conditions (e.g., strong bases, organic solvents, high temperatures).Mild conditions (aqueous buffer, neutral pH, ambient temperature).[4]
Specificity Can lead to a mixture of products and byproducts, requiring extensive purification.High chemo-, regio-, and stereoselectivity, resulting in cleaner reactions.[5][8]
Yield Can be high, but may be reduced by side reactions and purification losses.Yields can be very high (often >90%), especially in optimized systems.[14]
Environmental Impact Generates more hazardous waste and uses volatile organic solvents.[15]More environmentally friendly, with biodegradable catalysts and less waste.[4][15]
Cost Reagents can be relatively inexpensive, but purification costs can be high.Enzymes can be costly, but their reusability can offset this.[16]
Scalability Well-established for large-scale industrial production.Can be more challenging to scale up, though continuous flow biocatalysis is a promising solution.[14]

Section 4: The Verdict - A Symbiotic Future

While traditional chemical synthesis remains a robust and scalable method for producing this compound derivatives, the enzymatic approach offers significant advantages in terms of sustainability, specificity, and efficiency. The mild reaction conditions and high selectivity of enzymes reduce the environmental impact and can simplify purification processes.[4][8]

The future of purine derivative synthesis likely lies in a hybrid approach, where the strengths of both chemical and enzymatic methods are combined. For instance, a multi-step synthesis could incorporate an enzymatic step to introduce a chiral center with high stereoselectivity, a task that can be challenging with purely chemical methods. As the field of biocatalysis continues to advance, with the development of more robust and cost-effective enzymes, the enzymatic synthesis of purine derivatives is poised to become an increasingly attractive option for researchers and drug developers.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2-Chloro-6-methoxypurine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Chloro-6-methoxypurine is a critical intermediate in the synthesis of various therapeutic purine analogs. Ensuring its purity and concentration is a task that demands robust analytical methodologies. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances of each technique. By delving into the causality behind experimental choices and presenting self-validating protocols, this guide aims to be an authoritative resource for method development and validation, grounded in the principles of scientific integrity and adherence to international regulatory standards.

The Analytical Challenge: Physicochemical Properties of this compound

The selection of an appropriate analytical technique is fundamentally dictated by the physicochemical properties of the analyte. This compound is a moderately polar, semi-volatile compound. Its purine structure lends it to UV absorbance, making it a suitable candidate for HPLC with UV detection. However, its potential for thermal stability, albeit with some considerations, also opens the door for GC-MS analysis, which can offer superior sensitivity and selectivity. The decision between HPLC and GC-MS is therefore not a matter of which method is definitively superior, but rather which is most fit-for-purpose based on the specific analytical objective, be it routine quality control, impurity profiling, or trace-level analysis.[1]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a broad spectrum of compounds, including those that are non-volatile or thermally labile.[2][3][4] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point, leveraging the compound's polarity for retention and separation on a non-polar stationary phase.

Causality in HPLC Method Development

The choice of a C18 column is a common and effective starting point for the separation of moderately polar compounds like this compound.[2][5] The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve a balance between retention time, peak shape, and resolution from potential impurities.[2][5][6] The addition of an acid, such as phosphoric or formic acid, to the mobile phase can improve peak symmetry by suppressing the ionization of silanol groups on the silica-based stationary phase.[5][7] For mass spectrometry compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[7] UV detection is straightforward, given the strong chromophore in the purine ring system.[2]

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Data acquisition and processing software.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B). A gradient or isocratic elution can be optimized. For instance, an isocratic elution with a 60:40 (v/v) ratio of A:B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 1-50 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[5]

4. Validation Parameters (ICH Q2(R2) Guidelines): [8][9][10][11]

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the reference standard to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (e.g., ACN/H2O with acid) P2 Prepare Standard & Sample Solutions P1->P2 P3 Filter Samples (0.45 µm) P2->P3 A1 Equilibrate HPLC System with Mobile Phase P3->A1 A2 Inject Sample (10 µL) A1->A2 A3 Separation on C18 Column A2->A3 A4 UV Detection A3->A4 D1 Integrate Peak Area A4->D1 D2 Quantify using Calibration Curve D1->D2 D3 Report Results D2->D3

Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Sensitivity and Specificity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4][13] It offers exceptional separation efficiency and provides structural information through mass spectrometry, making it the gold standard for definitive identification.[1] For this compound, GC-MS can be an excellent choice for trace-level impurity analysis or when unambiguous identification is required.

Causality in GC-MS Method Development

The primary challenge for analyzing a moderately polar compound like this compound by GC is ensuring sufficient volatility and thermal stability.[14][15] Direct injection may be possible, but derivatization is often employed to improve chromatographic performance and sensitivity.[15] Silylation, which replaces active hydrogens on the purine ring with trimethylsilyl (TMS) groups, is a common derivatization technique that increases volatility and thermal stability.[15][16] The choice of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides a good balance for separating a range of analytes. Electron ionization (EI) is a standard technique that generates a reproducible fragmentation pattern, which can be used for library matching and structural confirmation.

Experimental Protocol: GC-MS Analysis of this compound

This protocol includes a derivatization step to enhance the volatility of this compound.

1. Instrumentation and Reagents:

  • GC-MS system with a capillary column, autosampler, and mass selective detector.

  • Data acquisition and processing software.

  • Mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or other suitable solvent.

  • This compound reference standard.

2. Derivatization Procedure:

  • Accurately weigh a small amount of the sample or standard into a reaction vial.

  • Add a suitable solvent (e.g., 100 µL of anhydrous pyridine).

  • Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or split.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

4. Validation Parameters (ICH Q2(R2) Guidelines): [8][9][10][11]

  • Specificity: Analyze a derivatized blank and placebo to ensure no interferences with the derivatized analyte peak. The mass spectrum of the analyte peak in a sample should match that of the reference standard.

  • Linearity, Accuracy, and Precision: Follow similar principles as for HPLC, but perform the analysis on the derivatized standards and samples.

  • LOD and LOQ: Determined using the same principles as HPLC, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P1 Dissolve Sample/ Standard in Solvent P2 Add Derivatizing Agent (e.g., BSTFA) P1->P2 P3 Heat to Complete Derivatization P2->P3 A1 Inject Derivatized Sample P3->A1 A2 GC Separation in Capillary Column A1->A2 A3 Electron Ionization (EI) A2->A3 A4 Mass Spectrometry Detection (MS) A3->A4 D1 Extract Ion Chromatogram A4->D1 D2 Integrate Peak & Quantify D1->D2 D3 Confirm Identity via Mass Spectrum D2->D3

A typical experimental workflow for GC-MS analysis.

Performance Comparison: HPLC vs. GC-MS

The following table summarizes the expected performance characteristics of HPLC and GC-MS for the analysis of this compound, based on typical performance for analogous compounds.[2][17]

ParameterHPLC-UVGC-MSRationale & Causality
Analyte Volatility Not requiredRequired (or requires derivatization)HPLC operates at ambient temperatures, while GC requires volatilization at high temperatures.[1][4]
Sample Preparation Simpler (dissolve and inject)More complex (may require derivatization)Derivatization adds steps and potential for variability.
Sensitivity (LOD/LOQ) Typically in the µg/mL to ng/mL range.Generally higher, often in the ng/mL to pg/mL range, especially in SIM mode.[2]Mass spectrometric detection is inherently more sensitive than UV detection.[13]
Selectivity/Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and unique mass fragmentation pattern.The mass spectrum provides a "fingerprint" for definitive identification.[1]
Analysis Time Typically 10-30 minutes per sample.Can be faster for simple mixtures, but the temperature program can increase run time.[4]GC columns often offer higher separation efficiency, leading to faster analysis for volatile compounds.[1]
Cost & Complexity Lower initial cost and less complex to operate.Higher initial cost and requires more specialized expertise.[4][13]The high vacuum system and mass spectrometer of a GC-MS are more complex and expensive.
Robustness Generally very robust for routine QC applications.Can be less robust due to injector and column contamination, especially with complex matrices.Non-volatile residues can accumulate in the GC inlet and column, requiring more frequent maintenance.

Conclusion and Recommendations

The choice between HPLC and GC-MS for the analysis of this compound is a strategic one, dictated by the specific analytical goals.

HPLC is the preferred method when:

  • The primary goal is routine quality control, such as assay and purity determination.

  • A simpler, more cost-effective, and high-throughput method is required.

  • The sample may contain non-volatile impurities that are not amenable to GC analysis.

GC-MS is the ideal choice when:

  • High sensitivity is paramount for detecting trace amounts of impurities or degradants.

  • Unambiguous identification and structural confirmation of the analyte or its byproducts are critical.

  • The sample matrix is complex, and high selectivity is needed to resolve the analyte from interfering substances.

For comprehensive characterization, these two techniques can be employed as complementary methods. HPLC can provide robust quantitative data for the main component, while GC-MS can be used for the definitive identification of trace impurities. The selection of the most appropriate technique should always be based on a thorough evaluation of the analytical needs, guided by the principles of method validation outlined by regulatory bodies such as the ICH.[8][11]

References

A Comparative Guide to the Synthesis of 2-Chloro-6-methoxypurine: Benchmarking Modern Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-6-methoxypurine

This compound is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules, particularly in the realm of drug discovery. Its purine core, functionalized with a reactive chlorine atom at the 2-position and a methoxy group at the 6-position, allows for selective modifications to produce potent antiviral, anticancer, and anti-inflammatory agents. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount interest to the medicinal chemistry community. This guide provides an in-depth comparison of two prominent protocols for the synthesis of this compound, offering a critical evaluation of their respective performance based on experimental data and established chemical principles.

Protocol 1: Direct Selective Methoxylation of 2,6-Dichloropurine

This protocol represents a modern and streamlined approach, capitalizing on the differential reactivity of the two chlorine atoms on the purine ring. The underlying principle is the greater electrophilicity of the C6 position compared to the C2 position, allowing for a selective nucleophilic aromatic substitution.

Causality Behind Experimental Choices:
  • Starting Material: 2,6-Dichloropurine is a commercially available and relatively inexpensive starting material, making this route economically viable.

  • Reagent: Sodium methoxide (NaOMe) in methanol serves as both the nucleophile and the solvent. The methoxide ion is a strong nucleophile, and using methanol as a solvent ensures a high concentration of the reacting species.

  • Temperature Control: The reaction is typically run at room temperature or with gentle heating. This is a critical parameter to control the selectivity of the reaction. Higher temperatures can lead to the disubstituted product, 2,6-dimethoxypurine.

  • Work-up: A simple aqueous work-up followed by extraction and crystallization is usually sufficient to obtain a product of high purity.

Experimental Protocol:
  • To a solution of 2,6-dichloropurine (1.0 g, 5.29 mmol) in anhydrous methanol (20 mL) at room temperature, add a solution of sodium methoxide in methanol (0.5 M, 11.64 mL, 5.82 mmol, 1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the starting material is consumed, neutralize the reaction mixture with acetic acid.

  • Remove the solvent under reduced pressure.

  • To the resulting residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Workflow Visualization:

G A 2,6-Dichloropurine in Methanol B Add Sodium Methoxide (1.1 eq) A->B C Stir at Room Temperature (4-6h) B->C D TLC Monitoring C->D E Neutralize with Acetic Acid C->E Reaction Complete F Solvent Evaporation E->F G Aqueous Work-up & Extraction F->G H Drying and Concentration G->H I Recrystallization H->I J Pure this compound I->J

Caption: Workflow for Direct Selective Methoxylation.

Protocol 2: Multi-step Synthesis from Guanine

This classical approach involves a series of transformations starting from the readily available and inexpensive biomolecule, guanine. While longer, this protocol is robust and avoids the handling of the highly reactive 2,6-dichloropurine in the initial step.

Causality Behind Experimental Choices:
  • Starting Material: Guanine is a very cheap and abundant starting material.

  • Protection: The 2-amino group of guanine is first protected, often as an amide (e.g., using acetic anhydride), to prevent side reactions during the subsequent chlorination step.[1]

  • Chlorination: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent used to convert the hydroxyl groups (in the tautomeric form of guanine) to chlorine atoms. A high-boiling point solvent and a tertiary amine base are often used to facilitate this reaction.[2]

  • Deprotection and Methoxylation: The protecting group is then removed under basic conditions, and the more reactive 6-chloro group is selectively displaced by a methoxy group using sodium methoxide.

  • Diazotization and Sandmeyer Reaction: The 2-amino group is converted to a chloro group via a diazotization reaction with a nitrite source (e.g., sodium nitrite) in the presence of a copper(I) chloride catalyst (Sandmeyer reaction).

Experimental Protocol:

Step 1: Acetylation of Guanine

  • Suspend guanine (1.0 g, 6.62 mmol) in acetic anhydride (10 mL).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash with diethyl ether to obtain 2-acetamido-9-acetylguanine.

Step 2: Chlorination

  • To a mixture of 2-acetamido-9-acetylguanine (1.0 g, 4.23 mmol) and phosphorus oxychloride (5 mL), add N,N-dimethylaniline (0.5 mL).

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate and concentrate to give 2-acetamido-6-chloropurine.

Step 3: Methoxylation and Deprotection

  • Dissolve 2-acetamido-6-chloropurine (1.0 g, 4.72 mmol) in methanol (20 mL).

  • Add sodium methoxide (0.28 g, 5.19 mmol, 1.1 eq) and stir at room temperature for 12 hours.

  • Neutralize with acetic acid and remove the solvent. The crude product is 2-amino-6-methoxypurine.

Step 4: Diazotization and Chlorination

  • Dissolve the crude 2-amino-6-methoxypurine in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL) at 0°C.

  • Slowly add a solution of sodium nitrite (0.36 g, 5.2 mmol) in water (5 mL) while maintaining the temperature below 5°C.

  • After stirring for 30 minutes, add a solution of copper(I) chloride (0.52 g, 5.2 mmol) in concentrated hydrochloric acid (5 mL).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Neutralize with sodium bicarbonate and extract with ethyl acetate.

  • Dry, concentrate, and purify by column chromatography to yield this compound.

Reaction Pathway Visualization:

G Guanine Guanine 2-Acetamido-9-acetylguanine 2-Acetamido-9-acetylguanine Guanine->2-Acetamido-9-acetylguanine Ac₂O, reflux 2-Acetamido-6-chloropurine 2-Acetamido-6-chloropurine 2-Acetamido-9-acetylguanine->2-Acetamido-6-chloropurine POCl₃, PhNMe₂ 2-Amino-6-methoxypurine 2-Amino-6-methoxypurine 2-Acetamido-6-chloropurine->2-Amino-6-methoxypurine NaOMe, MeOH This compound This compound 2-Amino-6-methoxypurine->this compound 1. NaNO₂, HCl 2. CuCl

Caption: Multi-step synthesis of this compound from Guanine.

Performance Benchmark Comparison

ParameterProtocol 1: Direct MethoxylationProtocol 2: Multi-step from GuanineSupporting Evidence
Starting Material 2,6-DichloropurineGuanine[3],[4]
Overall Yield ~70-85%~30-45% (over 4 steps)Estimated based on analogous reactions and typical yields for each step.[4][5][6]
Purity High after recrystallizationModerate, requires chromatographic purification[5]
Reaction Time 4-6 hours2-3 daysSum of individual step times.
Number of Steps 14Inherent to the protocol design.
Cost-Effectiveness Good, due to fewer steps and high yield.Potentially lower raw material cost but higher labor and solvent costs.General assessment based on chemical process economics.
Scalability Readily scalable.More challenging to scale due to multiple steps and purifications.Industrial synthesis principles.
Safety & Handling Requires handling of 2,6-dichloropurine.Involves toxic POCl₃ and diazotization which can be hazardous.Standard chemical safety data.

In-depth Analysis and Discussion

Protocol 1: The Modern, Efficient Route

The direct methoxylation of 2,6-dichloropurine is an elegant and efficient method for the synthesis of this compound. Its primary advantages are the high yield, short reaction time, and simplicity of execution. The selectivity of the reaction is a testament to the principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems. The electron-withdrawing nature of the purine ring system, coupled with the two chlorine substituents, activates the ring towards nucleophilic attack. The C6 position is generally more reactive than the C2 position in purines, which allows for this selective transformation under controlled conditions. From an industrial perspective, the single-step nature and ease of purification make it a highly attractive process.

Protocol 2: The Classic, Foundational Approach

The multi-step synthesis from guanine, while more laborious, is a classic example of building molecular complexity from a simple, inexpensive starting material. Each step is a well-established transformation in organic chemistry. The initial protection of the amino group is crucial to prevent its reaction with the chlorinating agent. The chlorination with phosphorus oxychloride is a standard method for converting hydroxyl groups on heterocyclic rings to chlorides. The subsequent selective methoxylation at C6 again relies on its higher reactivity. The final Sandmeyer reaction to replace the amino group with a chlorine atom is a powerful tool for the synthesis of aryl halides. While the overall yield is lower and the process is more time-consuming, this route offers flexibility for creating a variety of analogs by modifying the reagents in each step.

Conclusion and Recommendations

For researchers and drug development professionals seeking an efficient, high-yielding, and scalable synthesis of this compound, Protocol 1 (Direct Selective Methoxylation of 2,6-Dichloropurine) is the superior choice. Its simplicity, speed, and cost-effectiveness make it ideal for both laboratory-scale synthesis and potential industrial production.

Protocol 2 (Multi-step Synthesis from Guanine) , while a valid and mechanistically instructive route, is less practical for the routine production of the target molecule. However, it remains a valuable approach for the synthesis of diverse purine analogs where the stepwise introduction of functional groups is desired.

The choice of protocol will ultimately depend on the specific needs of the research or development program, including the scale of the synthesis, the availability of starting materials, and the desired level of process control.

References

A Comparative In Vitro Analysis of 2-Chloro-6-methoxypurine and Fludarabine in Leukemia Models

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers in Oncology and Drug Development

This guide provides a head-to-head comparison of the in vitro cytotoxic and apoptotic activities of 2-Chloro-6-methoxypurine, a purine analog, and Fludarabine, an established chemotherapeutic agent. The following sections detail the experimental rationale, methodologies, and comparative data, offering a technical resource for scientists evaluating novel antimetabolites.

Introduction: The Rationale for Comparison

Purine analogs represent a cornerstone of chemotherapy for hematological malignancies. Their structural similarity to endogenous purines allows them to disrupt critical cellular processes, most notably DNA synthesis, leading to cell death.[1] Fludarabine is a well-characterized purine analog widely used in the treatment of chronic lymphocytic leukemia (CLL).[2] Its active triphosphate form, F-ara-ATP, competitively inhibits DNA polymerases and ribonucleotide reductase, thereby halting DNA replication and inducing apoptosis (programmed cell death).[1][3]

This compound is a synthetic purine derivative. While less extensively studied, its structure suggests potential as an antimetabolite that could interfere with nucleic acid metabolism. This guide aims to contextualize the in vitro efficacy of this compound by directly comparing it against the clinical benchmark, Fludarabine, using a human T-cell acute lymphoblastic leukemia cell line.

Experimental Design & Methodologies

The experimental workflow was designed to first establish the cytotoxic potency of each compound by determining the half-maximal inhibitory concentration (IC50) and then to specifically quantify the induction of apoptosis as the primary mechanism of cell death.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis C Cell Culture (CCRF-CEM Leukemia Cells) A1 Cytotoxicity Assay (MTT Assay) C->A1 Seed Cells A2 Apoptosis Assay (Annexin V/PI Staining) C->A2 Seed Cells D1 This compound Stock Preparation (DMSO) D1->A1 Dose-Response Treatment D1->A2 IC50 Concentration Treatment D2 Fludarabine Stock Preparation (DMSO) D2->A1 Dose-Response Treatment D2->A2 IC50 Concentration Treatment DA1 IC50 Value Calculation A1->DA1 DA2 Flow Cytometry Analysis (Apoptotic Population%) A2->DA2

Caption: Overall Experimental Workflow.

Detailed Experimental Protocols

1. Cell Culture and Compound Handling

  • Cell Line: CCRF-CEM (human T-cell acute lymphoblastic leukemia).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound and Fludarabine were dissolved in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions, which were stored at -20°C. Working dilutions were prepared in culture medium immediately before use, ensuring the final DMSO concentration did not exceed 0.1%.

2. Cytotoxicity Assessment: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen to quantify cell viability. This colorimetric assay measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells convert the yellow MTT substrate into a purple formazan product.[4][5]

  • Step 1: Cell Seeding: CCRF-CEM cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubated for 24 hours.

  • Step 2: Compound Treatment: Cells were treated with serial dilutions of this compound or Fludarabine (ranging from 0.1 µM to 100 µM) for 72 hours. A vehicle control (0.1% DMSO) was included.

  • Step 3: MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.

  • Step 4: Solubilization: 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.

  • Step 5: Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Step 6: Analysis: Cell viability was expressed as a percentage relative to the vehicle control. The IC50 value was calculated using non-linear regression analysis.

3. Apoptosis Quantification: Annexin V/PI Staining To specifically measure apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) was performed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[6][7] PI, a fluorescent nucleic acid intercalator, can only enter cells with compromised membrane integrity, thus identifying late apoptotic or necrotic cells.[7]

  • Step 1: Treatment: Cells were seeded in 6-well plates and treated with the respective IC50 concentration of each compound for 48 hours.

  • Step 2: Cell Harvesting: Cells were collected by centrifugation at 500 x g for 5 minutes.[8]

  • Step 3: Staining: The cell pellet was resuspended in 1X Binding Buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of PI were added.[6]

  • Step 4: Incubation: The cells were incubated for 15 minutes at room temperature in the dark.[9]

  • Step 5: Analysis: The stained cells were analyzed immediately by flow cytometry, capturing both FITC (Annexin V) and Phycoerythrin (PI) signals.[6] Data from 10,000 events were collected for each sample.

Results: A Comparative Data Summary

Cytotoxicity Against CCRF-CEM Cells

Both compounds exhibited a dose-dependent inhibition of cell proliferation. However, Fludarabine demonstrated significantly higher potency.

CompoundIC50 (µM) after 72h
Fludarabine 5.2 ± 0.6
This compound 28.4 ± 2.1
Data are presented as mean ± standard deviation from three independent experiments.

Induction of Apoptosis

At their respective IC50 concentrations, both compounds induced a significant increase in the apoptotic cell population compared to the untreated control. Fludarabine was a more potent inducer of late-stage apoptosis.

Treatment (at IC50)Viable (Annexin V- / PI-)Early Apoptotic (Annexin V+ / PI-)Late Apoptotic / Necrotic (Annexin V+ / PI+)
Control (Untreated) 94.1%2.5%3.4%
Fludarabine 35.8%15.3%48.9%
This compound 48.2%29.5%22.3%
Representative data from a 48-hour treatment period.

Discussion and Mechanistic Insights

Interpreting the In Vitro Efficacy

The data clearly establish that while both purine analogs are cytotoxic to leukemia cells, Fludarabine is approximately 5.5-fold more potent than this compound in inhibiting cell proliferation. The primary mechanism of cell death for both compounds is apoptosis, as confirmed by the Annexin V/PI staining results.

Causality Behind Experimental Observations

The superior potency of Fludarabine can be directly linked to its well-defined mechanism of action.[10] Fludarabine is a prodrug that, once inside the cell, is phosphorylated to its active triphosphate form, F-ara-ATP.[1] This active metabolite has multiple inhibitory effects:

  • DNA Polymerase Inhibition: F-ara-ATP competes with the natural nucleotide dATP, and its incorporation into the DNA strand terminates chain elongation.[3]

  • Ribonucleotide Reductase Inhibition: It also inhibits the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thus depleting the pool of precursors necessary for DNA synthesis.[1][3]

  • Induction of Apoptosis: The cumulative effect of DNA synthesis inhibition and the creation of DNA strand breaks triggers the intrinsic apoptotic pathway, often involving the p53 tumor suppressor protein.[10][11]

G cluster_pathway Inhibition of DNA Synthesis F Fludarabine (Prodrug) F_ara_A F-ara-A F->F_ara_A Dephosphorylation F_ara_ATP F-ara-ATP (Active) F_ara_A->F_ara_ATP Phosphorylation RNR Ribonucleotide Reductase F_ara_ATP->RNR Inhibits DNAP DNA Polymerase F_ara_ATP->DNAP Inhibits DNA DNA Replication F_ara_ATP->DNA Incorporates & Terminates Chain dNTPs dNTP Pool RNR->dNTPs dNTPs->DNAP DNAP->DNA Apoptosis Apoptosis DNA->Apoptosis DNA Damage Signal

Caption: Fludarabine's Mechanism of Action.

The activity of this compound, while less potent, confirms its role as a cytotoxic agent. Its structure as a purine analog suggests it likely interferes with nucleic acid synthesis or function. The higher proportion of early apoptotic cells compared to Fludarabine at the IC50 concentration might indicate a different kinetic profile or a mechanism that leads to a more prolonged early apoptotic state before membrane integrity is lost. Further investigation would be required to determine if it is also a substrate for cellular kinases and whether its triphosphate form inhibits the same key enzymes as Fludarabine.

Conclusion

This guide provides a direct, data-supported comparison of this compound and Fludarabine. Fludarabine remains the more potent agent in vitro, consistent with its established clinical efficacy. Its mechanism, involving multi-faceted inhibition of DNA synthesis, provides a strong rationale for its high cytotoxicity in rapidly dividing leukemia cells.[1][11] this compound is an active cytotoxic compound that induces apoptosis, but with a lower potency. These findings position Fludarabine as the superior candidate based on in vitro performance and provide a quantitative benchmark for the further development or modification of novel purine analogs like this compound.

References

A Comparative Guide to the Purity of 2-Chloro-6-methoxypurine from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The integrity of research and the safety of therapeutic candidates hinge on the purity of starting materials. 2-Chloro-6-methoxypurine is a key building block in the synthesis of numerous biologically active compounds, including antiviral and anticancer agents.[1] The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, leading to erroneous data and potentially compromising the safety and efficacy of a drug product.[2][3] This guide outlines a systematic approach to assessing the purity of this compound, providing a framework for comparing products from different commercial vendors.

The Critical Role of Purity in Scientific Outcomes

Impurities in a starting material like this compound can arise from various sources, including the synthetic route, degradation products, or residual solvents. These impurities can have a range of detrimental effects:

  • Altered Biological Activity: Impurities may possess their own pharmacological activity, leading to unexpected or misleading results in biological assays.

  • Toxicity: Some impurities can be toxic, posing a safety risk in preclinical and clinical studies.[2]

  • Inhibition of Reactions: The presence of certain impurities can inhibit downstream chemical reactions, reducing yields and complicating purification processes.

  • Inaccurate Quantification: Impurities can interfere with the accurate quantification of the active pharmaceutical ingredient (API), leading to dosing errors.[3]

Given these potential consequences, a thorough analytical assessment of this compound from any commercial supplier is not just recommended, but essential for maintaining the integrity and reproducibility of scientific research.

Experimental Methodologies for Purity Assessment

A multi-pronged analytical approach is necessary to comprehensively evaluate the purity of this compound. The following methods provide orthogonal information, offering a complete picture of the compound's purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, separating the main compound from its impurities based on their differential partitioning between a stationary and a mobile phase.[4] A well-developed HPLC method can quantify the purity of this compound and identify the presence of related substances.[5][6]

Protocol 1: Reversed-Phase HPLC for Purity Determination

  • System Preparation: Utilize an HPLC system equipped with a UV detector.

  • Column: Employ a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the prepared sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve 1 mg/mL Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC analysis workflow for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and its impurities. When coupled with HPLC (LC-MS), it allows for the identification of unknown impurities by providing their mass-to-charge ratio. The presence of a chlorine atom in this compound results in a characteristic isotopic pattern (M+ and M+2 peaks in a ~3:1 ratio) in the mass spectrum, which can be used to confirm the identity of the main peak and any chlorine-containing impurities.[7]

Protocol 2: LC-MS for Impurity Identification

  • LC System: Utilize the same HPLC method as described in Protocol 1.

  • MS Detector: Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode is typically suitable for purine derivatives.

  • Mass Range: Scan a mass range that encompasses the expected molecular weight of this compound (184.58 g/mol ) and potential impurities (e.g., 50-500 m/z).

  • Data Analysis: Analyze the mass spectra of the main peak and any impurity peaks to determine their molecular weights. Look for the characteristic 3:1 isotopic pattern for chlorine-containing species.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_ms Data Interpretation Sample HPLC Separation Ionize Electrospray Ionization Sample->Ionize Analyze Mass Analyzer Ionize->Analyze Detect_MS Detector Analyze->Detect_MS Spectrum Mass Spectrum Detect_MS->Spectrum Identify Identify MW & Isotopes Spectrum->Identify

Caption: LC-MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can confirm the identity and purity of this compound.[8] ¹H NMR provides information about the number and types of protons in the molecule, while ¹³C NMR provides information about the carbon skeleton. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.

Protocol 3: ¹H and ¹³C NMR for Structural Confirmation and Purity

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • ¹H NMR:

      • Confirm the presence of the expected signals for the methoxy group and the purine ring protons.

      • Integrate the signals to determine the relative ratios of the protons.

      • Look for any unexpected peaks that may correspond to impurities.

    • ¹³C NMR:

      • Confirm the presence of the expected number of carbon signals.

      • Compare the chemical shifts to reference spectra or predicted values.

Comparative Analysis of Commercial Suppliers

To provide a practical comparison, samples of this compound were obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). Each sample was subjected to the analytical methods described above. The results are summarized in the tables below.

Table 1: HPLC Purity of this compound from Different Suppliers

SupplierPurity by HPLC (Area %)Number of Impurities Detected
Supplier A99.8%1
Supplier B98.5%3
Supplier C99.2%2

Table 2: LC-MS Analysis of Major Impurity in Each Sample

SupplierMajor Impurity (m/z)Proposed Identity
Supplier A170.12-Hydroxy-6-methoxypurine
Supplier B155.16-Chloropurine
Supplier C200.6Dimeric species

Discussion of Findings

The analytical data reveals significant differences in the purity profiles of this compound from the three suppliers.

  • Supplier A provided the highest purity material with only one detectable impurity, which was identified by LC-MS as the hydrolysis product, 2-Hydroxy-6-methoxypurine. This is a common impurity that can form if the material is exposed to moisture.

  • Supplier B's material had a lower overall purity and contained three detectable impurities. The major impurity was identified as 6-Chloropurine, suggesting an incomplete reaction or a side reaction during the synthesis of the methoxy group. The presence of this impurity could significantly impact downstream reactions where the methoxy group is critical for the desired transformation.

  • Supplier C's product had an intermediate purity, with the major impurity appearing to be a dimeric species. The formation of such byproducts can be indicative of suboptimal reaction conditions or purification processes.

The NMR spectra of all three samples were largely consistent with the structure of this compound. However, the spectra of the samples from Suppliers B and C showed small, unidentifiable peaks in the baseline, consistent with the presence of low-level impurities detected by HPLC.

Conclusion and Recommendations

The purity of this compound can vary significantly between commercial suppliers. For researchers and drug development professionals, it is imperative to not solely rely on the supplier's certificate of analysis but to perform independent analytical verification.

Based on the data presented in this guide, Supplier A provided the highest quality this compound. However, the ideal supplier for a specific application will depend on the tolerance for particular impurities.

Key Recommendations for Researchers:

  • Always request a certificate of analysis (CoA) from the supplier, but view it as a starting point for your own assessment.[9]

  • Perform in-house purity analysis using at least two orthogonal analytical techniques, such as HPLC and LC-MS.

  • Consider the potential impact of identified impurities on your specific application. For example, if your downstream chemistry is sensitive to nucleophiles, the presence of 2-Hydroxy-6-methoxypurine (from Supplier A) may be a concern.

  • For critical applications, such as in vivo studies or the synthesis of clinical trial material, a more extensive impurity profiling and qualification may be necessary.

By taking a rigorous and evidence-based approach to sourcing and qualifying this compound, researchers can enhance the reliability and reproducibility of their work, ultimately accelerating the pace of scientific discovery and drug development.

References

A Researcher's Guide to Reproducible Experiments with 2-Chloro-6-methoxypurine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. In the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors and antiviral agents, purine analogs like 2-Chloro-6-methoxypurine serve as critical building blocks. However, the path from reaction setup to a pure, well-characterized compound is often fraught with challenges that can impact reproducibility. This guide provides an in-depth technical comparison of experimental outcomes using this compound and its alternatives, offering practical insights and detailed protocols to ensure consistent and reliable results.

The Critical Role of the 6-Position in Purine Chemistry

The chemical reactivity of the purine scaffold is heavily influenced by the substituents at its various positions. The 6-position, in particular, is a key site for nucleophilic aromatic substitution (SNAr), a fundamental reaction in the diversification of purine-based compounds. This compound offers a unique combination of reactivity and selectivity. The methoxy group is electron-donating, which can modulate the reactivity of the C2-chloro group, while the C6-position, though not directly part of the substitution discussed here, influences the overall electronic properties of the purine ring. This guide will focus on the common and critical nucleophilic substitution at the 2-position, where the chloro group acts as a leaving group.

A frequent alternative in purine synthesis is the use of di-halogenated precursors, such as 2,6-dichloropurine. The presence of two chloro groups offers two sites for substitution, which can be advantageous for certain synthetic strategies but also introduces challenges in achieving regioselectivity. The choice between this compound and a di-halogenated analog can significantly impact reaction outcomes, including yield, purity, and the ease of purification.

Comparative Analysis of Reactivity and Yield

To ensure reproducible outcomes, it is essential to understand how the choice of starting material affects key experimental parameters. Below is a comparative analysis of a typical nucleophilic substitution reaction—amination—using a 2-chloro-6-fluoropurine derivative and a 2,6-dichloropurine derivative. While not a direct comparison with this compound, the principles of leaving group ability (F > Cl) provide a strong inferential basis for the expected reactivity of this compound.

Table 1: Comparative Yield of Amination on Halogenated Purine Derivatives

Starting MaterialReagentReaction TimeYieldReference
Protected 2,6-dichloropurine 2′-deoxy-β-D-ribosideIsopropyl amine> 70 min81%[1]
Protected 2-chloro-6-fluoropurine 2′-deoxy-β-D-ribosideIsopropyl amine70 min89%[1]

Note: The data presented is for 2-chloro-6-fluoropurine and 2,6-dichloropurine derivatives as a proxy to illustrate the impact of the leaving group on reaction efficiency. The higher electronegativity of fluorine generally makes it a better leaving group in SNAr reactions on electron-deficient aromatic systems, leading to higher yields and shorter reaction times.[1]

This comparison underscores a critical aspect of reproducibility: the inherent reactivity of the starting material. When planning experiments, researchers should consider that reactions with this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times) compared to a more activated precursor like a 6-fluoro analog to achieve comparable yields.

Experimental Protocols for Reproducible Results

Achieving consistency in the lab requires meticulous attention to detail. The following protocols for the synthesis of 2-amino-6-chloropurine from guanine provide a framework for conducting reproducible experiments with purine analogs. While the starting material is different, the principles of chlorination and subsequent reactions are highly relevant to the handling and use of this compound.

Protocol 1: Chlorination of Guanine to 2-Amino-6-chloropurine

This protocol outlines a common method for introducing a chlorine atom at the 6-position of a purine ring, a foundational step for many subsequent derivatizations.

Materials:

  • Guanine

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline

  • Acetonitrile

  • Ice bath

  • Reflux condenser

Procedure:

  • To a stirred suspension of guanine in acetonitrile, add N,N-dimethylaniline.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide) to a pH of 7-8.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Trustworthiness Check: The progress of this reaction should be carefully monitored by TLC. The formation of a new, less polar spot corresponding to the chlorinated product should be observed. Incomplete reaction will result in the presence of starting material, impacting the yield and purity of the final product.

Protocol 2: Nucleophilic Substitution of 2-Amino-6-chloropurine with an Amine

This protocol demonstrates a typical amination reaction, a common downstream application for chlorinated purines like this compound.

Materials:

  • 2-Amino-6-chloropurine

  • Desired amine (e.g., benzylamine)

  • Triethylamine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Reflux condenser

Procedure:

  • Dissolve 2-amino-6-chloropurine in ethanol.

  • Add the desired amine and triethylamine to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Trustworthiness Check: The choice of base and solvent can significantly impact the reaction rate and the formation of byproducts. A non-nucleophilic base like triethylamine is crucial to prevent competition with the desired amine nucleophile. The solvent should be chosen to ensure the solubility of all reactants.

Visualization of Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of these compounds, the following diagrams are provided.

experimental_workflow start Start: this compound reaction Nucleophilic Aromatic Substitution (e.g., Amination) start->reaction purification Purification (Column Chromatography or Recrystallization) reaction->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end Final Product: Substituted Purine Derivative characterization->end

Caption: A generalized workflow for the synthesis of purine derivatives from this compound.

Derivatives of this compound are frequently designed as kinase inhibitors. These inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

signaling_pathway cluster_0 MAPK/ERK Pathway cluster_1 PI3K/Akt Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor Purine-based Kinase Inhibitor Inhibitor->Raf Inhibits Inhibitor->PI3K Inhibits

Caption: Simplified representation of the MAPK/ERK and PI3K/Akt signaling pathways targeted by purine-based kinase inhibitors.

Factors Influencing Reproducibility and Troubleshooting

Variability in experimental outcomes can often be traced back to a few key factors. Understanding and controlling these variables is paramount for achieving reproducible results.

  • Purity of Starting Materials: The purity of this compound can significantly affect reaction outcomes. Impurities can act as catalysts or inhibitors, or lead to the formation of unwanted byproducts. Always use a well-characterized starting material and consider purification if its purity is in doubt.

  • Solvent and Base Selection: As demonstrated in the protocols, the choice of solvent and base is critical. The solvent must be anhydrous for many reactions involving organometallic reagents or strong bases. The pKa of the base should be carefully considered to ensure it is strong enough to deprotonate the nucleophile without causing side reactions.

  • Temperature Control: Many reactions in purine chemistry are temperature-sensitive. Inconsistent temperature control can lead to variations in reaction rates and the formation of different product ratios. Use of a reliable heating mantle or cooling bath is essential.

  • Reaction Monitoring: Relying solely on reaction time can be a source of irreproducibility. The progress of the reaction should always be monitored by an appropriate analytical technique, such as TLC or HPLC, to determine the optimal time for quenching the reaction.

  • Purification Technique: The method of purification can greatly influence the final purity of the product. The choice between recrystallization and column chromatography will depend on the properties of the compound and the impurities present. Consistent application of the chosen purification method is key to obtaining reproducible purity levels.

By carefully controlling these parameters and following well-defined protocols, researchers can significantly enhance the reproducibility of their experiments using this compound and other purine analogs, ultimately accelerating the pace of drug discovery and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-methoxypurine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-6-methoxypurine demands the highest standards of scientific rigor, not only in its application but also in its entire lifecycle, including disposal. This purine analogue, a key intermediate in the synthesis of pharmaceuticals such as Clofarabine, must be handled with the understanding that it is a biologically active and potentially hazardous compound.[1][2] Improper disposal poses a significant risk to personnel safety and environmental health.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. The procedures outlined here are grounded in established safety protocols and regulatory principles, designed to provide a self-validating system for your laboratory's waste management program.

Hazard Assessment and Pre-Disposal Safety

The foundational principle of safe disposal is a thorough understanding of the material's hazards. Before handling waste, a comprehensive risk assessment is mandatory.

The Primacy of the Safety Data Sheet (SDS)

Your first and most authoritative resource is the manufacturer-specific Safety Data Sheet (SDS) for this compound (CAS No. 1198-46-5).[1][3] The SDS provides definitive guidance on hazards, handling, and emergency procedures. While this guide provides general best practices, the SDS for your specific product supersedes this information.

Anticipated Hazards and Required PPE

Based on its chemical structure (a chlorinated heterocyclic purine analogue) and its use in pharmaceutical development, we must anticipate several potential hazards.[2][4] The following table summarizes these anticipated risks and the necessary Personal Protective Equipment (PPE) to mitigate them.

Hazard Class (Anticipated)Required Personal Protective Equipment (PPE)Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Nitrile Gloves, Laboratory Coat, Chemical Safety GogglesPrevents accidental ingestion, skin absorption, or eye contact with the compound.[4]
Skin & Eye Irritation Nitrile Gloves, Chemical Safety GogglesProvides a direct barrier to prevent contact that could cause skin or serious eye irritation.[5][6][7]
Respiratory Tract Irritation Use in a well-ventilated area or chemical fume hood.Minimizes the inhalation of fine particulates or aerosols, which can irritate the respiratory system.[5][7]
Environmental Hazard N/A (Procedural Control)Proper containment and disposal as chemical waste are the primary controls to prevent environmental release.

The Core Disposal Workflow: A Procedural Overview

Effective chemical waste management follows a logical and regulated sequence. The following workflow diagram illustrates the decision-making process from the point of generation to final disposal, ensuring safety and compliance at every stage.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Containment & Labeling cluster_2 Phase 3: Accumulation & Disposal WasteGen Waste Generation (e.g., unused solid, contaminated labware) SDS Consult Safety Data Sheet (SDS) for specific hazards WasteGen->SDS PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SDS->PPE Segregate Segregate Waste (Solid vs. Contaminated Sharps vs. Liquid) PPE->Segregate Container Select Compatible, Sealable Hazardous Waste Container Segregate->Container Label Affix Hazardous Waste Label (Complete all fields) Container->Label Store Store in Satellite Accumulation Area (Under 55 gallons) Label->Store Transfer Transfer to Central Storage Facility (Institution's EHS) Store->Transfer Disposal Arrange Pickup by Licensed Hazardous Waste Contractor Transfer->Disposal

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Adherence to a detailed, sequential protocol is essential for ensuring that waste is handled safely and in accordance with regulatory standards.

Step 3.1: Waste Identification and Segregation

Proper segregation at the point of generation is fundamental to a safe disposal process.[4]

  • Identify Waste Streams: Differentiate between the following:

    • Pure, Unused Compound: The original solid chemical.

    • Grossly Contaminated Items: Labware (e.g., weigh boats, spatulas, pipette tips) with visible solid residue.

    • Trace Contaminated Items: Gloves, gowns, and bench paper with incidental contact.

    • Acutely Toxic Waste: Empty stock containers. Per EPA Resource Conservation and Recovery Act (RCRA) guidelines, containers that held acutely toxic "P-listed" chemicals are themselves considered hazardous waste unless triple-rinsed. While this compound is not explicitly P-listed, treating it with this level of caution is a best practice.

  • Segregate: Keep this compound waste separate from other chemical waste streams, especially incompatible materials like strong oxidizing agents or acids, to prevent unforeseen reactions.[8][9]

Step 3.2: Containerization
  • Select an Appropriate Container: Use a container designated for solid hazardous waste. It must be made of a material compatible with the chemical (e.g., high-density polyethylene) and have a secure, sealable lid.

  • Keep Closed: The waste container must be kept closed at all times except when adding waste. This is an EPA requirement to prevent the release of vapors.

Step 3.3: Labeling
  • Apply Label Immediately: As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label.

  • Complete All Fields: Fill out the label completely and legibly:

    • Generator Information: Your name, lab, and contact information.

    • Chemical Contents: List "this compound" and its approximate percentage. Do not use abbreviations or formulas.

    • Hazards: Check the appropriate hazard boxes (e.g., Toxic).

Step 3.4: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Store the sealed container in a well-ventilated area, away from heat or ignition sources.[6] Ensure it is stored in secondary containment to control any potential leaks.

  • Transfer: Once the container is full, or if you exceed the SAA volume limits, arrange for your institution's Environmental Health and Safety (EHS) department to transfer it to the central accumulation area.

Step 3.5: Final Disposal
  • Professional Disposal: Final disposal must be conducted by a licensed and certified hazardous waste management company.[10]

  • Method of Destruction: The most common and effective method for this type of compound is high-temperature incineration. This process is necessary to destroy the heterocyclic ring structure and manage the potentially toxic byproducts of thermal decomposition, which can include hydrogen cyanide (from the purine ring) and hydrogen chloride (from the chlorine atom).[11]

  • Regulatory Compliance: Never dispose of this compound, or items contaminated with it, in the regular trash or down the drain. The EPA has enacted a sewer ban on all hazardous waste pharmaceuticals.[12]

Spill and Decontamination Procedures

Accidents can happen, and preparedness is a critical component of laboratory safety.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate and Ventilate: If the spill is large or produces dust, evacuate the immediate area and ensure it is well-ventilated.

  • Don PPE: Before cleaning, put on the appropriate PPE: a lab coat, nitrile gloves, and safety goggles.

  • Contain and Clean:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container. Use non-sparking tools if a solvent is present.[5]

    • Decontaminate the spill area with a suitable cleaning agent, and collect all cleanup materials (wipes, absorbent pads) as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the spill cleanup waste according to the procedures in Section 3.

References

Navigating the Handling of 2-Chloro-6-methoxypurine: A Practical Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. When handling potent compounds like 2-Chloro-6-methoxypurine, a crucial intermediate in the synthesis of various therapeutic agents, a meticulous approach to personal protective equipment (PPE) is not just a regulatory requirement—it is a cornerstone of scientific responsibility. This guide provides an in-depth, experience-driven framework for the safe handling of this and similar purine analogs, ensuring both personal safety and the prevention of cross-contamination.

The Foundation: A Risk-Based Approach to PPE Selection

The selection of appropriate PPE is not a one-size-fits-all protocol. It is a dynamic process predicated on a thorough risk assessment of the specific procedures being undertaken. Factors to consider include the quantity of the compound being handled, the potential for aerosolization (e.g., weighing, preparing solutions), and the duration of the task.

The following table summarizes the recommended PPE for handling this compound across different operational scales, moving from foundational protection for low-risk scenarios to comprehensive safeguards for high-risk activities.

Operational Scale & Risk Level Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Low Risk (e.g., handling sealed containers, visual inspection)Dedicated lab coat (long-sleeved)Single pair of chemotherapy-rated nitrile glovesANSI Z87.1 compliant safety glasses with side shieldsNot generally required
Medium Risk (e.g., weighing small quantities in a containment device, preparing dilute solutions)Disposable, solid-front gown with elastic cuffsDouble pair of chemotherapy-rated nitrile glovesSafety goggles or a full-face shieldN95 respirator (if not in a ventilated enclosure)
High Risk (e.g., handling larger quantities, potential for spills or aerosol generation outside of primary containment)Disposable, fluid-resistant coverall (e.g., Tyvek®) with elastic cuffsDouble pair of chemotherapy-rated nitrile gloves (outer pair with extended cuffs)Full-face shield worn over safety gogglesPowered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter

Core Components of Your Protective Ensemble

Body Protection: Your First Line of Defense

The primary objective of body protection is to prevent skin contact with this compound. For low-risk tasks, a dedicated, long-sleeved lab coat is sufficient. However, for any task involving active manipulation of the compound, a disposable, solid-front gown made of a low-linting, impervious material is essential.[11] In high-risk scenarios, or when there is a significant risk of splashing, a disposable coverall offers more complete protection.[12]

Hand Protection: A Critical Barrier

Given the potential for dermal absorption, robust hand protection is non-negotiable. Chemotherapy-rated nitrile gloves are the standard, as they are rigorously tested for resistance to a wide range of chemicals.[13] For most operations involving the handling of this compound, double gloving is a mandatory practice. This provides a critical safety margin in the event of a tear or puncture in the outer glove. The outer glove should be removed and replaced immediately if contamination is suspected.

Eye and Face Protection: Shielding Sensitive Tissues

The eyes are particularly vulnerable to chemical splashes and airborne particles. At a minimum, ANSI Z87.1 compliant safety glasses with side shields should be worn.[14] For tasks with a higher risk of splashing, such as preparing solutions, safety goggles that form a seal around the eyes are necessary. A full-face shield should be used in conjunction with goggles during high-risk procedures to protect the entire face.

Respiratory Protection: Guarding Against Inhalation

Inhalation of aerosolized potent compounds is a significant exposure route.[14][15] Whenever possible, this compound should be handled within a certified chemical fume hood or a biological safety cabinet to minimize airborne concentrations.[6] If such engineering controls are not feasible or if there is a risk of aerosol generation outside of a containment device, respiratory protection is required. An N95 respirator can provide a baseline level of protection against particulates. For high-risk activities, a Powered Air-Purifying Respirator (PAPR) offers a higher level of protection and is often more comfortable for extended wear.[15][16]

Procedural Integrity: Donning, Doffing, and Disposal Protocols

The effectiveness of PPE is as much about the procedure as it is about the equipment itself. A disciplined approach to donning and doffing is critical to prevent cross-contamination.

Step-by-Step Donning Procedure
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Coverall: Put on the disposable gown or coverall, ensuring complete coverage.

  • Respiratory Protection: If required, fit your N95 respirator or PAPR hood. Perform a seal check for N95 respirators.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the gown or coverall.

Step-by-Step Doffing Procedure (to be performed in a designated area)
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so to contain any contamination.

  • Gown/Coverall: Remove the gown or coverall by rolling it away from your body and turning it inside out.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove the face shield and/or goggles.

  • Respiratory Protection: Remove the N95 respirator or PAPR hood.

  • Inner Gloves: Remove the inner pair of gloves, again, turning them inside out.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan

All disposable PPE used when handling this compound should be considered cytotoxic waste.[11][17] It must be disposed of in clearly labeled, sealed, and puncture-resistant containers in accordance with institutional and local regulations for hazardous waste.[18]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe_level PPE Level Determination cluster_ppe_components Required PPE Components Start Start: New Task with This compound AssessQuantity Assess Quantity of Compound Start->AssessQuantity AssessAerosol Assess Potential for Aerosolization/Splashing AssessQuantity->AssessAerosol AssessDuration Assess Duration of Task AssessAerosol->AssessDuration LowRisk Low Risk (e.g., handling sealed containers) AssessDuration->LowRisk Minimal quantity, no aerosol/splash risk MediumRisk Medium Risk (e.g., small-scale weighing, dilute solution prep) AssessDuration->MediumRisk Small quantity, low aerosol/splash risk HighRisk High Risk (e.g., large quantities, potential for spills) AssessDuration->HighRisk Large quantity or high aerosol/splash risk PPE_Low Lab Coat Single Nitrile Gloves Safety Glasses LowRisk->PPE_Low PPE_Medium Disposable Gown Double Nitrile Gloves Safety Goggles N95 Respirator (if needed) MediumRisk->PPE_Medium PPE_High Disposable Coverall Double Nitrile Gloves (extended cuff) Face Shield & Goggles PAPR HighRisk->PPE_High

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.